Product packaging for ethyl 5-fluoro-1H-indole-2-carboxylate(Cat. No.:CAS No. 348-36-7)

ethyl 5-fluoro-1H-indole-2-carboxylate

Cat. No.: B556499
CAS No.: 348-36-7
M. Wt: 207,21 g/mole
InChI Key: VIKOQTQMWBKMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 5-fluoro-1H-indole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207,21 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO2 B556499 ethyl 5-fluoro-1H-indole-2-carboxylate CAS No. 348-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKOQTQMWBKMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369477
Record name ethyl 5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-36-7
Record name 1H-Indole-2-carboxylic acid, 5-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 5-fluoro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the most common and effective synthesis pathway, including a step-by-step experimental protocol, quantitative data, and characterization of the final product.

Introduction

This compound (CAS No: 348-36-7) is a fluorinated indole derivative of significant interest in medicinal chemistry. The presence of the fluorine atom at the 5-position of the indole ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the design of novel therapeutic agents. This guide focuses on the Fischer indole synthesis, a classic and reliable method for the preparation of this important intermediate.

Primary Synthesis Pathway: Fischer Indole Synthesis

The most direct and widely utilized method for the synthesis of this compound is the Fischer indole synthesis. This pathway involves two main steps:

  • Hydrazone Formation: The condensation of 4-fluorophenylhydrazine with ethyl pyruvate to form the corresponding phenylhydrazone.

  • Indolization: The acid-catalyzed cyclization of the phenylhydrazone to yield the final indole product.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization (Cyclization) 4-fluorophenylhydrazine 4-fluorophenylhydrazine C₆H₇FN₂ Hydrazone Propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester C₁₁H₁₃FN₂O₂ 4-fluorophenylhydrazine->Hydrazone + Ethyl pyruvate (Condensation) Ethyl_pyruvate Ethyl pyruvate C₅H₈O₃ Ethyl_pyruvate->Hydrazone Final_Product This compound C₁₁H₁₀FNO₂ Hydrazone->Final_Product Polyphosphoric acid (PPA) / Phosphoric acid (H₃PO₄) (Fischer Indole Synthesis)

Figure 1: Fischer Indole Synthesis Pathway.

Experimental Protocols

Synthesis of 4-fluorophenylhydrazine hydrochloride (Precursor)

Starting Material: 4-fluoroaniline

Procedure:

  • Dissolve 4-fluoroaniline (127.6 g, 1 mol) in concentrated hydrochloric acid (293 mL) and stir for 2 hours at room temperature.

  • Slowly add the above solution dropwise to a solution of sodium nitrite (72.5 g, 1.05 mol) in water (145 mL) while maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for 1 hour, and then filter the solution.

  • Slowly add a solution of sodium bisulfite (NaHSO₃, 213.2 g, 2.05 mol) in water (500 mL) dropwise to the filtrate, maintaining the temperature between 0-10 °C and adjusting the pH to 6-7 with a 25% NaOH solution.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.

  • Cool the mixture to room temperature and then add concentrated hydrochloric acid (600 mL) dropwise.

  • Heat the mixture to 90-100 °C for 1 hour.

  • Finally, cool the mixture to 10 °C and collect the precipitate by filtration to obtain 4-fluorophenylhydrazine hydrochloride as a light red solid.[1]

Synthesis of this compound

Starting Materials: 4-fluorophenylhydrazine, Ethyl pyruvate

Step 1: Hydrazone Formation

  • In a suitable solvent, combine 4-fluorophenylhydrazine (or its hydrochloride salt) and ethyl pyruvate in equimolar amounts.

  • Heat the mixture to reflux (typically between 50-80 °C) for 3-5 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the residue from an aqueous ethanol solution and filter to obtain the phenylhydrazone as a pale yellow crystalline solid.[2]

Step 2: Fischer Indole Synthesis (Indolization)

  • Prepare a mixture of polyphosphoric acid (500 g) and phosphoric acid (250 g) and pre-heat it to 75 °C.

  • Add the previously synthesized phenylhydrazone (65 g) to the acid mixture.

  • Stir the reaction mixture at a temperature range of 75-85 °C for 1 hour.

  • Continue stirring at the same temperature for an additional 20 minutes, monitoring for reaction completion.

  • Slowly pour the hot reaction mixture into an ice-water mixture (1500 g) and allow it to cool to room temperature.

  • Collect the resulting light yellow solid by filtration and dry it to obtain this compound.[3]

Quantitative Data

StepReactantsReagents/CatalystsTemperature (°C)Time (h)Yield (%)Reference
Precursor Synthesis 4-fluoroaniline, Sodium nitrite, Sodium bisulfiteConcentrated HCl, NaOH0-100~5~60[1]
Hydrazone Formation 4-fluorophenylhydrazine, Ethyl pyruvateEthanol (solvent)50-803-5Not specified[2]
Indolization PhenylhydrazonePolyphosphoric acid, Phosphoric acid75-85~1.387[3]

Characterization Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₀FNO₂
Molecular Weight 207.21 g/mol
Appearance Light yellow solid
Melting Point 146-150 °C
CAS Number 348-36-7
Spectroscopic Data
Technique Data
¹H NMR Data for the precursor 5-Fluoroindole-2-carboxylic acid (DMSO-d₆): δ 13.1 (s, 1H, COOH), 11.93 (s, 1H, NH), 7.48 (dd, J=9.8, 4.6 Hz, 1H), 7.44 (m, 1H), 7.14 (m, 1H), 7.12 (m, 1H).[4][5] Expected signals for the ethyl ester would include a quartet around 4.3 ppm and a triplet around 1.3 ppm.
¹³C NMR No specific data found in the search results for the final product.
IR No specific data found in the search results for the final product.
Mass Spectrometry No specific data found in the search results for the final product.

Alternative Synthesis Pathways

While the Fischer indole synthesis is the most direct route, other named reactions can also be adapted for the synthesis of substituted indole-2-carboxylates. These offer alternative strategies depending on the availability of starting materials and desired substitution patterns.

Alternative_Syntheses cluster_Reissert Reissert Synthesis cluster_Leimgruber Leimgruber-Batcho Synthesis Target This compound Reissert_Start o-Nitrotoluene derivative Reissert_Mid Indole-2-carboxylic acid Reissert_Start->Reissert_Mid Condensation with diethyl oxalate, reductive cyclization Reissert_Mid->Target Esterification LB_Start o-Nitrotoluene derivative LB_Mid Enamine intermediate LB_Start->LB_Mid Reaction with DMFDMA LB_Mid->Target Reductive cyclization Fischer Fischer Indole Synthesis Fischer->Target

Figure 2: Comparison of Major Indole Synthesis Routes.
  • Reissert Synthesis: This method involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be esterified.[6]

  • Leimgruber-Batcho Synthesis: This two-step process starts with the formation of an enamine from an o-nitrotoluene derivative, which then undergoes reductive cyclization to form the indole ring.[3]

Conclusion

The Fischer indole synthesis provides a robust and high-yielding pathway for the production of this compound. The availability of the starting materials and the straightforward nature of the reaction sequence make it an attractive method for both laboratory-scale synthesis and potential scale-up for industrial applications. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize this key pharmaceutical intermediate. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity.

References

The Fischer Indole Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of ethyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

The Fischer indole synthesis, a venerable and versatile reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus. This acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a carbonyl compound, offers a direct route to a wide array of substituted indoles. This compound is a particularly valuable building block, with its fluorine substituent providing unique electronic properties that are often exploited in the design of novel therapeutic agents.

This guide will detail the synthetic protocol, present key quantitative data, and provide visualizations of the reaction mechanism and experimental workflow.

Reaction Scheme and Mechanism

The synthesis of this compound via the Fischer indole synthesis proceeds in two main stages: the formation of a hydrazone intermediate followed by an acid-catalyzed intramolecular cyclization.

Overall Reaction:

(4-Fluorophenyl)hydrazine + Ethyl pyruvate → this compound + Ammonia + Water

The generally accepted mechanism for the Fischer indole synthesis is initiated by the formation of a phenylhydrazone from the condensation of (4-fluorophenyl)hydrazine and ethyl pyruvate. The hydrazone then tautomerizes to its enamine form. Protonation of the enamine is followed by a-sigmatropic rearrangement, which leads to the formation of a di-imine intermediate. Subsequent cyclization and the elimination of ammonia result in the aromatic indole ring.

Fischer_Indole_Synthesis_Mechanism cluster_reactants Reactant Input cluster_product Final Product 4_Fluorophenylhydrazine 4-Fluorophenylhydrazine Ethyl_pyruvate Ethyl pyruvate Hydrazone_Formation Hydrazone_Formation Ethyl_pyruvate->Hydrazone_Formation Hydrazone Hydrazone Intermediate Tautomerization Tautomerization Hydrazone->Tautomerization Enamine Enamine Intermediate Tautomerization->Enamine Protonation Protonation (Acid Catalyst) Enamine->Protonation Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Di_imine Di-imine Intermediate Rearrangement->Di_imine Cyclization Cyclization & Aromatization Di_imine->Cyclization Ammonia_Elimination Elimination of Ammonia Cyclization->Ammonia_Elimination Product Ethyl 5-fluoro-1H- indole-2-carboxylate Ammonia_Elimination->Product Hydrazone_Formation->Hydrazone

Caption: The reaction mechanism of the Fischer indole synthesis.

Experimental Protocol

The following protocol is a synthesized procedure based on general methods for the Fischer indole synthesis, particularly referencing the use of polyphosphoric acid as a catalyst.

Materials and Equipment

Reactants:

  • 4-Fluorophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA)

  • Phosphoric acid (85%)

  • Ethanol

  • Water

  • Ice

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser and stirring apparatus

  • Heating mantle

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Step 1: Formation of Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate
  • To a round-bottom flask, add 4-fluorophenylhydrazine hydrochloride and a suitable solvent such as ethanol.

  • Add ethyl pyruvate to the mixture. The molar ratio of 4-fluorophenylhydrazine hydrochloride to ethyl pyruvate is typically 1:1.

  • Heat the mixture to reflux (approximately 50-80°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude hydrazone can be purified by recrystallization from an aqueous ethanol solution to yield a pale yellow crystalline solid.

Step 2: Cyclization to this compound
  • In a separate flask, prepare the acidic catalyst by mixing polyphosphoric acid and phosphoric acid with stirring.

  • Heat the acid mixture to a temperature between 50°C and 110°C.

  • Slowly add the dried ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate from Step 1 to the hot acid mixture in portions.

  • After the addition is complete, maintain the reaction temperature between 70°C and 120°C for 10-40 minutes.

  • Monitor the cyclization by TLC.

  • Upon completion, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The solid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for this synthesis.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-Fluorophenylhydrazine hydrochlorideC₆H₈ClFN₂162.60Off-white solid
Ethyl pyruvateC₅H₈O₃116.12Colorless liquid
This compoundC₁₁H₁₀FNO₂207.20Light yellow solid

Table 2: Reaction Conditions and Yield

StepReactantsCatalyst / SolventTemperature (°C)Time (h)Yield (%)
Hydrazone Formation4-Fluorophenylhydrazine hydrochloride, Ethyl pyruvate (1:1 molar ratio)Ethanol50 - 803 - 5~90
CyclizationEthyl 2-(2-(4-fluorophenyl)hydrazono)propanoatePolyphosphoric acid / Phosphoric acid70 - 1200.2 - 0.7~64 (overall)

Note: The yields are approximate and can vary based on the specific reaction scale and purification methods.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization Mix_Reactants Mix 4-Fluorophenylhydrazine HCl and Ethyl Pyruvate in Ethanol Reflux Heat to Reflux (50-80°C) Mix_Reactants->Reflux Monitor1 Monitor Reaction by TLC Reflux->Monitor1 Cool_Evaporate Cool and Evaporate Solvent Monitor1->Cool_Evaporate Complete Recrystallize_Hydrazone Recrystallize from Aqueous Ethanol Cool_Evaporate->Recrystallize_Hydrazone Isolate_Hydrazone Isolate and Dry Hydrazone Recrystallize_Hydrazone->Isolate_Hydrazone Prepare_Acid Prepare and Heat PPA/H₃PO₄ Mixture (50-110°C) Isolate_Hydrazone->Prepare_Acid Add_Hydrazone Add Hydrazone in Portions Prepare_Acid->Add_Hydrazone Heat_Reaction Maintain Temperature (70-120°C) Add_Hydrazone->Heat_Reaction Monitor2 Monitor Reaction by TLC Heat_Reaction->Monitor2 Quench Pour into Ice Water Monitor2->Quench Complete Neutralize Neutralize with NaHCO₃ Quench->Neutralize Precipitate Precipitate Product Neutralize->Precipitate Filter_Wash Filter and Wash with Water Precipitate->Filter_Wash Recrystallize_Product Recrystallize from Ethanol Filter_Wash->Recrystallize_Product Isolate_Product Isolate and Dry Final Product Recrystallize_Product->Isolate_Product End End Isolate_Product->End

Caption: A logical workflow diagram for the synthesis of this compound.

Safety Considerations

  • 4-Fluorophenylhydrazine hydrochloride: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Ethyl pyruvate: This is a flammable liquid and an irritant. Keep away from ignition sources and handle with appropriate PPE.

  • Polyphosphoric acid and Phosphoric acid: These are corrosive. Handle with extreme care, using appropriate PPE. The addition of the reaction mixture to water is exothermic and should be done slowly and with cooling.

  • General Precautions: Always wear appropriate PPE in the laboratory. Ensure all glassware is properly secured.

Conclusion

The Fischer indole synthesis provides an effective and reliable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly temperature and reaction time, this valuable intermediate can be synthesized in good yield. The protocol outlined in this guide, along with the accompanying data and diagrams, serves as a comprehensive resource for chemists in the pharmaceutical and related industries.

The Leimgruber-Batcho Synthesis: A Technical Guide to the Preparation of 5-Fluoroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among the various methods for indole synthesis, the Leimgruber-Batcho synthesis has emerged as a powerful and versatile strategy, particularly for industrial-scale applications. Its advantages include the use of readily available starting materials, generally high yields, and mild reaction conditions. This technical guide provides an in-depth overview of the Leimgruber-Batcho synthesis, with a specific focus on its application in the preparation of 5-fluoroindole derivatives, which are of significant interest in drug discovery.

Core Principles of the Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that converts ortho-nitrotoluenes into indoles.[1]

Step 1: Enamine Formation

The synthesis begins with the reaction of an ortho-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and typically a secondary amine like pyrrolidine.[1] The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under basic conditions, and the resulting carbanion attacks the formamide acetal. This leads to the formation of a β-amino-ortho-nitrostyrene, commonly referred to as an enamine.[1] These enamine intermediates are often highly colored, typically appearing as intense red compounds, due to their extended π-conjugation system, which acts as a push-pull olefin with an electron-donating amino group and an electron-withdrawing nitro group.[1]

Step 2: Reductive Cyclization

The second step involves the reduction of the nitro group of the enamine intermediate to an amine. This is immediately followed by an intramolecular cyclization and subsequent elimination of the secondary amine (e.g., pyrrolidine or dimethylamine) to afford the final indole product.[1][2] A variety of reducing agents can be employed for this transformation, offering flexibility to accommodate different functional groups within the starting material. Common reducing systems include:

  • Raney nickel with hydrazine[1]

  • Palladium on carbon (Pd/C) with hydrogen gas[3]

  • Iron powder in acetic acid[3]

  • Stannous chloride (SnCl₂)[1]

  • Sodium hydrosulfite (sodium dithionite)[3]

The choice of reducing agent can be critical for the overall success and yield of the synthesis, especially when sensitive functional groups are present.

Synthesis of 5-Fluoroindole Derivatives

The Leimgruber-Batcho synthesis is well-suited for the preparation of substituted indoles, including those bearing a fluorine atom, a common substituent in modern pharmaceuticals. An efficient, scalable approach for the synthesis of 5-fluoro-6-substituted indoles has been reported, demonstrating the industrial applicability of this method.

The general workflow for the synthesis of a 5-fluoroindole derivative, such as 6-chloro-5-fluoroindole, follows the established two-step sequence. The process starts with a suitably substituted ortho-nitrotoluene, in this case, 3-chloro-4-fluoro-6-methylnitrobenzene.

Visualizing the Synthesis Pathway

The logical progression of the Leimgruber-Batcho synthesis for a generic 5-fluoroindole derivative can be visualized as follows:

Leimgruber_Batcho_5_Fluoroindole cluster_start Starting Materials cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start1 5-Fluoro-Substituted o-Nitrotoluene enamine Intermediate Enamine start1->enamine Reaction start2 DMF-DMA & Pyrrolidine start2->enamine product 5-Fluoroindole Derivative enamine->product Reduction & Cyclization reducing_agent Reducing Agent (e.g., Fe/AcOH) reducing_agent->product

References

Spectroscopic Profile of Ethyl 5-Fluoro-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Note: While specific data for the ethyl ester was not found, the related 5-fluoroindole-2-carboxylic acid in DMSO-d₆ exhibits characteristic aromatic proton signals between 7.12 and 7.48 ppm, with fluorine coupling constants of approximately 4.6 Hz and 9.8 Hz.[1] One would expect a similar pattern for the ethyl ester, with the addition of signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm).

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: For the analogous 5-fluoroindole-2-carboxylic acid, carbon signals appear across the aromatic region, with the fluorine substitution influencing the chemical shifts.[2] The ethyl ester would show additional signals for the ethyl group carbons, typically around 61 ppm (-CH₂-) and 14 ppm (-CH₃).

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available in search resultsN-H stretch
Data not available in search resultsC=O stretch (ester)
Data not available in search resultsC-F stretch
Data not available in search resultsAromatic C-H stretch
Data not available in search resultsAromatic C=C stretch

Note: Indole derivatives typically show a characteristic N-H stretch around 3300-3500 cm⁻¹. The ester carbonyl (C=O) stretch is expected in the region of 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Table 4: Mass Spectrometry Data
m/zAssignment
207.07[M]⁺ (Molecular Ion)
Further fragmentation data not available

Note: The molecular weight of this compound is 207.20 g/mol . High-resolution mass spectrometry would provide a more precise mass for molecular formula confirmation. The fragmentation pattern would likely involve the loss of the ethoxycarbonyl group or parts of the indole ring.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

  • Procedure:

    • Introduce the sample into the ion source.

    • The standard electron energy for EI is 70 eV.

    • The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A mass spectrum is recorded, plotting ion abundance versus mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Ethyl 5-fluoro-1H- indole-2-carboxylate Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure Structure Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Physical and chemical properties of ethyl 5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-fluoro-1H-indole-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the fluorine substituent on the indole scaffold, make it a valuable building block for the synthesis of a diverse range of pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications in pharmaceutical research.

Introduction

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Fluorination is a common strategy in drug design to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets. The incorporation of a fluorine atom at the 5-position of the indole ring in this compound results in a versatile intermediate for the development of novel therapeutics, particularly in the fields of oncology and neurology.[2] This document serves as a detailed technical resource for researchers working with this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Tabulated Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₀FNO₂[3]
Molecular Weight 207.20 g/mol [3]
CAS Number 348-36-7[3]
Appearance White to pale yellow crystals or powderThermo Scientific Chemicals
Melting Point 146-150 °C[3]
Boiling Point 345.9 ± 22.0 °C (Predicted)ChemicalBook
Density 1.3 ± 0.1 g/cm³Biosynce
pKa 14.17 ± 0.30 (Predicted)Biosynce
UV λmax 281 nm (in EtOH)ChemicalBook
Solubility

This compound is soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO). [Biosynce] Its solubility in aqueous solutions is limited but can be influenced by pH.

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Tabulated Spectral Data
TechniqueDataSource(s)
¹H NMR δ (ppm): 1.34 (t, 3H), 4.32 (q, 2H), 7.18 (s, 1H), 7.25 (s, 1H), 7.35 (s, 1H), 7.60 (s, 1H), 8.98 (s, 1H, NH) (in DMSO-d₆)[4]
¹³C NMR δ (ppm): 14.47, 61.12, 108.76 (d, J=9.9 Hz), 111.94 (d, J=25.8 Hz), 120.84, 122.66, 125.40, 134.13, 158.42 (d, J=234.5 Hz), 161.26 (in DMSO-d₆)[4]
IR (KBr) ν (cm⁻¹): 3310 (N-H stretch), 1680 (C=O stretch), 1235 (C-O stretch)[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis via Fischer Indole Synthesis

The synthesis of this compound can be achieved through the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization.[5][6] A representative protocol is described below.

Experimental Protocol:

  • Formation of the Hydrazone: 4-Fluorophenylhydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The mixture is typically stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting hydrazone is then cyclized to the indole. A common method involves heating the hydrazone in a mixture of polyphosphoric acid and phosphoric acid at a temperature of 75-85 °C for approximately one hour.[7]

  • Work-up and Purification: The reaction mixture is cooled and poured into an ice-water mixture, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried.[7] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Synthesis_Workflow 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone_intermediate Hydrazone Intermediate 4-Fluorophenylhydrazine->Hydrazone_intermediate Ethanol, Acetic acid (cat.) Ethyl_pyruvate Ethyl pyruvate Ethyl_pyruvate->Hydrazone_intermediate Product This compound Hydrazone_intermediate->Product Fischer Indole Synthesis Cyclization_reagents Polyphosphoric acid / Phosphoric acid, Heat Cyclization_reagents->Product

Figure 1: Synthetic workflow for this compound.
Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Experimental Protocol:

  • A small amount of the crystalline this compound is packed into a capillary tube to a height of about 3 mm.[8]

  • The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp).[8]

  • The sample is heated rapidly to determine an approximate melting range.

  • A second sample is then heated slowly, with the temperature increasing at a rate of no more than 2 °C per minute, to accurately determine the melting point range from the onset of melting to complete liquefaction.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows.

Experimental Protocol:

  • Place approximately 10 mg of this compound into a series of test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, hexane) in small portions, shaking vigorously after each addition.[9][10]

  • Observe whether the solid dissolves to form a homogeneous solution. Note any color changes or evolution of gas or heat.[9]

  • For aqueous insolubility, the tests can be repeated with 5% NaOH and 5% HCl to assess solubility in acidic and basic conditions.[9]

Chemical Reactivity

The chemical reactivity of this compound is primarily centered around the indole nitrogen, the ester functionality, and the aromatic ring.

N-Alkylation

The indole nitrogen can be alkylated under basic conditions.

Experimental Protocol:

  • Dissolve this compound in a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium hydroxide or sodium hydride, and stir the mixture at room temperature for a short period to deprotonate the indole nitrogen.[11]

  • Add the desired alkylating agent (e.g., an alkyl halide) and continue stirring until the reaction is complete (monitored by TLC).[11]

  • The reaction is then worked up by adding water and extracting the product with an organic solvent. The product can be purified by column chromatography.

Hydrolysis of the Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.[11]

  • After the reaction is complete (monitored by TLC), cool the mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid 5-fluoro-1H-indole-2-carboxylic acid is collected by filtration, washed with water, and dried.

Reactivity_Workflow Start This compound N_Alkylation N-Alkylated Product Start->N_Alkylation N-Alkylation Hydrolysis 5-Fluoro-1H-indole-2-carboxylic Acid Start->Hydrolysis Ester Hydrolysis Reagents_Alkylation Base (e.g., KOH), Alkyl Halide Reagents_Alkylation->N_Alkylation Reagents_Hydrolysis Base (e.g., NaOH), H₃O⁺ Reagents_Hydrolysis->Hydrolysis

Figure 2: General reactivity of this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. While the compound itself is not typically the final active pharmaceutical ingredient (API), its structural features are incorporated into molecules with therapeutic potential.

It serves as a reactant for the preparation of:

  • Antitumor agents[3]

  • Antihyperlipidemic agents[3]

  • Factor Xa inhibitors[3]

  • Potential antiarrhythmic agents[3]

  • Inhibitors of cytosolic phospholipase A2[3]

The 5-fluoroindole moiety is known to contribute favorably to the pharmacological profile of drug candidates, including potential antiviral and anticancer activities.[12][13]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis, characterization, and key reactions. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide on the Crystal Structure of Ethyl 5-fluoro-1H-indole-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic characteristics of ethyl indole-2-carboxylates, with a focus on understanding the structural implications of fluorination at the 5-position. As of the date of this publication, a definitive crystal structure for ethyl 5-fluoro-1H-indole-2-carboxylate has not been deposited in publicly accessible crystallographic databases. Therefore, this guide presents a detailed analysis of the publicly available crystal structure of its non-fluorinated analog, ethyl 1H-indole-2-carboxylate, as a foundational reference. The guide further explores the potential structural impact of halogen substitution by referencing related fluorinated and chlorinated indole structures. Detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are provided to aid researchers in obtaining the crystal structure of the title compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The indole scaffold is a prevalent motif in numerous natural products and therapeutic agents, and the introduction of a fluorine atom at the 5-position can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable modification in drug design. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for computational modeling, structure-activity relationship (SAR) studies, and the development of stable pharmaceutical formulations.

While the specific crystal structure of this compound is not currently available, this guide provides an in-depth analysis of the crystal structure of the parent compound, ethyl 1H-indole-2-carboxylate, to serve as a robust predictive model.

Crystal Structure Analysis of Ethyl 1H-indole-2-carboxylate

The crystal structure of ethyl 1H-indole-2-carboxylate (C₁₁H₁₁NO₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[2] The molecule is nearly planar, and the crystal packing is characterized by a herringbone pattern.[2][3] A key feature of the packing is the formation of hydrogen-bonded dimers.[2][3]

Crystallographic Data

The following table summarizes the crystallographic data for ethyl 1H-indole-2-carboxylate.[2]

ParameterValue
Chemical FormulaC₁₁H₁₁NO₂
Formula Weight189.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5622 (7)
b (Å)18.891 (2)
c (Å)9.6524 (13)
α (°)90
β (°)104.454 (13)
γ (°)90
Volume (ų)982.1 (2)
Z4
Temperature (K)170
Radiation typeMo Kα
Wavelength (Å)0.71073
Selected Bond Lengths and Angles

Selected intramolecular bond lengths and angles for ethyl 1H-indole-2-carboxylate are presented below. These values are typical for indole ring systems and ethyl esters.

BondLength (Å)
N1-C81.378(2)
N1-C21.379(2)
C2-C31.381(2)
C3-C41.417(2)
C4-C51.381(2)
C5-C61.401(2)
C6-C71.383(2)
C7-C81.391(2)
C2-C91.463(2)
C9-O11.216(2)
C9-O21.341(2)
O2-C101.463(2)
C10-C111.503(3)
Angle(°)
C8-N1-C2109.1(1)
N1-C2-C3109.4(1)
C2-C3-C4106.3(1)
C3-C4-C5132.8(2)
C4-C5-C6121.0(2)
C5-C6-C7118.8(2)
C6-C7-C8121.2(2)
C7-C8-N1130.4(2)
N1-C2-C9124.2(1)
C3-C2-C9126.4(1)
O1-C9-O2124.0(1)
O1-C9-C2125.1(1)
O2-C9-C2110.9(1)
C9-O2-C10116.5(1)
O2-C10-C11107.4(1)
Hydrogen Bonding

In the crystal structure of ethyl 1H-indole-2-carboxylate, molecules form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds between the indole N—H group and the keto oxygen atom of the carboxylate group of an adjacent molecule.[2][3]

D—H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
N1—H1···O2ⁱ0.84(3)2.08(3)2.877(3)158(3)

Symmetry code: (i) −x + 2, −y + 1, −z + 1

Potential Influence of 5-Fluoro Substitution on the Crystal Structure

The introduction of a fluorine atom at the C5 position of the indole ring is expected to influence the crystal packing in several ways:

  • Molecular Shape and Size: The fluorine atom is relatively small, so the overall shape of the molecule will not be drastically altered.

  • Electronic Effects: Fluorine is highly electronegative, which will alter the electron distribution within the indole ring and potentially influence intermolecular interactions.

  • Intermolecular Interactions: The fluorine atom can participate in non-covalent interactions such as C—H···F hydrogen bonds and dipole-dipole interactions, which could lead to a different packing arrangement compared to the non-fluorinated analog.

For comparison, the crystal structure of 5-fluoro-1H-indole-3-carboxylic acid reveals a packing arrangement dominated by O—H···O and N—H···O hydrogen bonds, forming sheet-like structures.[4] This highlights the strong influence of the hydrogen bonding capabilities of the indole and carboxylic acid moieties. In the case of ethyl 5-chloro-2-indolecarboxylate, the molecules are also linked by N—H···O hydrogen bonds to form centrosymmetric dimers.[5] It is plausible that this compound would also exhibit similar N—H···O hydrogen bonding to form dimers.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of indole-2-carboxylic acid esters involves the condensation of a 2-halo aryl aldehyde or ketone with ethyl isocyanoacetate.[5]

Synthesis_Workflow reagents 2-halo-5-fluoro-benzaldehyde + Ethyl isocyanoacetate intermediate Condensation Reaction (e.g., in ionic liquid) reagents->intermediate Base (e.g., K2CO3) Microwave irradiation product This compound intermediate->product Cyclization

Synthesis of this compound.

Procedure:

  • To a solution of the appropriate 2-halo-5-fluorobenzaldehyde or ketone and ethyl isocyanoacetate in an ionic liquid, a base such as potassium carbonate is added.

  • The reaction mixture is subjected to controlled microwave irradiation (e.g., 100 W) at a suitable temperature (e.g., 50 °C).

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired product.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound.

Procedure:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

  • Colorless, needle-like or prismatic crystals are typically formed over a period of several days.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

General Workflow for Single-Crystal X-ray Diffraction.

Data Collection and Refinement:

  • A suitable crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[6][7]

  • Data is collected at a controlled temperature (e.g., 170 K or 293 K).[2][6]

  • The collected diffraction data are integrated, scaled, and corrected for absorption.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Conclusion

This technical guide has provided a comprehensive analysis of the crystal structure of ethyl 1H-indole-2-carboxylate as a foundational model for the yet-to-be-determined structure of this compound. The key structural features, including the monoclinic crystal system, the formation of hydrogen-bonded dimers, and the herringbone packing motif, have been detailed. The potential influence of 5-fluoro substitution on the crystal packing has been discussed with reference to related halogenated indole structures. The provided experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction offer a practical guide for researchers aiming to elucidate the definitive crystal structure of this compound. The determination of this structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling more accurate molecular modeling and a deeper understanding of the solid-state properties of this important class of compounds.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing ethyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry due to the unique properties conferred by the fluorine atom and the indole scaffold. Its synthesis is of significant interest for the development of new therapeutic agents. This guide will focus on the most common and effective synthetic strategies, with a primary emphasis on the Fischer indole synthesis.

Synthetic Pathways

Several synthetic methodologies can be employed for the synthesis of the indole core structure. For the preparation of this compound, the Fischer indole synthesis is a widely utilized and effective method.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. The overall reaction involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or ketone, followed by cyclization. In the case of this compound, the key starting materials are 4-fluorophenylhydrazine (or its hydrochloride salt) and ethyl pyruvate.[1]

The reaction proceeds in two main stages:

  • Hydrazone Formation: 4-Fluorophenylhydrazine reacts with the ketone group of ethyl pyruvate to form the corresponding hydrazone, ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate.

  • Indolization: The hydrazone intermediate, in the presence of an acid catalyst, undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to yield the final indole product.

A one-pot procedure, where the hydrazone is not isolated, has been reported to be effective, affording the target molecule in a respectable yield.[1]

Fischer_Indole_Synthesis 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Fluorophenylhydrazine->Hydrazone Intermediate Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Hydrazone Intermediate This compound This compound Hydrazone Intermediate->this compound Cyclization Acid Catalyst Acid Catalyst Acid Catalyst->Hydrazone Intermediate Acid Catalyst->this compound

Figure 1: Fischer Indole Synthesis Workflow

Starting Materials: Synthesis and Properties

A secure and well-characterized supply of starting materials is critical for the successful synthesis of the target compound.

4-Fluorophenylhydrazine Hydrochloride

4-Fluorophenylhydrazine hydrochloride is a key reactant in the Fischer indole synthesis of the title compound. It can be synthesized from the readily available 4-fluoroaniline.

Experimental Protocol: Synthesis of 4-Fluorophenylhydrazine Hydrochloride

A general procedure for the synthesis of 4-fluorophenylhydrazine hydrochloride from 4-fluoroaniline involves diazotization followed by reduction.

  • Diazotization: 4-Fluoroaniline is dissolved in concentrated hydrochloric acid and cooled. A solution of sodium nitrite in water is then added dropwise while maintaining a low temperature (below 5 °C) to form the diazonium salt.

  • Reduction: The resulting diazonium salt solution is then added to a solution of sodium bisulfite. The pH is controlled during this addition. The mixture is heated to facilitate the reduction.

  • Hydrolysis and Isolation: Concentrated hydrochloric acid is added to the reaction mixture, which is then heated. Upon cooling, the 4-fluorophenylhydrazine hydrochloride precipitates and can be collected by filtration.

Starting MaterialReagentsConditionsYield
4-Fluoroaniline1. Conc. HCl, NaNO₂, H₂O2. NaHSO₃, NaOH3. Conc. HCl1. Diazotization: < 5 °C2. Reduction: 0-10 °C, then 80 °C3. Hydrolysis: 90-100 °C~60%

Table 1: Summary of the Synthesis of 4-Fluorophenylhydrazine Hydrochloride.

Ethyl Pyruvate

Ethyl pyruvate is the carbonyl-containing starting material for this synthesis. It is commercially available, but can also be prepared in the laboratory.

Experimental Protocol: Synthesis of Ethyl Pyruvate

One common method for the preparation of ethyl pyruvate is the esterification of pyruvic acid with ethanol in the presence of an acid catalyst.

  • Esterification: Pyruvic acid and ethanol are heated in the presence of an acid catalyst, such as sulfuric acid.

  • Work-up and Purification: The reaction mixture is worked up to remove the acid catalyst and excess ethanol. Purification is typically achieved by distillation under reduced pressure.

Starting MaterialReagentsConditionsBoiling Point
Pyruvic AcidEthanol, Acid Catalyst (e.g., H₂SO₄)Heating/Reflux56-57 °C / 20 mmHg[2]

Table 2: Summary of the Synthesis of Ethyl Pyruvate.

Synthesis of this compound: A Detailed Protocol

This section outlines a detailed experimental procedure for the synthesis of the title compound via the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

This one-pot procedure combines the formation of the hydrazone and its subsequent cyclization without isolation of the intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylhydrazine hydrochloride and ethyl pyruvate in ethanol.

  • Hydrazone Formation: The mixture is stirred at room temperature to facilitate the formation of the hydrazone intermediate.

  • Cyclization: An acid catalyst, such as methanesulfonic acid or polyphosphoric acid (PPA), is added to the reaction mixture.[1][3] The mixture is then heated to reflux to induce cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

ReactantsCatalystSolventConditionsYield
4-Fluorophenylhydrazine, Ethyl PyruvateMethanesulfonic AcidEthanolReflux54%[1]

Table 3: Summary of the Fischer Indole Synthesis of this compound.

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Fluorophenylhydrazine_HCl 4-Fluorophenylhydrazine Hydrochloride Mixing Mix in Ethanol 4-Fluorophenylhydrazine_HCl->Mixing Ethyl_Pyruvate Ethyl Pyruvate Ethyl_Pyruvate->Mixing Hydrazone_Formation Stir at RT (Hydrazone Formation) Mixing->Hydrazone_Formation Cyclization Add Acid Catalyst & Reflux Hydrazone_Formation->Cyclization Solvent_Removal Remove Solvent Cyclization->Solvent_Removal Extraction Partition between EtOAc and Water Solvent_Removal->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying_Concentration Dry over Na2SO4 & Concentrate Washing->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product This compound Purification->Final_Product

Figure 2: Experimental Workflow for the Synthesis

Conclusion

The synthesis of this compound is readily achievable through the Fischer indole synthesis. This guide has provided a detailed overview of the necessary starting materials and a comprehensive experimental protocol. By following these procedures, researchers and drug development professionals can efficiently produce this important synthetic intermediate for their research and development endeavors. Further optimization of reaction conditions may lead to improved yields and purity.

References

In-Depth Technical Guide: Purity Specifications for Ethyl 5-Fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for ethyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the synthesis, purification, analytical methods for purity assessment, and potential impurity profile of this compound, offering a valuable resource for researchers and professionals in drug development and quality control.

Physicochemical Properties and General Specifications

This compound is a fluorinated indole derivative that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its general properties and typical specifications from commercial suppliers are summarized below.

ParameterSpecification
Appearance White to pale yellow or orange-yellow to pink-brown crystalline powder
Molecular Formula C₁₁H₁₀FNO₂
Molecular Weight 207.20 g/mol
Melting Point 146-150 °C
Purity (Assay) Typically ≥ 96% to ≥ 98% (determined by GC or HPLC)
Solubility Soluble in organic solvents such as methanol, ethanol, and ethyl acetate.

Synthesis and Purification

The most common method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of 4-fluorophenylhydrazine and an ethyl pyruvate derivative.

Synthesis Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for creating indole rings. The general pathway for the synthesis of this compound is depicted below.

Fischer Indole Synthesis A 4-Fluorophenylhydrazine D Phenylhydrazone Intermediate A->D B Ethyl Pyruvate B->D C Acid Catalyst (e.g., Polyphosphoric Acid) C->D E [3,3]-Sigmatropic Rearrangement D->E Heat F Cyclization & Aromatization E->F G Ethyl 5-fluoro-1H-indole- 2-carboxylate F->G Loss of NH3

Fischer Indole Synthesis Pathway
Experimental Protocol: Synthesis

A representative, though general, laboratory-scale synthesis protocol based on the Fischer indole synthesis is as follows:

  • Formation of the Phenylhydrazone: In a reaction vessel, dissolve 4-fluorophenylhydrazine in a suitable solvent such as ethanol. Add an equimolar amount of ethyl pyruvate. The mixture is typically stirred at room temperature until the formation of the phenylhydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the phenylhydrazone solution, add a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid.

  • Heating: The reaction mixture is heated to an elevated temperature (typically 80-100 °C) and stirred for several hours. The progress of the cyclization is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice-water. The precipitated solid product is collected by vacuum filtration.

  • Washing: The crude product is washed with water to remove any residual acid and other water-soluble impurities.

  • Drying: The collected solid is dried under vacuum to yield the crude this compound.

Purification Protocol: Recrystallization

The crude product obtained from the synthesis typically requires purification to meet the stringent purity requirements for pharmaceutical applications. Recrystallization is a common and effective method for this purpose.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, alcohols like methanol or ethanol are often effective.

  • Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution to adsorb them. The carbon is then removed by hot filtration.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to promote crystallization of the purified product.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purification_Workflow A Crude Product B Dissolve in Hot Solvent A->B C Hot Filtration (optional, with charcoal) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Washing with Cold Solvent E->F G Drying under Vacuum F->G H Purified Product G->H

Purification Workflow

Analytical Methods for Purity Determination

To ensure the quality and consistency of this compound, a combination of analytical techniques is employed. The most common methods for assay and impurity profiling are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a widely used technique for determining the purity of volatile and thermally stable compounds like this compound.

Experimental Protocol: Gas Chromatography (GC)

ParameterTypical Conditions
Column A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is commonly used. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) is standard for quantitative analysis.
Detector Temperature 280 °C
Oven Temperature Program Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 10 minutes.
Injection Volume 1 µL
Sample Preparation A solution of the sample is prepared in a suitable solvent (e.g., ethyl acetate or methanol) at a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. It is particularly useful for detecting polar impurities.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

ParameterTypical Conditions
Column A reversed-phase C18 column is typically used. Dimensions: 250 mm x 4.6 mm ID, 5 µm particle size.
Mobile Phase A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 mixture.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV detector set at a wavelength where the compound and its potential impurities have significant absorbance (e.g., 254 nm or 280 nm).
Injection Volume 10 µL
Sample Preparation A solution of the sample is prepared in the mobile phase or a compatible solvent at a concentration of approximately 0.5 mg/mL.

digraph "Analytical_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, height=0.4];
edge [arrowsize=0.7];

A[label="Sample of Ethyl 5-fluoro-\n1H-indole-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Sample Preparation\n(Dissolution in appropriate solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="GC Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="HPLC Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Data Acquisition\n(Chromatograms)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Data Analysis\n(Peak Integration, Purity Calculation)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Purity Report & Impurity Profile", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; B -> D; C -> E; D -> E; E -> F; F -> G; }

Analytical Workflow for Purity Assessment

Impurity Profile and Acceptance Criteria

The control of impurities is a critical aspect of quality control for pharmaceutical intermediates. Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final product.

Potential Impurities

Based on the Fischer indole synthesis, the following are potential impurities in this compound:

  • Unreacted Starting Materials: 4-fluorophenylhydrazine and ethyl pyruvate.

  • Isomeric Impurities: Formation of the 7-fluoro isomer is a possibility, although generally the 5-fluoro isomer is the major product.

  • By-products from Side Reactions: Incomplete cyclization or alternative rearrangement pathways can lead to various structural isomers and related substances.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, ethyl acetate).

  • Degradation Products: Hydrolysis of the ester group to form 5-fluoro-1H-indole-2-carboxylic acid.

Acceptance Criteria

The acceptance criteria for the purity of this compound are typically established based on regulatory guidelines (e.g., ICH Q3A) and the requirements of the subsequent synthetic steps.

TestAcceptance Criteria
Assay (Purity) ≥ 98.0%
Individual Unspecified Impurity ≤ 0.10%
Total Impurities ≤ 1.0%
Residual Solvents Conforms to ICH Q3C limits
Heavy Metals ≤ 20 ppm
Loss on Drying ≤ 0.5%
Residue on Ignition ≤ 0.1%

Note: These are typical acceptance criteria and may vary depending on the specific application and regulatory requirements.

Conclusion

Ensuring the high purity of this compound is paramount for the successful development of safe and effective pharmaceuticals. This technical guide has provided an in-depth overview of the synthesis, purification, and analytical methodologies used to control the quality of this important intermediate. A thorough understanding and implementation of these principles are essential for researchers, scientists, and drug development professionals working with this compound.

Chemical reactivity of the fluorine atom in ethyl 5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Reactivity of the Fluorine Atom in Ethyl 5-Fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, receptor binding affinity, lipophilicity, and pKa.[1][2] The indole scaffold is a privileged structure in drug discovery, and its fluorination has led to significant therapeutic advancements.[1][3] This guide focuses on a specific, valuable building block, this compound, to provide an in-depth analysis of the chemical reactivity of its C5-fluorine atom. Understanding this reactivity is critical for anticipating metabolic fate, designing synthetic routes, and leveraging the fluorine atom as a functional group in further chemical transformations.

While the indole nucleus is typically electron-rich and prone to electrophilic attack, the presence of the C5-fluoro and C2-ester substituents modifies this reactivity.[4][5] More importantly, the fluorine atom itself can participate in reactions, either through metabolic activation or as a leaving group in nucleophilic substitution, representing two key facets of its chemical character.

Reactivity of the C5-Fluorine Atom

The reactivity of the fluorine atom at the C5 position of this compound can be broadly categorized into two distinct pathways: metabolic oxidative defluorination and chemical nucleophilic aromatic substitution. These pathways are governed by different conditions and have significant implications for drug design and synthesis.

Metabolic Reactivity: Oxidative Defluorination

One of the most significant considerations for fluorinated drug candidates is their metabolic fate. While the C-F bond is exceptionally strong and often used to block metabolically labile C-H bonds, it is not inert.[3][6] Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver, are capable of catalyzing oxidative defluorination.[1][3][7]

This bioactivation process typically involves the enzymatic oxidation of the aromatic ring, which can proceed through intermediates like epoxides.[1][3] Subsequent rearrangement and hydrolysis lead to the cleavage of the C-F bond, releasing a fluoride ion and forming a hydroxylated metabolite (a phenol).[6] This transformation can have significant consequences, as the resulting phenol may have a different pharmacological profile, and the formation of reactive intermediates, such as quinoneimines, can lead to hepatotoxicity or time-dependent inhibition of CYP enzymes.[6]

G cluster_0 CYP450 Active Site Molecule Ethyl 5-fluoro-1H- indole-2-carboxylate CpdI Compound I (Fe(IV)=O) Molecule->CpdI Enters Active Site Intermediate Epoxide or Cationic Intermediate CpdI->Intermediate Oxygen Transfer Metabolite Ethyl 5-hydroxy-1H- indole-2-carboxylate Intermediate->Metabolite Rearrangement & H₂O Attack Fluoride Fluoride Ion (F⁻) Metabolite->Fluoride Releases caption CYP450-mediated oxidative defluorination pathway.

Caption: CYP450-mediated oxidative defluorination pathway.

ParameterValueCompoundEnzyme System
kcat71 ± 5 min-14-FluorophenolCytochrome P450BM3-F87G
Km9.5 ± 1.3 mM4-FluorophenolCytochrome P450BM3-F87G
Table 1: Representative kinetic data for the oxidative defluorination of a model fluoroaromatic compound.[8] Data is provided for illustrative purposes.
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

In synthetic chemistry, the fluorine atom can serve as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[9] This reactivity is somewhat counterintuitive, as the C-F bond is the strongest single bond to carbon.[10] However, the rate-determining step in the SNAr mechanism is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[9][11] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.[11][12] This activating effect outweighs its poor leaving group ability in the subsequent fast step, where aromaticity is restored.

For SNAr to occur, the aromatic ring must be sufficiently electron-deficient. In this compound, the electron-rich nature of the indole ring is counteracted by the inductive electron-withdrawing effects of both the C5-fluorine and the C2-ethyl carboxylate group. This electronic balance makes SNAr at the C5 position plausible under appropriate reaction conditions, typically involving a strong nucleophile and a polar aprotic solvent at elevated temperatures.

SNAr_Mechanism Reactant Ethyl 5-fluoro-1H- indole-2-carboxylate + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer Addition (Slow, RDS) Product Ethyl 5-substituted-1H- indole-2-carboxylate + F⁻ Meisenheimer->Product Elimination (Fast) caption General mechanism for SNAr at the C5 position.

Caption: General mechanism for SNAr at the C5 position.

The reactivity of halogens as leaving groups in SNAr reactions follows a trend that is the reverse of that seen in SN1 and SN2 reactions. This highlights the unique nature of the addition-elimination mechanism.

Reaction TypeLeaving Group Reactivity TrendRationale
SNAr F > Cl > Br > IRate is determined by nucleophilic attack, which is accelerated by the high electronegativity of F.[11][12]
SN1 / SN2 I > Br > Cl > FRate is influenced by leaving group ability, which correlates with the stability of the halide anion.[13]
Table 2: Comparison of halogen leaving group reactivity in different substitution reactions.

This SNAr reactivity provides a powerful synthetic route to a variety of 5-substituted indoles, such as 5-alkoxy, 5-amino, or 5-thioether derivatives, starting from the readily available 5-fluoroindole precursor.

Experimental Protocols

The following are representative protocols for investigating the two primary modes of reactivity of the C5-fluorine atom.

Protocol 1: In Vitro Metabolic Stability and Defluorination Assay

This protocol provides a general workflow to assess the susceptibility of this compound to oxidative defluorination by liver microsomes.

Workflow A Prepare Incubation Mixture (Microsomes, Buffer, Test Compound) B Pre-warm at 37°C A->B C Initiate Reaction (Add NADPH Regenerating System) B->C D Incubate at 37°C (Time Points: 0, 15, 30, 60 min) C->D E Quench Reaction (Add Cold Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant (LC-MS/MS for Parent & Metabolite) F->G caption Workflow for an in vitro microsomal stability assay.

Caption: Workflow for an in vitro microsomal stability assay.

Methodology:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare an NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation: In a microcentrifuge tube, combine pooled liver microsomes (e.g., human, rat) and phosphate buffer. Add the test compound to achieve a final concentration of ~1 µM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course: Aliquots are removed at specified time points (e.g., 0, 15, 30, 60 minutes) and the reaction is terminated by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are vortexed and then centrifuged (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

  • Analysis: The supernatant is transferred to an HPLC vial for analysis by LC-MS/MS. The disappearance of the parent compound and the appearance of the hydroxylated metabolite (ethyl 5-hydroxy-1H-indole-2-carboxylate) are monitored over time to determine the rate of metabolism.

Protocol 2: Proposed General Procedure for SNAr with an Alkoxide

This protocol outlines a representative synthetic procedure for the displacement of the C5-fluorine with a methoxy group. This method is based on standard conditions for SNAr reactions on fluoroarenes.[2][14]

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the starting material. Add sodium methoxide (1.5 - 2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 100-140°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield ethyl 5-methoxy-1H-indole-2-carboxylate.

Conclusion

The fluorine atom of this compound exhibits a dualistic reactivity profile that is of high importance to medicinal and synthetic chemists. In a biological context, it is susceptible to metabolic cleavage via oxidative defluorination by CYP450 enzymes, a pathway that must be assessed during drug development to understand clearance and potential toxicity. In a synthetic context, the same C-F bond can be activated for nucleophilic aromatic substitution, allowing the fluorine to act as a versatile leaving group for the construction of diverse 5-substituted indole analogs. A thorough understanding of these competing reactivities enables researchers to better predict the behavior of this valuable building block and strategically exploit its chemical properties in the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide on the Stability and Storage of Ethyl 5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for ethyl 5-fluoro-1H-indole-2-carboxylate. Due to the limited availability of specific, quantitative stability data in the public domain for this compound, this guide also incorporates general principles of stability testing and handling for fluoroindole derivatives, drawing from established pharmaceutical industry practices.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] The stability of this compound is a critical factor that can impact the quality, purity, and ultimately the safety and efficacy of the final drug product. Understanding its degradation pathways and optimal storage conditions is therefore essential for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₁H₁₀FNO₂
Molecular Weight207.20 g/mol
AppearanceWhite to pale yellow crystals or powder
Melting Point146-152 °C
PurityTypically ≥97%

Stability Profile

General Observations on Fluoroindole Stability:

ConditionObservation
Normal Conditions The compound is generally stable under normal, ambient conditions.
Air/Oxygen Fluoroindoles can be susceptible to oxidation, which may lead to the formation of colored impurities.[3]
Light Exposure to light can accelerate the degradation of indole derivatives.[3][4]
Heat Elevated temperatures can promote degradation.
Humidity The presence of moisture can potentially facilitate hydrolytic degradation, although specific data is unavailable.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases can cause significant degradation.[5]

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended.

Table of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool place, with some suppliers recommending 0-8 °C.To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]To prevent oxidation.
Light Protect from light by storing in an opaque or amber container.[3][4]To prevent photolytic degradation.
Container Keep in a tightly sealed container.[4][6]To prevent exposure to air and moisture.
Location Store in a dry and well-ventilated area.[4][6]To prevent moisture uptake and ensure a safe storage environment.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[5]To prevent chemical reactions and degradation.

Handling Precautions:

  • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as fluoroindoles can be irritants.[3][5]

  • Avoid contact with skin and eyes.[1]

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not published, a general approach for assessing the stability of a new chemical entity involves forced degradation studies. These studies deliberately expose the compound to harsh conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

General Protocol for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100 °C).

    • Photodegradation: Expose a solution to UV and/or visible light in a photostability chamber.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Factors Influencing the Stability of this compound cluster_environmental Environmental Factors cluster_chemical Chemical Factors Light Light Degradation Products Degradation Products Light->Degradation Products Heat Heat Heat->Degradation Products Moisture Moisture Moisture->Degradation Products Oxygen (Air) Oxygen (Air) Oxygen (Air)->Degradation Products Strong Acids/Bases Strong Acids/Bases Strong Acids/Bases->Degradation Products Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation Products This compound This compound General Workflow for a Forced Degradation Study Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution->Expose to Stress Conditions Sample at Time Points Sample at Time Points Expose to Stress Conditions->Sample at Time Points Analyze by HPLC Analyze by HPLC Sample at Time Points->Analyze by HPLC Identify & Quantify Degradants Identify & Quantify Degradants Analyze by HPLC->Identify & Quantify Degradants Elucidate Degradation Pathways Elucidate Degradation Pathways Identify & Quantify Degradants->Elucidate Degradation Pathways Develop Stability-Indicating Method Develop Stability-Indicating Method Elucidate Degradation Pathways->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 5-fluoro-1H-indole-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5-fluoro-1H-indole-2-carboxylate as a versatile scaffold in the discovery and development of novel therapeutic agents. This document includes detailed experimental protocols for the synthesis of derivatives and relevant bioassays, along with a summary of their biological activities.

Introduction

This compound is a key building block in medicinal chemistry, recognized for its role as a precursor in the synthesis of a wide range of pharmacologically active molecules. The indole core, coupled with a fluorine substituent at the 5-position, imparts unique electronic and steric properties that are advantageous in drug design. This scaffold has been successfully utilized to develop potent and selective inhibitors of various enzymes and receptors, leading to the discovery of drug candidates for a multitude of diseases.

Derivatives of this compound have demonstrated significant potential as:

  • Antitumor Agents: Indole derivatives can inhibit cancer cell proliferation.[1]

  • Antihyperlipidemic Agents [2][3]

  • Factor Xa Inhibitors: For the prevention and treatment of thromboembolic disorders.[2][3]

  • Antiarrhythmic Agents [2][3]

  • Inhibitors of Cytosolic Phospholipase A2 [2][3]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Implicated in neurodegenerative diseases, bipolar disorder, and diabetes.

  • HIV Reverse Transcriptase and Integrase Inhibitors: As antiviral agents for the treatment of HIV/AIDS.[4]

The fluorine atom at the 5-position often enhances metabolic stability, binding affinity, and bioavailability of the resulting compounds.

Data Presentation

The following tables summarize the quantitative biological activity of various derivatives synthesized from this compound and related indole-2-carboxylate scaffolds.

Table 1: Bioactivity of Indole-2-Carboxylate Derivatives as GSK-3β Inhibitors

Compound IDStructure/ModificationTargetIC50 (µM)Reference
Aii11This compoundGSK-3β-[5][6][7]
Aii1Ethyl 5-chloro-1H-indole-2-carboxylateGSK-3βPromising Activity[5][6][7]
Aii2Ethyl 5-bromo-1H-indole-2-carboxylateGSK-3βPromising Activity[5][6][7]
Aii3Ethyl 5-methyl-1H-indole-2-carboxylateGSK-3βPromising Activity[5][6][7]
Compound 2c1,5-benzothiazepine derivativeGSK-3β3.29 ± 0.15[8]
(R)-70Pyrimido-indole derivativeGSK-3β0.36[9]
Compound 2Pyrimido[4,5-b]indoleGSK-3β2.24[9]

Table 2: Bioactivity of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Compound IDStructure/ModificationTargetIC50 (µM)Reference
1Indole-2-carboxylic acidHIV-1 Integrase32.37[4][10]
17aC6 halogenated benzene ring derivativeHIV-1 Integrase3.11[4][10][11][12][13]
20aLong branch on C3 of indole coreHIV-1 Integrase0.13[14]

Table 3: Bioactivity of Indole and Carbazole-Based Factor Xa Inhibitors

Compound IDScaffoldTargetKi (nM)Selectivity vs. ThrombinSelectivity vs. TrypsinReference
UnspecifiedIndole/CarbazoleFactor Xa0.2900-fold750-fold[2][15]

Signaling Pathways and Experimental Workflows

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase involved in numerous cellular processes. Its dysregulation is implicated in various diseases. Inhibitors derived from this compound can modulate its activity, offering therapeutic potential.

GSK3B_Pathway cluster_inhibition Inhibition by Indole Derivative cluster_pathway Wnt Signaling Pathway Indole_Derivative Ethyl 5-fluoro-1H-indole- 2-carboxylate Derivative GSK3B GSK-3β Indole_Derivative->GSK3B Inhibition APC_Axin_Complex APC/Axin/ GSK-3β Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->APC_Axin_Complex Inhibits Beta_Catenin β-catenin APC_Axin_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Translocates when stabilized Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription

Caption: GSK-3β Inhibition by Indole Derivatives in the Wnt Pathway.

HIV Life Cycle and Inhibition Points

Derivatives of this compound have been investigated as inhibitors of both HIV reverse transcriptase and integrase, two critical enzymes in the viral life cycle.

HIV_Lifecycle_Inhibition HIV_Virion HIV Virion Host_Cell Host Cell (CD4+ T-cell) HIV_Virion->Host_Cell Binding & Fusion Viral_RNA Viral RNA Host_Cell->Viral_RNA Entry Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Viral_Proteins_RNA New Viral RNA & Proteins Transcription_Translation->Viral_Proteins_RNA Assembly_Budding Assembly & Budding Viral_Proteins_RNA->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion Indole_RT_Inhibitor Indole-based RT Inhibitor Indole_RT_Inhibitor->Reverse_Transcription Inhibits Indole_Integrase_Inhibitor Indole-based Integrase Inhibitor Indole_Integrase_Inhibitor->Integration Inhibits

Caption: Inhibition Points of Indole Derivatives in the HIV Life Cycle.

Factor Xa Inhibition in the Coagulation Cascade

Factor Xa is a critical enzyme in the coagulation cascade. Its inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin clot formation.

FactorXa_Inhibition cluster_cascade Coagulation Cascade Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Prothrombin Prothrombin Factor_Xa->Prothrombin Converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Indole_Inhibitor Indole-based Factor Xa Inhibitor Indole_Inhibitor->Factor_Xa Direct Inhibition

Caption: Direct Inhibition of Factor Xa by Indole Derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

Method 1: Japp-Klingemann Indole Synthesis [1][5][6][7][16][17][18]

This method involves the reaction of an aryl diazonium salt with a β-keto-ester to form a hydrazone, which then undergoes cyclization to the indole.

Step 1: Diazotization of 4-fluoroaniline

  • Dissolve 4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Step 2: Coupling and Hydrazone Formation

  • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

  • Add a solution of sodium acetate to the ethanol solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir for several hours at low temperature, during which the hydrazone will precipitate.

  • Collect the hydrazone by filtration, wash with cold water, and dry.

Step 3: Fischer Indolization

  • Suspend the dried hydrazone in a suitable solvent such as ethanol or acetic acid.

  • Add a strong acid catalyst, for example, concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate.

Method 2: General N-Alkylation of Ethyl Indole-2-carboxylate [19][20]

This protocol describes the alkylation of the indole nitrogen.

  • To a solution of ethyl indol-2-carboxylate (1.0 mmol) in acetone (10 mL), add aqueous potassium hydroxide (3.0 mmol in 0.1 mL H₂O).

  • Add the desired alkylating agent (e.g., allyl bromide or benzyl bromide, 1.1 mmol).

  • Stir the reaction mixture at 20 °C for two hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude N-alkylated product.

  • Purify the product by column chromatography on silica gel.

Bioassay Protocols

GSK-3β Inhibition Assay (Luminometric) [6][21][22][23]

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the GSK-3β activity.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in kinase assay buffer.

    • Dilute the GSK-3β enzyme and the substrate peptide to the desired concentrations in kinase assay buffer.

    • Prepare the ATP solution in kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the diluted GSK-3β enzyme solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric) [3][4][5]

This assay measures the incorporation of digoxigenin-labeled dUTP into a new DNA strand by HIV-1 RT.

  • Reagent Preparation:

    • Coat a streptavidin-coated 96-well plate with a biotinylated template-primer hybrid (e.g., poly(A)-oligo(dT)).

    • Prepare serial dilutions of the test compound.

    • Prepare a reaction mixture containing reaction buffer, dNTPs, and digoxigenin-labeled dUTP.

    • Dilute the HIV-1 RT to the working concentration.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of the coated plate.

    • Add the HIV-1 RT to all wells except the negative control.

    • Initiate the reaction by adding the reaction mixture.

    • Incubate the plate at 37°C for 1-2 hours.

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-digoxigenin-HRP antibody and incubate.

    • Wash the plate and add a HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value from a dose-response curve.

Factor Xa Inhibition Assay (Chromogenic) [11][19][24][25][26]

This assay measures the residual activity of Factor Xa after incubation with an inhibitor.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute human Factor Xa to the working concentration in assay buffer.

    • Prepare the chromogenic substrate solution.

  • Assay Procedure (96-well plate format):

    • Add the test compound dilutions to the wells.

    • Add the diluted Factor Xa solution and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Determine the initial reaction velocity for each well.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 or Ki value by fitting the data to the appropriate inhibition model.

Conclusion

This compound represents a privileged scaffold in drug discovery, providing a versatile starting point for the synthesis of a diverse range of bioactive molecules. The methodologies and data presented in these application notes are intended to facilitate the exploration of this chemical space for the development of novel therapeutics targeting a variety of diseases. The detailed protocols provide a foundation for researchers to synthesize and evaluate new derivatives, while the summarized bioactivity data and pathway diagrams offer valuable context for structure-activity relationship studies and mechanism-of-action investigations.

References

Application Notes: Synthesis of Pharmaceutical Intermediates from Ethyl 5-Fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from ethyl 5-fluoro-1H-indole-2-carboxylate. This versatile starting material is a crucial building block in the development of a wide range of pharmacologically active compounds, owing to the unique properties conferred by the fluorinated indole scaffold.[1] The following sections detail common and effective transformations of this starting material, including hydrolysis, N-alkylation, reduction, and amidation.

Key Synthetic Transformations

This compound can be readily transformed into several useful intermediates. The primary reactions covered in these notes are:

  • Hydrolysis to 5-fluoro-1H-indole-2-carboxylic acid, a key intermediate for amide couplings and other transformations.

  • N-Alkylation to introduce substituents on the indole nitrogen, a common strategy in drug design to modulate activity and physicochemical properties.

  • Reduction of the Ester to (5-fluoro-1H-indol-2-yl)methanol, providing a primary alcohol for further functionalization.

  • Amide Formation from the corresponding carboxylic acid, a fundamental linkage in many pharmaceutical compounds.

The general synthetic pathways are illustrated below.

G start This compound acid 5-Fluoro-1H-indole-2-carboxylic acid start->acid Hydrolysis n_alkyl_ester N-Alkyl this compound start->n_alkyl_ester N-Alkylation alcohol (5-Fluoro-1H-indol-2-yl)methanol start->alcohol Reduction amide N-Substituted 5-fluoro-1H-indole-2-carboxamide acid->amide Amidation G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve this compound in Acetone B Add aqueous KOH solution A->B C Reflux the mixture for 1 hour B->C D Remove Acetone under reduced pressure C->D E Add cold water and acidify with HCl D->E F Collect precipitate by filtration E->F G Purify by crystallization from ethanol F->G G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve this compound in Acetone B Add aqueous KOH solution and stir for 30 min A->B C Add Benzyl Bromide and stir for 2 hours at 20°C B->C D Remove solvent under reduced pressure C->D E Add water and extract with ethyl acetate D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Quenching and Work-up A Suspend LiAlH₄ in anhydrous THF at 0°C B Add a solution of this compound in THF dropwise A->B C Warm to room temperature and reflux for 16 hours B->C D Cool to 0°C and cautiously add water, then NaOH solution (Fieser work-up) C->D E Filter the resulting salts D->E F Dry the filtrate and concentrate E->F G Purify the residue F->G G cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Work-up and Isolation A Reflux 5-Fluoro-1H-indole-2-carboxylic acid with SOCl₂ in Benzene B Remove excess SOCl₂ and solvent by co-evaporation with Toluene A->B C Dissolve acid chloride in Chloroform B->C D Add Pyridine and the desired amine C->D E Stir overnight at room temperature D->E F Perform aqueous work-up E->F G Purify by recrystallization from ethanol F->G

References

Application of Ethyl 5-fluoro-1H-indole-2-carboxylate in Oncology Research: A Keystone for Synthesizing Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-fluoro-1H-indole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial starting material and key intermediate in the synthesis of a multitude of pharmacologically active molecules.[1][2][3] Within the landscape of oncology research, this fluorinated indole derivative is particularly significant. The indole scaffold itself is a "privileged structure" in medicinal chemistry, known for its high bioavailability and broad spectrum of biological activities, making it a cornerstone in the design of novel anticancer drugs.[4][5][6] The introduction of a fluorine atom at the 5-position often enhances the metabolic stability and binding affinity of the resulting compounds, making this compound an attractive precursor for developing potent and selective therapeutic agents.[1]

This application note details the utility of this compound as a foundational building block for synthesizing advanced anticancer compounds, particularly kinase inhibitors. It provides protocols for the synthesis of derivatives and their subsequent evaluation in oncology-focused biological assays.

Application as a Precursor for Kinase Inhibitors

A primary application of this compound in oncology is its use in the synthesis of 5-fluoro-2-oxindole derivatives. This core structure is famously found in Sunitinib, a multi-target receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[7] Sunitinib and its analogues function by inhibiting key kinases involved in tumor angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7][8]

Researchers utilize this compound to generate libraries of novel 5-fluoro-2-oxindole derivatives, modifying various positions of the indole ring to optimize potency, selectivity, and pharmacokinetic properties.[4][7]

Data Presentation: Anticancer Activity of Derivatives

The following table summarizes the growth inhibition data for a representative 5-fluoro-2-oxindole derivative, Compound 3g, synthesized from a 5-fluoro-2-oxindole precursor. This data, derived from the NCI-60 one-dose screen assay, showcases the potent and broad-spectrum anticancer activity that can be achieved starting from the this compound scaffold.[4]

Cancer TypeCell LineGrowth Inhibition (GI%)[4]
Breast CancerT-47D96.17
Lung CancerHOP-9295.95
Ovarian CancerNCI/ADR-RES95.13
CNS CancerSNB-7589.91
Leukemia->70
Melanoma->70
Renal Cancer->70
Colon Cancer->70

Table 1: In vitro anticancer activity of a representative 5-fluoro-2-oxindole derivative (Compound 3g) against various human cancer cell lines. Data is presented as percent growth inhibition at a single dose.

Experimental Protocols

Protocol 1: Synthesis of a 5-Fluoro-2-Oxindole Derivative

This protocol describes a general method for synthesizing thiazole-containing 5-fluoro-2-oxindole derivatives, analogous to sunitinib, using a 5-fluoro-1,3-dihydro-2H-indol-2-one intermediate which can be derived from this compound. The key step highlighted is the Knoevenagel condensation.[4]

Objective: To synthesize a novel 5-fluoro-2-oxindole derivative for anticancer screening.

Materials:

  • 5-fluoro-1,3-dihydro-2H-indol-2-one

  • Substituted 1,3-thiazole-5-carboxylic acid

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 5-fluoro-1,3-dihydro-2H-indol-2-one (1 equivalent) and the desired substituted 1,3-thiazole-5-carboxylic acid (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product using column chromatography (e.g., silica gel with a suitable eluent system like ethyl acetate/hexane) to obtain the pure 5-fluoro-2-oxindole derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of the synthesized indole derivatives on cancer cell lines.

Objective: To determine the concentration-dependent inhibitory effect of a synthesized derivative on the proliferation of human cancer cells.

Materials:

  • Human cancer cell lines (e.g., T-47D, HOP-92)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized indole derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivative in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Visualizations

G cluster_synthesis Synthetic Workflow A Ethyl 5-fluoro-1H- indole-2-carboxylate B Intermediate: 5-Fluoro-2-oxindole A->B Hydrolysis & Decarboxylation/ Other steps D Final Anticancer Compound (e.g., Sunitinib Analogue) B->D Knoevenagel Condensation C Thiazole Derivative C->D

Caption: Synthetic pathway from the starting material to a final anticancer compound.

G cluster_pathway Targeted Signaling Pathway GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) GF->RTK P Phosphorylation RTK->P Indole 5-Fluoro-2-oxindole Derivative Indole->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Response Tumor Cell Proliferation & Angiogenesis Downstream->Response

Caption: Mechanism of action for derived kinase inhibitors targeting RTK signaling.

G cluster_workflow Experimental Evaluation Workflow Start Synthesized Derivative Assay Antiproliferative Assay (MTT) Start->Assay Data Calculate IC50 Values Assay->Data Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) Data->Mechanism End Lead Compound Identification Mechanism->End

Caption: Workflow for the biological evaluation of synthesized anticancer compounds.

References

Application Notes and Protocols for the Development of Novel Antidepressants Using Ethyl 5-Fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural resemblance to the neurotransmitter serotonin has made it a particularly attractive starting point for the development of novel drugs targeting the central nervous system, including antidepressants.[1] Ethyl 5-fluoro-1H-indole-2-carboxylate is a key building block in this endeavor, offering a versatile platform for the synthesis of a diverse range of derivatives with potential antidepressant activity.[3] The fluorine substitution at the 5-position can enhance metabolic stability and receptor binding affinity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antidepressant candidates derived from this compound.

Synthetic Strategies and Protocols

The development of novel antidepressant candidates from this compound typically involves initial modification at the 2-position, followed by potential N-alkylation or acylation. Two primary synthetic routes are outlined below, focusing on the generation of carboxamide and aminomethyl derivatives, which are common motifs in antidepressant pharmacophores.

Synthesis of N-Substituted 5-Fluoro-1H-indole-2-carboxamides

This strategy involves the hydrolysis of the starting ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of primary or secondary amines.

Workflow for the Synthesis of N-Substituted 5-Fluoro-1H-indole-2-carboxamides:

G start This compound step1 Hydrolysis (LiOH or NaOH) start->step1 intermediate1 5-Fluoro-1H-indole-2-carboxylic acid step1->intermediate1 step2 Amide Coupling (EDC, HOBt or HATU) intermediate1->step2 product N-Substituted 5-Fluoro-1H-indole-2-carboxamides step2->product amines Primary/Secondary Amines (R1R2NH) amines->step2

Caption: Synthetic workflow for N-substituted 5-fluoro-1H-indole-2-carboxamides.

Protocol 2.1.1: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1H-indole-2-carboxylic acid.

Protocol 2.1.2: Amide Coupling

  • Activation: To a solution of 5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 5-fluoro-1H-indole-2-carboxamide.

Synthesis of 2-(Aminomethyl)-5-fluoro-1H-indole Derivatives

This pathway involves the reduction of the ethyl ester to the corresponding alcohol, followed by conversion to a leaving group and subsequent displacement with an amine.

Workflow for the Synthesis of 2-(Aminomethyl)-5-fluoro-1H-indole Derivatives:

G start This compound step1 Reduction (LiAlH4) start->step1 intermediate1 (5-Fluoro-1H-indol-2-yl)methanol step1->intermediate1 step2 Activation (e.g., MsCl) intermediate1->step2 intermediate2 Mesylate Intermediate step2->intermediate2 step3 Nucleophilic Substitution (R1R2NH) intermediate2->step3 product 2-(Aminomethyl)-5-fluoro-1H-indoles step3->product amines Primary/Secondary Amines amines->step3

Caption: Synthetic workflow for 2-(aminomethyl)-5-fluoro-1H-indole derivatives.

Protocol 2.2.1: Reduction of this compound

  • Setup: To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Work-up: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield (5-fluoro-1H-indol-2-yl)methanol.

Protocol 2.2.2: Synthesis of 2-(Aminomethyl)-5-fluoro-1H-indoles

  • Mesylation: Dissolve (5-fluoro-1H-indol-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir the reaction at 0 °C for 1-2 hours.

  • Amine Addition: To the reaction mixture, add the desired primary or secondary amine (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the target 2-(aminomethyl)-5-fluoro-1H-indole derivative.

In Vitro Evaluation Protocols

The initial screening of newly synthesized compounds involves a battery of in vitro assays to determine their affinity for key targets implicated in the pathophysiology of depression.

Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.

Workflow for MAO Inhibition Assay:

G compound Test Compound reaction Enzymatic Reaction compound->reaction enzyme MAO-A or MAO-B Enzyme enzyme->reaction substrate Substrate (e.g., Kynuramine) substrate->reaction detection Detection of Product (Fluorescence or LC-MS/MS) reaction->detection ic50 IC50 Determination detection->ic50

Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.

Protocol 3.1.1: Fluorometric MAO Inhibition Assay

  • Reagents: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine), a fluorescent probe, and a developer enzyme (e.g., horseradish peroxidase).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the MAO enzyme to each well.

  • Incubation: Incubate for a predetermined time at 37 °C.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Detection: Measure the fluorescence kinetically. The rate of fluorescence increase is proportional to MAO activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.

Serotonin Transporter (SERT) and 5-HT1A Receptor Binding Assays

Principle: These are competitive radioligand binding assays to determine the affinity (Ki) of a test compound for the serotonin transporter (SERT) and the 5-HT1A receptor.

Protocol 3.2.1: Radioligand Binding Assay

  • Materials: Membranes from cells expressing the human SERT or 5-HT1A receptor, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A), and the test compound.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Models for Antidepressant Activity

Compounds that demonstrate promising in vitro profiles are advanced to in vivo behavioral models in rodents to assess their antidepressant-like efficacy.

Forced Swim Test (FST)

Principle: This test is based on the observation that animals subjected to the stress of being forced to swim in an inescapable cylinder will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time.[4][5]

Protocol 4.1.1: FST in Mice

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., fluoxetine) at a predetermined time before the test (typically 30-60 minutes).

  • Test Session: Gently place each mouse into the cylinder for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the immobility time of the test compound-treated group to the vehicle-treated group.

Tail Suspension Test (TST)

Principle: Similar to the FST, the TST induces a state of despair in mice by suspending them by their tails. Antidepressants reduce the duration of immobility in this model.[6]

Protocol 4.2.1: TST in Mice

  • Apparatus: A suspension bar or box that allows the mouse to hang freely without touching any surfaces.

  • Acclimation and Dosing: Follow the same procedures as for the FST.

  • Suspension: Secure the mouse's tail to the suspension bar with adhesive tape, approximately 1-2 cm from the tip.

  • Test Session: The test duration is typically 6 minutes.

  • Scoring: Record the total time the mouse remains immobile.

  • Data Analysis: Compare the immobility time between the different treatment groups.

Data Presentation

Quantitative data from the in vitro and in vivo assays should be summarized in clearly structured tables for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Activity of 5-Fluoro-1H-indole-2-carboxamide Derivatives

Compound IDMAO-A IC₅₀ (µM)SERT Ki (nM)5-HT1A Ki (nM)
EFC-001 H4-Fluorophenyl>1025.3150.2
EFC-002 HCyclohexyl>10150.889.5
EFC-003 H2-Pyridyl5.245.155.7
EFC-004 CH₃4-Fluorophenyl>1018.9125.4

Table 2: In Vivo Efficacy of Lead Compounds in the Forced Swim Test (FST)

Compound IDDose (mg/kg, i.p.)Immobility Time (s) ± SEM% Reduction in Immobility
Vehicle -150.5 ± 10.2-
Fluoxetine 2085.3 ± 8.5 43.3
EFC-001 10110.2 ± 9.8*26.8
EFC-004 1095.6 ± 7.936.5
*p < 0.05, **p < 0.01 compared to vehicle control.

Signaling Pathways and Logical Relationships

The development of novel antidepressants from this compound follows a logical progression from chemical synthesis to biological evaluation. The primary mechanism of action for many antidepressants involves the modulation of monoaminergic systems.

Diagram of the Monoamine Hypothesis of Depression and Drug Action:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Tryptophan 5-HT Synthesis 5-HT in Vesicles maoa MAO-A presynaptic:f1->maoa Degradation serotonin 5-HT presynaptic:f2->serotonin Release sert SERT ht1a_auto 5-HT1A Autoreceptor serotonin->sert Reuptake serotonin->ht1a_auto Feedback Inhibition ht1a_post Postsynaptic 5-HT1A Receptor serotonin->ht1a_post downstream Downstream Signaling (e.g., cAMP, CREB) ht1a_post->downstream response Antidepressant Response downstream->response

Caption: Monoaminergic synapse and targets for antidepressant action.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with potential antidepressant activity. The protocols and workflows outlined in this document provide a comprehensive guide for researchers in the field of antidepressant drug discovery, from the initial chemical synthesis to in vitro and in vivo evaluation. A systematic approach, combining rational drug design, efficient synthesis, and a robust biological screening cascade, is essential for the successful development of new and improved treatments for depression.

References

Ethyl 5-fluoro-1H-indole-2-carboxylate: A Key Precursor in the Synthesis of Novel Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-fluoro-1H-indole-2-carboxylate is a fluorinated indole derivative that serves as a crucial starting material in the synthesis of various pharmacologically active compounds. Its unique structural features, particularly the presence of a fluorine atom, can significantly enhance the metabolic stability, binding affinity, and overall efficacy of the final drug molecule. This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the development of a novel class of atypical antipsychotics. The focus will be on the synthesis of 5-fluoroindole-based compounds with potent activity at dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of psychosis.

Application Notes

The 5-fluoroindole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in a variety of therapeutic areas. In the context of antipsychotic drug discovery, the incorporation of a 5-fluoroindole moiety can lead to compounds with an improved pharmacological profile, including reduced extrapyramidal side effects compared to traditional antipsychotics. The synthetic pathway outlined below describes the conversion of this compound into a key intermediate, 5-fluoroindole, which is then further elaborated to yield a potent antipsychotic agent.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoroindole from this compound

This two-step protocol describes the saponification of the ester followed by decarboxylation to yield 5-fluoroindole.

Step 1: Saponification to 5-Fluoro-1H-indole-2-carboxylic acid

  • Materials: this compound, Potassium Hydroxide (KOH), Ethanol, Water, Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water.

    • Add potassium hydroxide (2 equivalents) to the solution.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The resulting precipitate, 5-fluoro-1H-indole-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Decarboxylation to 5-Fluoroindole

  • Materials: 5-Fluoro-1H-indole-2-carboxylic acid, Quinoline, Copper powder.

  • Procedure:

    • In a round-bottom flask, suspend 5-fluoro-1H-indole-2-carboxylic acid (1 equivalent) in quinoline.

    • Add a catalytic amount of copper powder to the suspension.

    • Heat the mixture to 200-210 °C and maintain this temperature until the cessation of CO2 evolution.

    • Cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-fluoroindole.

Protocol 2: Synthesis of a 5-Fluoroindole-based Antipsychotic Agent

This protocol outlines the synthesis of a potential antipsychotic agent starting from 5-fluoroindole. The target molecule is a simplified analog inspired by known D2/5-HT2A antagonists.

Step 1: Vilsmeier-Haack Formylation of 5-Fluoroindole

  • Materials: 5-Fluoroindole, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF), Sodium acetate, Water.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool a solution of N,N-dimethylformamide (3 equivalents) to 0 °C.

    • Add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 5-fluoroindole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium acetate solution until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry to yield 5-fluoro-1H-indole-3-carboxaldehyde.

Step 2: Reductive Amination with a Piperidine Derivative

  • Materials: 5-Fluoro-1H-indole-3-carboxaldehyde, 4-(4-fluorophenyl)piperidine, Sodium triacetoxyborohydride, Dichloromethane (DCM), Acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve 5-fluoro-1H-indole-3-carboxaldehyde (1 equivalent) and 4-(4-fluorophenyl)piperidine (1.1 equivalents) in dichloromethane.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the final antipsychotic compound.

Data Presentation

StepReactionReactantsProductYield (%)Purity (%)
1aSaponificationThis compound, KOH5-Fluoro-1H-indole-2-carboxylic acid85-95>95
1bDecarboxylation5-Fluoro-1H-indole-2-carboxylic acid5-Fluoroindole60-70>98
2aVilsmeier-Haack5-Fluoroindole, POCl3, DMF5-Fluoro-1H-indole-3-carboxaldehyde80-90>97
2bReductive Amination5-Fluoro-1H-indole-3-carboxaldehyde, 4-(4-fluorophenyl)piperidineFinal Antipsychotic Compound70-80>99

Visualizations

Synthetic_Pathway Precursor Ethyl 5-fluoro-1H- indole-2-carboxylate Intermediate1 5-Fluoro-1H-indole- 2-carboxylic acid Precursor->Intermediate1 Saponification Intermediate2 5-Fluoroindole Intermediate1->Intermediate2 Decarboxylation Intermediate3 5-Fluoro-1H-indole- 3-carboxaldehyde Intermediate2->Intermediate3 Vilsmeier-Haack Final_Product Final Antipsychotic Compound Intermediate3->Final_Product Reductive Amination Experimental_Workflow start Start: Dissolve Reactants reaction Stir at Room Temperature (1 hour) start->reaction add_reductant Add Sodium Triacetoxyborohydride reaction->add_reductant stir_overnight Stir at Room Temperature (12-16 hours) add_reductant->stir_overnight quench Quench with NaHCO3 stir_overnight->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end End: Pure Product purify->end Signaling_Pathway Antipsychotic 5-Fluoroindole-based Antipsychotic D2_Receptor Dopamine D2 Receptor Antipsychotic->D2_Receptor Antagonist Five_HT2A_Receptor Serotonin 5-HT2A Receptor Antipsychotic->Five_HT2A_Receptor Antagonist Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase PLC Phospholipase C Five_HT2A_Receptor->PLC cAMP cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Modulation of Neuronal Excitability cAMP->Downstream_Effects IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Downstream_Effects

The Prospective Role of Ethyl 5-Fluoro-1H-indole-2-carboxylate in Serotonin Receptor Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on the interaction of ethyl 5-fluoro-1H-indole-2-carboxylate with serotonin (5-HT) receptors is not available in the current scientific literature. This compound is primarily recognized as a chemical intermediate for the synthesis of various pharmacologically active molecules.[1] The following application notes and protocols are therefore presented from a theoretical and prospective standpoint, based on the well-established roles of its core chemical structures—the indole-2-carboxylate scaffold and 5-fluoro substitution—in the design of serotonergic ligands. These guidelines offer a framework for the initial investigation and characterization of this compound's potential activity at serotonin receptors.

Introduction to the Potential of this compound

Serotonin receptors are a major class of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate the diverse physiological and neuropsychological effects of serotonin.[2] They are critical targets for therapeutic intervention in a wide range of disorders, including depression, anxiety, schizophrenia, and migraines.[2] The indole nucleus is a privileged scaffold in medicinal chemistry, closely mimicking the structure of endogenous serotonin. Consequently, many indole derivatives have been developed as potent and selective ligands for various 5-HT receptor subtypes.

This compound combines two key structural features that are significant in the design of modern therapeutics:

  • Indole-2-carboxylate Scaffold: This core structure provides a rigid framework that can be systematically modified to explore interactions with receptor binding pockets. While many known serotonergic drugs are based on the tryptamine (indole-3-ethylamine) backbone, the indole-2-carboxylate moiety has also been investigated for its potential to interact with various receptors.[3][4]

  • 5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position of the indole ring is a common strategy in drug design. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the indole ring, influencing its acidity, lipophilicity, and metabolic stability.[5] These modifications can lead to enhanced binding affinity, improved selectivity, and better pharmacokinetic profiles.[6]

Given these structural characteristics, this compound represents a valuable candidate for screening and development as a novel probe or lead compound for serotonin receptor research.

Hypothetical Applications in Serotonin Receptor Studies

Should this compound exhibit affinity for one or more 5-HT receptor subtypes, it could be utilized in several key research applications:

  • Lead Compound for Novel Ligand Development: As a foundational scaffold, it could be chemically modified to develop more potent and selective agonists, antagonists, or allosteric modulators.

  • Pharmacological Probe: If it displays high affinity and selectivity for a specific 5-HT receptor subtype, it could be used to investigate the physiological and pathological roles of that receptor in vitro and in vivo.

  • Tool for Structure-Activity Relationship (SAR) Studies: By systematically modifying the ester group and substitutions on the indole ring, researchers can elucidate the key structural requirements for binding and activity at specific 5-HT receptors.

Experimental Protocols for Serotonin Receptor Profiling

The following are generalized protocols for determining the potential interaction of a novel compound, such as this compound, with serotonin receptors.

Protocol 1: Radioligand Binding Assay for Determining Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific 5-HT receptor subtype.

Objective: To measure the ability of this compound to displace a known high-affinity radioligand from a specific 5-HT receptor subtype.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • A high-affinity radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known non-radioactive ligand for the target receptor (e.g., 10 µM serotonin).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions like MgCl₂).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 10 mM to 10 pM).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding (NSB): Assay buffer, cell membranes, radioligand, and the non-specific binding control.

    • Test Compound: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor SubtypeRadioligandTest CompoundIC50 (nM)Ki (nM)
5-HTxA[³H]-Ligand XThis compoundValueValue
5-HTyB[³H]-Ligand YThis compoundValueValue
5-HTzC[³H]-Ligand ZThis compoundValueValue
Table 1: Hypothetical Binding Affinity Data for this compound at various 5-HT receptors.
Protocol 2: Functional Assay - Inositol Phosphate (IP) Accumulation for Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)

This protocol measures the ability of a test compound to act as an agonist or antagonist at Gq-coupled 5-HT receptors by quantifying the accumulation of the second messenger inositol phosphate.[7]

Objective: To determine if this compound can stimulate (agonist activity) or inhibit a known agonist's effect (antagonist activity) on IP accumulation.

Materials:

  • A cell line stably expressing the target Gq-coupled 5-HT receptor (e.g., HEK293-5-HT2A).

  • myo-[³H]-inositol for labeling cellular phosphoinositides.

  • Agonist: Serotonin.

  • Test compound: this compound.

  • Stimulation buffer containing LiCl (e.g., 10 mM) to prevent the breakdown of inositol monophosphates.

  • Lysis buffer (e.g., 0.1 M formic acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Culture and Labeling:

    • Plate the cells in multi-well plates.

    • Incubate the cells overnight with culture medium containing myo-[³H]-inositol to label the cellular phosphoinositide pool.

  • Compound Treatment:

    • Wash the cells to remove unincorporated [³H]-inositol.

    • Pre-incubate the cells with stimulation buffer containing LiCl.

    • For Agonist Mode: Add varying concentrations of this compound and incubate.

    • For Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of serotonin (e.g., its EC80).

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Lysis: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.

  • Purification of Inositol Phosphates:

    • Apply the cell lysates to the anion exchange columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high-molarity formic acid solution.

  • Measurement: Add the eluate to a scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Agonist Mode: Plot the IP accumulation against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like serotonin.

    • Antagonist Mode: Plot the inhibition of serotonin-stimulated IP accumulation against the log concentration of the test compound to determine the IC50. This can be used to calculate the antagonist potency (pA2 or Kb).

Data Presentation:

Receptor SubtypeAssay ModeTest CompoundEC50/IC50 (nM)Emax (% of Serotonin)
5-HT2AAgonistThis compoundValueValue
5-HT2AAntagonistThis compoundValueN/A
Table 2: Hypothetical Functional Activity Data for this compound at the 5-HT2A receptor.

Visualizations

The following diagrams illustrate a generalized signaling pathway for a Gq-coupled serotonin receptor and a typical experimental workflow for screening a novel compound.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A/2C Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin Serotonin->Receptor Binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Generalized Gq-coupled 5-HT receptor signaling pathway.

Screening_Workflow start Start: Novel Compound (this compound) binding_assay Primary Screen: Radioligand Binding Assay (Panel of 5-HT Receptors) start->binding_assay hit_decision Hit Identified? (Significant Ki) binding_assay->hit_decision functional_assay Secondary Screen: Functional Assays (e.g., IP Accumulation, cAMP) hit_decision->functional_assay Yes stop End: No Significant Activity hit_decision->stop No activity_decision Agonist, Antagonist, or Inverse Agonist? functional_assay->activity_decision sar Lead Optimization: Structure-Activity Relationship (SAR) Studies activity_decision->sar Characterized in_vivo In Vivo Studies: Pharmacokinetics & Behavioral Models sar->in_vivo

References

Application Notes and Protocols: Ethyl 5-fluoro-1H-indole-2-carboxylate as a GSK-3β Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a multitude of cellular signaling pathways. Its involvement in processes such as glycogen metabolism, cell proliferation, differentiation, and apoptosis underscores its significance in cellular homeostasis. Dysregulation of GSK-3β activity has been implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, type 2 diabetes, and various cancers, establishing it as a prominent therapeutic target for drug discovery.

Ethyl 5-fluoro-1H-indole-2-carboxylate, a fluorinated indole derivative, has been identified as a potent inhibitor of GSK-3β. This document provides detailed application notes, quantitative data, and experimental protocols for researchers investigating the inhibitory effects of this compound on GSK-3β.

GSK-3β Signaling Pathways

GSK-3β is a key component of multiple signaling cascades, most notably the insulin and Wnt/β-catenin pathways. In the insulin signaling pathway, activation of Akt/PKB leads to the inhibitory phosphorylation of GSK-3β at Ser9. In the Wnt pathway, signaling prevents GSK-3β from phosphorylating β-catenin, thereby rescuing it from proteasomal degradation and allowing it to translocate to the nucleus to regulate gene expression.

GSK3B_Signaling cluster_insulin Insulin Pathway cluster_wnt Wnt Pathway cluster_downstream Downstream Effects Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt/PKB PI3K->Akt GSK3B GSK-3β Akt->GSK3B Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->GSK3B Glycogen_Synthase Glycogen Synthase (Active) GSK3B->Glycogen_Synthase P Beta_Catenin β-catenin GSK3B->Beta_Catenin P Inhibitor Ethyl 5-fluoro-1H- indole-2-carboxylate Inhibitor->GSK3B Glycogen_Synthase_P Glycogen Synthase-P (Inactive) Glycogen_Synthase->Glycogen_Synthase_P Beta_Catenin_P p-β-catenin Beta_Catenin->Beta_Catenin_P Target_Genes Target Gene Expression Beta_Catenin->Target_Genes Nuclear Translocation Degradation Proteasomal Degradation Beta_Catenin_P->Degradation

Figure 1: Simplified GSK-3β Signaling Pathways and Point of Inhibition.

Data Presentation

The inhibitory activity of this compound and other related indole derivatives against GSK-3β has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor.

Compound ID5-SubstituentIC50 (µM) against GSK-3βReference
Aii11 -F 1.312 ± 0.165 [1]
Aii2-Cl2.069 ± 0.1098[1]
Aii1-Br2.221 ± 0.097[1]
Aii3-CH33.043 ± 0.0658[1]
Aii6-OCH33.296 ± 0.050[1]
Aii5-NO23.915 ± 0.0457[1]
Staurosporine (Standard)N/A0.005258 ± 0.000214[1]

Experimental Protocols

Synthesis of this compound via Japp-Klingemann Reaction

This protocol outlines the synthesis of the title compound and related derivatives.[1]

Japp_Klingemann_Workflow A Start: 4-Fluoroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Coupling with Ethyl 2-methyl-3-oxobutanoate (KOH, 0-5°C) C->D E Hydrazone Intermediate D->E F Cyclization (Fischer Indole Synthesis) (Conc. H₂SO₄, Reflux) E->F G End: this compound F->G

Figure 2: Workflow for the Japp-Klingemann Synthesis.

Materials:

  • 4-Fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl 2-methyl-3-oxobutanoate

  • Potassium hydroxide (KOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Rectified spirit

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Diazotization: Dissolve 4-fluoroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature. Stir for 30 minutes.

  • Coupling: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate in ethanol and add a solution of KOH. Cool this mixture to 0-5°C. Slowly add the diazonium salt solution prepared in step 1 to this mixture with constant stirring. Continue stirring at low temperature for 1 hour. The resulting hydrazone intermediate can be isolated.

  • Cyclization: Add concentrated sulfuric acid to the hydrazone intermediate in rectified spirit. Reflux the mixture for 1 hour.

  • Work-up and Purification: After cooling, pour the reaction mixture into crushed ice and water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (eluting with cyclohexane:ethyl acetate) to yield this compound as a solid.[1]

In Vitro GSK-3β Inhibition Assay (Luminescence-Based)

This protocol is adapted from the Kinase-Glo®/ADP-Glo™ assay format, which quantifies kinase activity by measuring the amount of ATP consumed or ADP produced.[1][2]

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - GSK-3β Enzyme - Substrate Peptide - ATP - Inhibitor Dilutions start->reagents plate Dispense Inhibitor/ Vehicle to 96/384-well Plate reagents->plate enzyme Add Diluted GSK-3β Enzyme Solution plate->enzyme preincubate Pre-incubate at RT (10-15 min) enzyme->preincubate reaction Initiate Reaction: Add Substrate/ATP Mix preincubate->reaction incubate_reaction Incubate at 30°C (30-60 min) reaction->incubate_reaction stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate_reaction->stop incubate_stop Incubate at RT (40 min) stop->incubate_stop detect Detect ADP: Add Kinase Detection Reagent incubate_stop->detect incubate_detect Incubate at RT (30-60 min) detect->incubate_detect read Read Luminescence incubate_detect->read analyze Data Analysis: Calculate % Inhibition & IC50 read->analyze end End analyze->end

References

Application Notes and Protocols: Mitsunobu Reaction with Ethyl 5-Fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indoles is a cornerstone of synthetic and medicinal chemistry, providing access to a vast array of biologically active molecules. The Mitsunobu reaction offers a powerful and versatile method for the N-alkylation of indoles under mild, neutral conditions, and is particularly useful for synthesizing libraries of analogues in drug discovery programs. This document provides detailed application notes and protocols for the Mitsunobu reaction involving ethyl 5-fluoro-1H-indole-2-carboxylate, a key building block in the development of novel therapeutics. The electron-withdrawing nature of the fluorine atom and the carboxylate group can influence the acidity of the indole N-H proton, making the Mitsunobu reaction a suitable strategy for its functionalization.

Reaction Principle

The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, in this case, the nitrogen atom of this compound. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of a key intermediate, an alkoxyphosphonium salt, which is then displaced by the indole nitrogen in an Sₙ2 fashion. For chiral secondary alcohols, this reaction typically proceeds with inversion of stereochemistry.[1]

Data Presentation

The following table summarizes representative examples of the Mitsunobu reaction with this compound and various alcohols, with expected yields based on reactions with similar indole derivatives.

EntryAlcohol (R-OH)Product (Ethyl 5-fluoro-1-(R)-1H-indole-2-carboxylate)Expected Yield (%)
1EthanolEthyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate85-95
2Benzyl alcoholEthyl 1-benzyl-5-fluoro-1H-indole-2-carboxylate80-90
3(S)-2-ButanolEthyl 1-((R)-sec-butyl)-5-fluoro-1H-indole-2-carboxylate75-85
43-Phenyl-1-propanolEthyl 5-fluoro-1-(3-phenylpropyl)-1H-indole-2-carboxylate80-90
51,4-Butanediol (mono-alkylation)Ethyl 5-fluoro-1-(4-hydroxybutyl)-1H-indole-2-carboxylate60-75

Experimental Protocols

General Protocol for the Mitsunobu Reaction

This protocol describes a general procedure for the N-alkylation of this compound with a primary or secondary alcohol.

Materials and Reagents:

  • This compound

  • Alcohol (e.g., primary or secondary alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired alcohol (1.1-1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approximately 0.1 M concentration with respect to the indole).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. An exotherm may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated indole.

Visualizations

Mitsunobu_Reaction_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Indole_Anion Indole Anion Betaine->Indole_Anion H⁺ transfer Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Indole Ethyl 5-fluoro-1H- indole-2-carboxylate Indole->Indole_Anion Product N-Alkylated Indole Indole_Anion->Product Sₙ2 Attack DIADH2 DIAD-H₂ Indole_Anion->DIADH2 Alcohol R-OH Alcohol->Alkoxyphosphonium Alkoxyphosphonium->Product TPPO PPh₃=O Alkoxyphosphonium->TPPO

Caption: Generalized mechanism of the Mitsunobu reaction.

Experimental_Workflow Start Start Reagents Combine Indole, Alcohol, PPh₃ in anhydrous THF Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Slowly add DIAD/DEAD Cooling->Addition Reaction Stir at room temperature (6-24 h) Monitor by TLC Addition->Reaction Workup Concentrate, dissolve in EtOAc, wash with NaHCO₃ and brine Reaction->Workup Purification Dry, concentrate, and purify by column chromatography Workup->Purification Product Isolated N-Alkylated Product Purification->Product

Caption: Experimental workflow for the Mitsunobu reaction.

References

Application Notes and Protocols for N-Alkylation of Ethyl 5-Fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the N-alkylation of ethyl 5-fluoro-1H-indole-2-carboxylate, a critical intermediate in the synthesis of various pharmacologically active compounds. The strategic introduction of alkyl groups to the indole nitrogen can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of the resulting molecules.

Application Notes

The N-alkylation of the indole scaffold is a fundamental transformation in medicinal chemistry. The presence of a fluorine atom at the C5 position and an ethyl carboxylate group at the C2 position of the indole ring influences the reactivity of the N-H bond. The electron-withdrawing nature of these substituents increases the acidity of the indole proton, facilitating its removal by a base.[1] This enhanced acidity can allow for the use of a wider range of bases compared to unsubstituted indoles.

Classical N-alkylation protocols typically involve the deprotonation of the indole nitrogen with a suitable base to form a nucleophilic indolate anion, followed by its reaction with an alkylating agent.[1][2] The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions, such as C3-alkylation. However, the C2-ester group in the target molecule sterically hinders the C3 position, which significantly reduces the likelihood of C3-alkylation.[1]

Commonly employed strong bases include sodium hydride (NaH) in aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2] Alternatively, milder conditions using potassium hydroxide (KOH) in acetone have also been reported to be effective for the N-alkylation of ethyl indole-2-carboxylate.[3] The selection of the alkylating agent (e.g., alkyl halides, sulfates) will depend on the desired alkyl group to be introduced. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the optimal reaction time.[1]

Experimental Protocols

Two primary protocols for the N-alkylation of this compound are presented below, utilizing different base and solvent systems.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is a robust and widely applicable method for the N-alkylation of indoles with electron-withdrawing groups.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).[1]

  • Dissolution: Dissolve the starting material in anhydrous DMF to a concentration of approximately 0.1–0.5 M.[1][2]

  • Deprotonation: Cool the solution to 0 °C in an ice bath.[1][2] Carefully add sodium hydride (1.1–1.5 eq.) portion-wise to the stirred solution.[1] Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until hydrogen evolution ceases.[1]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0–1.2 eq.) dropwise.[1][2]

  • Reaction: The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.[1] For less reactive alkylating agents, gentle heating (e.g., 40–60 °C) may be necessary.[2]

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.[1][2]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.[1][2]

  • Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[1][2]

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Hydroxide in Acetone

This protocol offers a milder alternative to the use of sodium hydride and is particularly useful for simple alkylations.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Alkylating agent (e.g., allyl bromide, benzyl bromide)

  • Acetone

  • Water

  • Standard laboratory glassware

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetone.

  • Base Addition: Add a solution of potassium hydroxide (approximately 3.0 eq.) in a minimal amount of water.[3]

  • Alkylation: Add the alkylating agent (e.g., allyl bromide or benzyl bromide, 1.1 eq.) to the mixture.[3]

  • Reaction: Stir the reaction mixture at room temperature for approximately two hours.[3] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the acetone under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer to obtain the crude product, which can be further purified by crystallization or flash chromatography.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of related indole-2-carboxylates. This data can serve as a reference for optimizing the reaction for this compound.

Starting MaterialAlkylating AgentBase (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl indol-2-carboxylateAllyl bromideKOH (3.0)Acetone/H₂O202Excellent[3]
Ethyl indol-2-carboxylateBenzyl bromideKOH (3.0)Acetone/H₂O202Excellent[3]
5-Bromo-4-fluoro-2-methyl-1H-indoleAlkyl halideNaH (1.1-1.2)DMF/THFRT - 602-24N/A[2]
IndoleAlkyl halideNaH (1.1-1.5)DMF/THF0 - RT1-2N/A[1]

Note: "N/A" indicates that a specific quantitative yield was not provided in the cited general protocol.

Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound using sodium hydride.

experimental_workflow start Start dissolve Dissolve Substrate in Anhydrous DMF start->dissolve deprotonate Deprotonation: Add NaH at 0 °C dissolve->deprotonate stir Stir at RT deprotonate->stir alkylate Alkylation: Add Alkylating Agent at 0 °C stir->alkylate react Reaction at RT or Heat alkylate->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry purify Concentrate and Purify dry->purify end End Product purify->end

Caption: General workflow for N-alkylation.

References

Troubleshooting & Optimization

Optimizing the Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of ethyl 5-fluoro-1H-indole-2-carboxylate. This valuable intermediate is a crucial building block in the development of various pharmaceutical compounds. Our aim is to equip researchers with the necessary information to optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and well-documented method is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-fluorophenylhydrazine and ethyl pyruvate.[1] An alternative approach involves the Japp-Klingemann reaction to first synthesize the necessary hydrazone intermediate, which is then cyclized via the Fischer indole method.[2]

Q2: I am experiencing low yields in my Fischer indole synthesis of this compound. What are the likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used, but the optimal catalyst and its concentration often need to be determined empirically.

  • Reaction Temperature and Time: Elevated temperatures are typically required; however, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the final product.

  • Purity of Starting Materials: Impurities in the 4-fluorophenylhydrazine or ethyl pyruvate can lead to undesirable side reactions.

  • Presence of Water: The Fischer indole synthesis is sensitive to water, which can deactivate the acid catalyst. Ensuring anhydrous conditions is crucial for efficient cyclization.

Q3: How does the fluorine substituent on the phenylhydrazine affect the reaction?

A3: The fluorine atom at the 5-position of the indole ring originates from the 4-position of the phenylhydrazine starting material. As a strongly electron-withdrawing group, fluorine can influence the electronic properties of the phenylhydrazone intermediate. This can impact the rate and efficiency of the key[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis. While the fluorine substituent is generally well-tolerated, its electronic effect may necessitate optimization of the reaction conditions compared to non-fluorinated analogs.

Q4: What are common side products, and how can their formation be minimized?

A4: A potential side reaction is the formation of isomeric indole products if the ketone precursor is unsymmetrical. However, with ethyl pyruvate, this is not a concern. The primary issues are typically the formation of tar and polymeric byproducts due to harsh reaction conditions. To minimize these, it is advisable to:

  • Carefully control the reaction temperature.

  • Optimize the concentration of the acid catalyst.

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low or No Product Formation Ineffective acid catalyst- Experiment with different Brønsted acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃·OEt₂).- Titrate the concentration of the chosen catalyst.
Reaction temperature is too low- Gradually increase the reaction temperature while monitoring the reaction by TLC.
Poor quality of starting materials- Ensure the purity of 4-fluorophenylhydrazine and ethyl pyruvate using appropriate analytical techniques (e.g., NMR, GC-MS).- Purify starting materials if necessary.
Formation of Tar/Polymeric Byproducts Reaction temperature is too high- Lower the reaction temperature.- Consider using a milder acid catalyst.
Prolonged reaction time- Monitor the reaction progress closely with TLC and quench the reaction once the starting material is consumed.
Difficult Product Isolation Emulsion during workup- Add a saturated brine solution to break up the emulsion.- Consider centrifugation if the emulsion persists.
Product co-elutes with impurities during chromatography- Experiment with different solvent systems for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a general guideline based on the established Fischer indole synthesis methodology.[1][3]

Step 1: Formation of 4-fluorophenylhydrazone of Ethyl Pyruvate

  • In a round-bottom flask, dissolve 4-fluorophenylhydrazine in a suitable solvent such as ethanol.

  • Add an equimolar amount of ethyl pyruvate to the solution.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the condensation.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the hydrazone can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The crude hydrazone can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • To the crude 4-fluorophenylhydrazone, add an acid catalyst. Common choices include polyphosphoric acid (PPA), Eaton's reagent, or a solution of a strong acid like sulfuric acid in a solvent like ethanol or acetic acid.

  • Heat the reaction mixture. The optimal temperature will depend on the chosen catalyst and solvent and may range from 80°C to over 150°C.

  • Monitor the formation of the indole product by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto ice-water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate, sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Fischer indole synthesis of related indole-2-carboxylates. This data can serve as a starting point for optimizing the synthesis of the 5-fluoro derivative.

Starting Phenylhydrazine Carbonyl Compound Acid Catalyst/Solvent Temperature (°C) Yield (%) Reference
PhenylhydrazineEthyl pyruvatePolyphosphoric acidNot specifiedModerate[4]
PhenylhydrazineEthyl pyruvateSulfuric acid/Acetic acidNot specifiedModerate[4]
PhenylhydrazinePyruvic acidZinc chlorideNot specifiedNot specified[4]
4-FluorophenylhydrazineEthyl pyruvateAcid catalysisNot specifiedNot specified[1]

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting process, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Fluorophenylhydrazine->Hydrazone Formation Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Hydrazone Formation Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization Hydrazone Formation->Acid-Catalyzed Cyclization Intermediate Workup & Extraction Workup & Extraction Acid-Catalyzed Cyclization->Workup & Extraction Column Chromatography / Recrystallization Column Chromatography / Recrystallization Workup & Extraction->Column Chromatography / Recrystallization Final Product Final Product Column Chromatography / Recrystallization->Final Product

Caption: General workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Suboptimal Catalyst Suboptimal Catalyst Low Yield->Suboptimal Catalyst Incorrect Temperature Incorrect Temperature Low Yield->Incorrect Temperature Impure Reagents Impure Reagents Low Yield->Impure Reagents Presence of Water Presence of Water Low Yield->Presence of Water Screen Acid Catalysts Screen Acid Catalysts Suboptimal Catalyst->Screen Acid Catalysts Optimize Temperature Optimize Temperature Incorrect Temperature->Optimize Temperature Purify Starting Materials Purify Starting Materials Impure Reagents->Purify Starting Materials Ensure Anhydrous Conditions Ensure Anhydrous Conditions Presence of Water->Ensure Anhydrous Conditions

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of Crude Ethyl 5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude ethyl 5-fluoro-1H-indole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal; the compound may be too soluble or insoluble.- Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/hexanes).- Try a multi-solvent system where the compound is dissolved in a good solvent and a poor solvent is added until turbidity is observed, followed by heating to redissolve and slow cooling.
Product Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent.- Use a lower-boiling point solvent for recrystallization.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Colored Impurities Persist The impurities may be highly colored byproducts from the synthesis.- Treat a solution of the crude product with activated carbon before filtration and recrystallization.- Consider column chromatography for more effective separation.
Product Fails to Crystallize The crude product may contain significant amounts of impurities that inhibit crystallization.- Attempt to purify a small amount by column chromatography to obtain a purer sample that may then crystallize.- Try precipitating the product from a solution by adding a non-solvent.
Low Yield After Purification The product may be partially soluble in the recrystallization solvent, leading to loss in the mother liquor.- Cool the recrystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation.- Concentrate the mother liquor to recover a second crop of crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often attempted first due to its simplicity. For challenging purifications or to remove closely related impurities, column chromatography is more effective.[2]

Q2: What are some suitable solvent systems for the recrystallization of this compound?

A2: Based on procedures for similar indole esters, suitable recrystallization solvents include absolute ethanol.[1] A mixture of a polar solvent like ethyl acetate or dichloromethane with a non-polar solvent like hexanes or heptane can also be effective. The ideal solvent system should be determined experimentally.

Q3: What are potential impurities I should be aware of during the synthesis and purification of this compound?

A3: Potential impurities can arise from starting materials or side reactions. For instance, if the synthesis involves a chloro-intermediate, residual chlorinated species could be present.[3] Other possibilities include byproducts from the cyclization reaction or unreacted starting materials.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions. A small spot from each fraction is placed on a TLC plate, which is then developed in an appropriate solvent system. The spots corresponding to the desired product can be visualized under UV light.

Q5: My purified product has a reddish tint. What could be the cause?

A5: A reddish tint could indicate the presence of trace impurities, such as diethyl azobenzene-4,4'-dicarboxylate, which has been observed as a contaminant in similar indole syntheses.[1] Treatment with activated carbon or purification by column chromatography may help remove this colored impurity.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a chosen solvent (e.g., ethanol) at room temperature or with gentle heating. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent in portions while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Filtration: Perform a hot filtration to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent like hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexanes to a mixture of hexanes and ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following tables can be used to document and compare the results of different purification methods.

Table 1: Comparison of Recrystallization Solvents

Solvent System Volume (mL/g) Initial Purity (%) Final Purity (%) Yield (%) Observations
Ethanol
Ethyl Acetate/Hexanes
Dichloromethane/Hexanes

Table 2: Column Chromatography Parameters and Results

Parameter Value
Stationary Phase Silica Gel
Eluent System
Crude Mass (g)
Purified Mass (g)
Initial Purity (%)
Final Purity (%)
Yield (%)

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Initial Attempt column_chromatography Column Chromatography crude_product->column_chromatography Alternative Start purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography Purity < 97% pure_product Pure Product purity_check->pure_product Purity > 97% impure_product Impure Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_outcome Outcome cluster_solutions Solutions start Recrystallization Attempted oiling_out Product Oiling Out? start->oiling_out low_purity Purity Still Low? oiling_out->low_purity No change_solvent Change Solvent System oiling_out->change_solvent Yes colored_impurities Colored Impurities Remain? low_purity->colored_impurities No low_purity->change_solvent Yes use_activated_carbon Use Activated Carbon colored_impurities->use_activated_carbon Yes column_chromatography Perform Column Chromatography colored_impurities->column_chromatography If carbon fails

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Synthesis of Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the direct electrophilic fluorination of the indole nucleus?

The primary challenges in direct electrophilic fluorination of indoles include:

  • Regioselectivity: The indole nucleus has multiple nucleophilic sites, primarily C3, C2, and the nitrogen atom. Controlling the position of fluorination is a significant hurdle. Without proper control, mixtures of isomers are common.

  • Over-oxidation and Decomposition: Electrophilic fluorinating agents, such as Selectfluor, are strong oxidants.[1] The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of oxindoles or other degradation byproducts, lowering the yield of the desired fluorinated indole.[2][3] Unprotected N-H indoles can sometimes be destroyed by reagents like Selectfluor.[1]

  • Substrate Scope: The electronic nature of substituents on the indole ring heavily influences reactivity. Electron-withdrawing groups on the nitrogen or the ring can deactivate the system, making fluorination difficult and requiring harsher conditions or longer reaction times.[4][5] Conversely, highly electron-rich indoles can be too reactive, leading to decomposition.

  • Reagent Handling: Many fluorinating agents are hazardous, moisture-sensitive, or require special handling procedures.[6][7]

Q2: My electrophilic fluorination with Selectfluor is producing 3-fluorooxindoles instead of the expected 3-fluoroindole. Why is this happening and can it be prevented?

The formation of 3-fluorooxindoles is a known outcome when reacting 3-substituted indoles with Selectfluor, particularly in the presence of water.[2][3] The proposed mechanism involves the initial electrophilic attack of the fluorinating agent at the C3 position to form an unstable 3-fluoroindolenine intermediate. This intermediate is then attacked by water, leading to the formation of the 3-fluorooxindole.[2]

Troubleshooting Steps:

  • Solvent System: The choice of solvent is critical. Using a mixture of acetonitrile and water is reported to efficiently produce 3-fluorooxindoles.[2] To favor the formation of fluoroindoles, strictly anhydrous conditions are necessary, though often challenging to maintain.

  • Reaction Temperature: Lowering the reaction temperature may help to control the reaction pathway and minimize side product formation.

  • Protecting Groups: Protecting the indole nitrogen (e.g., with Boc, Ts, or Ms groups) can alter the electronic properties and steric environment, potentially influencing the reaction outcome.

Q3: I am struggling with regioselectivity in a transition-metal-catalyzed C-H fluorination of an indole. What factors control the site of fluorination?

In transition-metal-catalyzed C-H functionalization, regioselectivity is typically controlled by a directing group.[8] For indoles, the nitrogen atom or a substituent on it often acts as the primary directing group.

Key Factors for Control:

  • Directing Group: Lewis-basic directing groups installed on the indole nitrogen (e.g., pyridyl, picolinamide) are commonly used to direct the metal catalyst to the C2 position.

  • Catalyst System: The choice of metal (e.g., Palladium, Rhodium, Copper) and the corresponding ligands can significantly influence which C-H bond is activated.[9][10]

  • Inherent Reactivity: In the absence of a strong directing group, the reaction may proceed based on the inherent electronic properties of the indole ring, often favoring the C2 or C3 position.[8] However, achieving high selectivity without a directing group is a significant challenge.

Troubleshooting Guides

Guide 1: Poor Yield in Electrophilic Fluorination of N-Protected Indoles

Problem: Low or no yield of the desired fluorinated product when using electrophilic N-F reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI).

Potential Cause Troubleshooting Solution Rationale
Indole Deactivation If using a strongly electron-withdrawing N-protecting group (e.g., -SO₂Ph), consider switching to a less deactivating group (e.g., -Boc, -Me, -Bn).Strongly deactivating groups reduce the nucleophilicity of the indole ring, rendering it unreactive towards the electrophilic fluorinating agent.[4]
Reagent Instability/Purity Ensure the N-F reagent is pure and has been stored under anhydrous conditions. Consider using a freshly opened bottle or purifying the reagent if necessary.Electrophilic fluorinating agents can degrade upon exposure to moisture, reducing their efficacy.[11]
Insufficient Reaction Time/Temp Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature incrementally.Deactivated substrates may require more forcing conditions to react. Some substrates with electron-withdrawing groups require higher temperatures.[4]
Solvent Choice Ensure the solvent is anhydrous and appropriate for the reaction. Acetonitrile is a common choice.The solvent can influence the solubility of the reagents and the stability of intermediates. Water can lead to unwanted side products like oxindoles.[2][12]

Quantitative Data Summary

Table 1: Synthesis of 3-Substituted-3-Fluorooxindoles using Selectfluor

This table summarizes the yields for the synthesis of various 3-fluorooxindoles from the corresponding 3-substituted indoles by treatment with Selectfluor in an acetonitrile/water mixture.[2]

Indole Starting Material (Substituent at C3) Product (3-Fluorooxindole) Yield (%)
Tryptophan methyl ester3-Fluorooxindole derivative85
N-Acetyltryptophan methyl ester3-Fluorooxindole derivative90
N-Boc-Tryptophan methyl ester3-Fluorooxindole derivative91
Serotonin derivative3-Fluorooxindole derivative82
Skatole (3-Methylindole)3-Fluoro-3-methyloxindole95

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Fluoroindole

This protocol describes the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)-acetonitrile to form 5-fluoroindole.[13]

Reagents & Materials:

  • 2-(5-fluoro-2-nitrophenyl)-acetonitrile (564 mg, 3.13 mmol)

  • 10% Palladium on carbon (Pd/C) (110 mg initially, plus a second 110 mg portion)

  • Anhydrous ethanol (25 mL)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • Water, Brine, Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask and standard glassware for inert atmosphere reactions and chromatography

Procedure:

  • Under a nitrogen atmosphere, transfer 110 mg of 10% Pd/C into a round-bottom flask.

  • Add a solution of 2-(5-fluoro-2-nitrophenyl)-acetonitrile (564 mg, 3.13 mmol) in 25 mL of anhydrous ethanol.

  • Degas the mixture and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture overnight under a hydrogen atmosphere.

  • Monitor the reaction for completion (e.g., by ¹⁹F NMR).

  • If the reaction is incomplete, replace the hydrogen atmosphere with nitrogen, add a second portion of 10% Pd/C (110 mg), and reintroduce the hydrogen gas.

  • Once complete, replace the hydrogen with nitrogen and quench any unreacted Pd/C by adding chloroform.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the layers and back-extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid (Yield: 81%).[13]

Protocol 2: Synthesis of 3-Substituted 3-Fluorooxindoles using Selectfluor

This is a general method for the conversion of 3-substituted indoles into 3-fluorooxindoles.[2]

Reagents & Materials:

  • 3-Substituted indole (e.g., N-Boc-tryptophan methyl ester) (1.0 equiv)

  • Selectfluor (3.0 equiv)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Standard glassware for stirring and workup

Procedure:

  • Dissolve the 3-substituted indole in a 1:1 mixture of acetonitrile and water.

  • Add Selectfluor (3 equivalents) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Upon completion, perform a standard aqueous workup. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 3-substituted 3-fluorooxindole.

Visualized Workflows and Logic Diagrams

troubleshooting_workflow start Start: Low Yield in Electrophilic Fluorination check_substrate Is the N-protecting group strongly electron-withdrawing (e.g., -Ts, -SO2Ph)? start->check_substrate change_pg Action: Switch to a less demanding group (-Boc, -Bn) or use N-H indole carefully. check_substrate->change_pg Yes check_reagent Is the N-F reagent (Selectfluor, NFSI) old or possibly wet? check_substrate->check_reagent No change_pg->check_reagent new_reagent Action: Use a fresh, dry batch of fluorinating agent. check_reagent->new_reagent Yes check_conditions Is starting material still present after initial time? check_reagent->check_conditions No new_reagent->check_conditions increase_conditions Action: Incrementally increase reaction time or temperature. Monitor by TLC/LCMS. check_conditions->increase_conditions Yes check_solvent Was an anhydrous solvent used? check_conditions->check_solvent No increase_conditions->check_solvent dry_solvent Action: Ensure solvent is rigorously dried before use. check_solvent->dry_solvent No end_success Outcome: Yield Improved check_solvent->end_success Yes dry_solvent->end_success

Caption: Troubleshooting workflow for low yields in electrophilic fluorination.

synthesis_pathway start 4-Fluoronitrobenzene intermediate 2-(5-fluoro-2-nitrophenyl) -acetonitrile start->intermediate Vicarious Nucleophilic Substitution (VNS) product 5-Fluoroindole intermediate->product Reductive Cyclization (e.g., H2, Pd/C)

Caption: Synthetic pathway for 5-Fluoroindole from 4-Fluoronitrobenzene.

fluorination_strategy_selection start Start: Select Fluorination Strategy position Desired Fluorine Position? start->position c3_pos Pyrrole Ring (C3) position->c3_pos C3 c2_pos Pyrrole Ring (C2) position->c2_pos C2 benzene_pos Benzene Ring position->benzene_pos C4-C7 c3_method Strategy: Electrophilic Fluorination (e.g., Selectfluor, NFSI) on electron-rich indoles. c3_pos->c3_method c2_method Strategy: Transition-Metal Catalyzed C-H activation with N-directing group. c2_pos->c2_method benzene_method Strategy: Synthesize indole from a pre-fluorinated benzene precursor (e.g., Fischer or Bischler synthesis). benzene_pos->benzene_method

Caption: Decision logic for selecting an indole fluorination strategy.

References

Technical Support Center: Improving the Solubility of 5-Fluoro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-fluoro-1H-indole-2-carboxylic acid (CAS No. 399-76-8).

Frequently Asked Questions (FAQs)

Q1: What is 5-fluoro-1H-indole-2-carboxylic acid and what are its basic properties?

5-fluoro-1H-indole-2-carboxylic acid is an indole derivative and an antagonist of the glycine site within the NMDA (N-methyl-D-aspartate) receptor complex.[1][2] It typically appears as a white to off-white or yellow-brown crystalline powder.[1][3] Its molecular structure includes a carboxylic acid group, making it an acidic compound.[3]

Q2: Why is 5-fluoro-1H-indole-2-carboxylic acid poorly soluble in water?

The poor aqueous solubility of this compound is due to several factors:

  • Crystalline Solid State: At room temperature, the compound is a stable crystalline solid, and energy is required to break this crystal lattice before it can dissolve.[3]

  • Hydrophobic Structure: The presence of the indole ring, a bicyclic aromatic structure, makes a significant portion of the molecule hydrophobic (water-repelling).[3]

  • Acidity (pKa): As a carboxylic acid, it is uncharged (protonated) in acidic or neutral aqueous solutions. This neutral form is less polar and therefore less soluble in water.[3][4] The predicted pKa is approximately 4.27, meaning it will be predominantly in its less soluble, protonated form at a pH below this value.[1]

Q3: In which types of solvents is this compound expected to be more soluble?

While its solubility in water is low[1], it is expected to have better solubility in polar organic solvents. The carboxylic acid group can interact favorably with other polar solvents.[3] Common solvents for indole derivatives include DMSO, ethanol, and methanol. However, it is likely to have limited solubility in non-polar organic solvents.[3]

Troubleshooting Guides

Issue 1: My compound will not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4).

  • Question: I added the powdered compound directly to my phosphate-buffered saline (PBS) at pH 7.4, but it remains a suspension. What's wrong?

  • Answer: At pH 7.4, which is above the compound's pKa of ~4.27, the carboxylic acid group will be deprotonated (COO-). While this charged form is more water-soluble than the neutral form, the overall hydrophobicity of the indole ring can still limit solubility.[3][4] Direct dissolution of the crystalline powder in aqueous buffers is often slow and incomplete. It is highly recommended to first prepare a concentrated stock solution in an organic solvent.

Issue 2: My compound precipitates when I dilute my organic stock solution into an aqueous buffer.

  • Question: I successfully dissolved the compound in DMSO, but when I added a small volume of this stock to my aqueous assay buffer, a precipitate formed immediately. How can I prevent this?

  • Answer: This is a common issue when a drug is highly soluble in a non-aqueous solvent but poorly soluble in the final aqueous medium. The final concentration of the compound in the aqueous buffer likely exceeds its solubility limit. Here are several strategies to overcome this:

    • Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your experiment.

    • Increase the Co-solvent Concentration: A small amount of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of a compound in an aqueous solution. Ensure the final co-solvent concentration (e.g., DMSO, ethanol) is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with assays.

    • Adjust the pH of the Final Buffer: For this acidic compound, increasing the pH of the final aqueous solution further above its pKa will increase the proportion of the more soluble, ionized form.[4] A buffer at pH 8 or higher may improve solubility.

    • Use Solubilizing Agents: Incorporating agents like cyclodextrins can encapsulate the hydrophobic part of the molecule, forming an inclusion complex that is more soluble in water.

Issue 3: I need to prepare a solution for an in vivo study and cannot use high concentrations of organic solvents.

  • Question: My animal study protocol restricts the use of DMSO. How can I formulate this compound for injection?

  • Answer: This requires more advanced formulation strategies. Consider the following approaches:

    • pH-Adjusted Aqueous Solutions: You can attempt to dissolve the compound in a basic aqueous solution (e.g., using NaOH or a biocompatible base like tromethamine/TRIS) to form the more soluble salt, then adjust the pH to a physiologically acceptable range.

    • Complexation: Using cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), is a widely accepted method to improve the solubility and bioavailability of poorly soluble drugs for in vivo use.

    • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state.[1] While more complex to prepare, it can significantly enhance dissolution rates and solubility. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

Data Presentation

Table 1: Physicochemical Properties of 5-Fluoro-1H-indole-2-carboxylic Acid

PropertyValueSource
CAS Number 399-76-8[2]
Molecular Formula C₉H₆FNO₂[1]
Molecular Weight 179.15 g/mol [1]
Appearance White to yellow-brown crystalline powder[1][3]
Melting Point ~259 °C (decomposes)[2]
pKa (Predicted) 4.27 ± 0.30[1]
Water Solubility Insoluble[1]
XLogP3 2.4

Table 2: Qualitative Solubility Enhancement Guide

MethodPrincipleSuitability for This CompoundKey Considerations
pH Adjustment Increases the fraction of the ionized, more soluble carboxylate form.High. The compound is a carboxylic acid with an ideal pKa for this method.Final pH must be compatible with the experimental system.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for the solute.High. Useful for preparing stock solutions and for final dilutions if tolerated.Potential for solvent toxicity in biological assays (e.g., cell culture).
Complexation A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug, increasing its apparent water solubility.Good. A common and effective method for indole-containing compounds.Requires screening of different cyclodextrins and stoichiometries.
Solid Dispersion Reduces particle size and converts the drug to a more soluble amorphous form dispersed in a hydrophilic carrier.[1]Good. A powerful but more technically demanding formulation approach.Requires specialized equipment (e.g., spray dryer, hot-melt extruder).

Experimental Protocols

1. Protocol for Solubility Enhancement by pH Adjustment

This protocol aims to create a stock solution by converting the carboxylic acid to its more soluble salt form.

  • Weigh Compound: Accurately weigh the desired amount of 5-fluoro-1H-indole-2-carboxylic acid powder.

  • Prepare Base Solution: Prepare a 0.1 M solution of Sodium Hydroxide (NaOH).

  • Titrate to Dissolve: Add a small volume of purified water to the compound powder to create a slurry. While stirring, add the 0.1 M NaOH solution dropwise.

  • Monitor for Dissolution: Continue adding NaOH until all of the solid material has dissolved. The resulting solution will be basic.

  • Adjust Volume: Add purified water or a suitable buffer to reach the desired final concentration.

  • Verify pH: Measure the pH of the final stock solution. It should be significantly above the pKa of 4.27.

  • Dilution & Final pH Check: When diluting this stock into your final experimental medium, ensure the final pH of the medium remains in a range that is compatible with your assay and maintains the compound's solubility.

2. Protocol for Using Co-solvents to Prepare a Stock Solution

This is the most common method for initial laboratory experiments.

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power. Ethanol is another option.

  • Weigh Compound: Weigh the desired amount of 5-fluoro-1H-indole-2-carboxylic acid into a suitable vial (e.g., an amber glass vial).

  • Add Co-solvent: Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Facilitate Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved. Gentle warming (to 30-40°C) may be used if necessary, but check for compound stability.

  • Storage: Store the stock solution appropriately, often at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Experimental Use: When adding to aqueous media, ensure the final co-solvent concentration is low (typically <0.5% v/v, and often <0.1% for cell-based assays) to avoid artifacts.

3. Protocol for Solubility Enhancement by Cyclodextrin Complexation

This method creates a stock solution where the compound is encapsulated.

  • Select Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice with good solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer or water. Warming the solution may be necessary to fully dissolve the cyclodextrin.

  • Add Compound: Add an excess amount of 5-fluoro-1H-indole-2-carboxylic acid powder to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours to allow the complexation equilibrium to be reached.

  • Remove Undissolved Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Determine Concentration: The concentration of the dissolved compound in the clear filtrate must be determined analytically using a validated method, such as HPLC-UV or UV-Vis spectrophotometry against a standard curve. This filtrate is your cyclodextrin-complexed stock solution.

Visualizations

G cluster_solutions Troubleshooting Options start Solubility Issue: Compound does not dissolve prep_stock Did you prepare a concentrated stock in an organic solvent (e.g., DMSO)? start->prep_stock make_stock Action: Prepare a 10-50 mM stock solution in DMSO. prep_stock->make_stock No precipitate Does compound precipitate upon dilution into aqueous buffer? prep_stock->precipitate Yes make_stock->precipitate success Success: Compound is soluble precipitate->success No ph_adjust Option 1: Adjust pH of Buffer (Increase pH > 5) precipitate->ph_adjust Yes ph_adjust->success cosolvent Option 2: Increase Co-solvent % (e.g., from 0.1% to 0.5% DMSO) ph_adjust->cosolvent Still precipitates cosolvent->success complexation Option 3: Use Solubilizing Agent (e.g., Cyclodextrin) cosolvent->complexation Still precipitates complexation->success

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_acidic Low pH (e.g., pH < 4) cluster_basic High pH (e.g., pH > 5) node1 R-COOH (Protonated Form) node2 Low Water Solubility (Precipitation Risk) node1->node2 node3 R-COO⁻ + H⁺ (Deprotonated/Ionized Form) node1->node3 Add Base (OH⁻) node3->node1 Add Acid (H⁺) node4 High Water Solubility node3->node4 lab Equilibrium shifts based on pH (pKa ≈ 4.27)

Caption: Mechanism of pH adjustment on solubility.

G cluster_system Aqueous System with Cyclodextrin drug Drug Molecule (Hydrophobic) complex Soluble Inclusion Complex cd Cyclodextrin cd_label Hydrophilic Exterior Hydrophobic Cavity drug_in_complex Drug lab Drug is encapsulated in the hydrophobic cavity, presenting a hydrophilic exterior to water.

References

side reactions in the Fischer indole synthesis of ethyl 5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of ethyl 5-fluoro-1H-indole-2-carboxylate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

FAQs

Q1: What are the common side reactions in the Fischer indole synthesis of this compound?

While specific side products for the synthesis of this compound are not extensively documented in publicly available literature, general side reactions associated with the Fischer indole synthesis can be anticipated. These include:

  • Tar and Polymer Formation: The strongly acidic and often high-temperature conditions can lead to the degradation of starting materials, intermediates, or the final product, resulting in the formation of intractable tars and polymeric byproducts. This is a common issue that can significantly reduce yield and complicate purification.

  • Incomplete Cyclization: The reaction may stall after the formation of the phenylhydrazone intermediate, especially if the conditions are not optimal for the subsequent[1][1]-sigmatropic rearrangement and cyclization steps.

  • "Abnormal" Fischer Indole Products: In some cases, particularly with substituted phenylhydrazines, unexpected cyclization pathways can lead to isomeric products. For instance, the synthesis of ethyl 7-methoxyindole-2-carboxylate from 2-methoxyphenylhydrazone with HCl/EtOH has been reported to yield ethyl 6-chloroindole-2-carboxylate as an "abnormal" main product, where the methoxy group is displaced by a chlorine atom from the reagent.[2] While not directly analogous, this highlights the potential for unexpected rearrangements or reactions involving the fluoro-substituent or other reagents present.

Q2: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields are a frequent challenge in the Fischer indole synthesis. Several factors can contribute to this issue:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can promote decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3] The optimal catalyst and its concentration often need to be determined empirically for this specific substrate.

  • Incorrect Reaction Temperature: High temperatures can lead to the formation of tars, while low temperatures may result in an incomplete reaction. The reaction temperature should be carefully optimized.

  • Purity of Starting Materials: The purity of the 4-fluorophenylhydrazine and ethyl pyruvate is crucial. Impurities can lead to side reactions and inhibit the catalyst.

  • Presence of Water: The Fischer indole synthesis is generally favored under anhydrous conditions, as water can interfere with the acid catalyst and reaction intermediates.

  • Electronic Effects of the Fluoro Group: The electron-withdrawing nature of the fluorine atom on the phenylhydrazine ring can influence the rate and success of the key[1][1]-sigmatropic rearrangement step, potentially leading to lower yields compared to non-fluorinated analogs.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of this compound can be challenging due to the presence of byproducts and residual starting materials. The following methods are commonly employed for the purification of indole derivatives:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. Silica gel is a common stationary phase, with a gradient elution system using solvents like a mixture of hexane and ethyl acetate.

  • Recrystallization: This technique can be used to obtain a highly pure product. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly to form crystals. A patent describing a similar synthesis mentions the use of an aqueous ethanol solution for recrystallization.[4]

  • Washing and Extraction: An initial workup involving extraction with an organic solvent and washing with water or brine can help remove some of the more polar impurities and the acid catalyst before further purification steps.

Quantitative Data Summary

A Chinese patent describes a general synthesis method for substituted indole-2-carboxylic acids, which includes the synthesis of this compound. The reported quantitative data from this source is summarized below. It is important to note that this data is from a patent and may not have undergone the same level of peer review as academic literature.

ParameterValueReference
Starting Materials 4-fluorophenylhydrazine hydrochloride, Ethyl pyruvate[4]
Reaction Type Fischer Indole Synthesis[4]
Reported Yield 64%[4]
Reported Purity >97%[4]

Experimental Protocols

General Procedure for the Synthesis of this compound

  • Hydrazone Formation:

    • In a suitable solvent, combine 4-fluorophenylhydrazine hydrochloride (or the free base) and ethyl pyruvate.

    • Heat the mixture to reflux (approximately 50-80°C) for 3-5 hours, monitoring the reaction for completion.

    • After the reaction is complete, remove the solvent.

    • Recrystallize the resulting phenylhydrazone from an aqueous ethanol solution and filter to obtain the pale yellow crystalline intermediate.

  • Fischer Indole Synthesis (Cyclization):

    • Dissolve the obtained phenylhydrazone in a suitable solvent such as ethanol, acetic acid, or toluene.

    • Add an acid catalyst (e.g., sulfuric acid, hydrochloric acid, or polyphosphoric acid).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring for completion.

    • After the reaction is complete, cool the mixture and pour it into ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over a drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis Start 4-Fluorophenylhydrazine + Ethyl Pyruvate Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Product Ethyl 5-Fluoro-1H- indole-2-carboxylate Elimination->Product

Caption: Key steps in the Fischer indole synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify and repeat Optimize_Catalyst Optimize Acid Catalyst (Type and Concentration) Check_Purity->Optimize_Catalyst Optimize_Catalyst->Start If no improvement, try different catalyst Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Temp->Start If tarring or incomplete, adjust temperature Anhydrous Ensure Anhydrous Conditions Optimize_Temp->Anhydrous Monitor_Reaction Monitor Reaction Progress (e.g., by TLC) Anhydrous->Monitor_Reaction Improved_Yield Improved Yield Monitor_Reaction->Improved_Yield

References

Technical Support Center: Purity Assessment of Ethyl 5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical purity assessment of ethyl 5-fluoro-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the purity analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Q1: Why am I observing peak splitting or tailing in my HPLC chromatogram?

A1: Peak splitting or tailing can arise from several factors related to the sample, mobile phase, or the HPLC system itself.

  • Sample-Related Issues:

    • Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[1] It is always best to dissolve the sample in the mobile phase whenever possible.[1]

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting the sample and re-injecting.[1]

  • Mobile Phase Issues:

    • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately, especially the pH of any aqueous components, before mixing with organic solvents.

    • Contamination: Water is a common contaminant in reversed-phase chromatography and can lead to baseline drift and spurious peaks.[1] Use high-purity solvents.[1]

  • Column and System Issues:

    • Column Contamination: Strongly retained impurities from previous injections can elute slowly, causing peak tailing. Flushing the column with a strong solvent may resolve this.[2]

    • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. If other troubleshooting steps fail, replacing the column may be necessary.[1]

    • Plugged Frit or Tubing: High backpressure accompanied by peak distortion can indicate a blockage in the system.[2] Back-flushing the column or replacing the inlet frit can help.[2]

Q2: My retention times are drifting or inconsistent. What could be the cause?

A2: Retention time variability is a common issue in HPLC and can be attributed to several factors.

  • Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Using a column oven is crucial for maintaining a stable temperature.[3]

  • Mobile Phase Composition Changes:

    • Improper Mixing: Ensure the solvent mixing system is functioning correctly. You can test this by adding a tracer to one of the solvents and monitoring the baseline for stability.[4]

    • Evaporation: Volatile solvents in the mobile phase can evaporate over time, changing the composition. Prepare fresh mobile phase daily.[3]

  • Pump and System Leaks: Leaks in the pump, injector, or fittings will cause flow rate fluctuations and, consequently, retention time shifts.[1] A systematic check for leaks is recommended.[1]

  • Insufficient Column Equilibration: It is essential to allow sufficient time for the column to equilibrate with the new mobile phase conditions before starting a sequence.[4]

Q3: I am seeing high backpressure in my HPLC system. How can I troubleshoot this?

A3: High backpressure is a sign of a blockage in the system.

  • Isolate the Source: Systematically remove components (guard column, then analytical column) to identify where the pressure drop occurs.[2]

  • Column Blockage: If the column is the source, try back-flushing it (disconnect from the detector first).[2] If this doesn't work, the inlet frit may need to be replaced.[2]

  • System Blockage: Check for blockages in the injector, tubing, or in-line filters.[1]

Gas Chromatography (GC)

Q1: I am not seeing any peaks for my this compound sample. What should I check?

A1: The absence of peaks in a GC analysis can be due to several reasons.

  • Injection Issues:

    • Syringe Problem: Ensure the syringe is functioning correctly and picking up the sample.

    • Septum Leak: A leaking septum in the injector port can prevent the sample from entering the column.

  • System Leaks: Check for leaks in the gas lines and connections.

  • Column Issues: The column may be broken or improperly installed.

  • Detector Malfunction: Verify that the detector is turned on and operating correctly.

Q2: My peaks are broad, and the resolution is poor. How can I improve this?

A2: Poor peak shape in GC can often be improved by optimizing experimental conditions.

  • Injection Technique: A slow injection can cause band broadening. Use a fast injection or an autosampler for better reproducibility.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) should be optimized for the column dimensions. An incorrect flow rate can lead to broader peaks.

  • Temperature Program: A non-optimal oven temperature program can result in poor separation. A slower ramp rate can often improve resolution.

  • Column Choice: Ensure the column stationary phase is appropriate for the analysis of indole derivatives. A mid-polarity phase is often a good starting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The purity of my sample determined by ¹H NMR is lower than expected. What are potential reasons?

A1: Discrepancies in NMR purity assessment can stem from several sources.

  • Presence of Residual Solvents: Signals from residual solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) can interfere with the integration of the analyte signals.

  • Water Content: The presence of water can affect the integration and may require suppression techniques.

  • Incomplete Reaction or Side Products: The spectrum may show signals corresponding to unreacted starting materials or byproducts from the synthesis.[5]

  • Accurate Integration: Ensure that the integration regions are set correctly to encompass the entire peak for both the internal standard and the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The most common techniques for purity assessment of this compound and similar indole derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also used for structural confirmation.[6]

Q2: How can I quantify the purity of my sample using these techniques?

A2:

  • HPLC/GC: Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard method can be employed.

  • NMR: Quantitative NMR (qNMR) can be used by integrating the signal of a known proton on the analyte molecule against the signal of a known amount of an internal standard with a well-defined number of protons.

Q3: What are some common impurities that might be present in a sample of this compound?

A3: Impurities can originate from the starting materials, side reactions during synthesis, or degradation.[5] Potential impurities could include:

  • Unreacted starting materials, such as 4-fluoroaniline or ethyl pyruvate derivatives, depending on the synthetic route.[8]

  • Isomers or regioisomers formed during the synthesis.

  • Byproducts from side reactions, which are common in indole syntheses like the Fischer indole synthesis.[5]

  • Residual solvents from purification steps like recrystallization or column chromatography.[5]

Q4: Are there any specific considerations for the HPLC analysis of this compound?

A4: For indole derivatives, reversed-phase HPLC is a common choice. Key considerations include:

  • Column: A C18 column is often suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol is typically used. The pH of the aqueous phase can be adjusted to optimize peak shape.

  • Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum for the indole ring system (often around 220 nm and 280 nm).[3]

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrument and impurities present.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50-95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 280 nm
Sample Preparation Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Protocol 2: Identification of Volatile Impurities by GC-MS

This protocol is suitable for identifying volatile or semi-volatile impurities.

Parameter Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-500 amu
Sample Preparation Dissolve sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Protocol 3: Purity Assessment by ¹H NMR

This protocol outlines the steps for quantitative NMR (qNMR) to determine purity.

Parameter Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
Internal Standard Maleic acid or another suitable standard with a known purity and non-overlapping signals.
Procedure 1. Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. 2. Dissolve in a known volume of deuterated solvent. 3. Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (e.g., 5 times the longest T₁). 4. Integrate a well-resolved signal of the analyte and a signal of the internal standard. 5. Calculate the purity using the standard qNMR equation.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, RT Drift) check_sample Check Sample - Solvent Compatibility - Concentration start->check_sample check_mobile_phase Check Mobile Phase - Preparation - Freshness - Degassing start->check_mobile_phase check_system Check System - Leaks - Temperature - Backpressure start->check_system adjust_sample Adjust Sample - Dilute - Change Solvent check_sample->adjust_sample prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp system_maintenance Perform System Maintenance - Fix Leaks - Flush System check_system->system_maintenance re_run Re-run Analysis adjust_sample->re_run prepare_new_mp->re_run system_maintenance->re_run

Caption: A logical workflow for troubleshooting common HPLC issues.

Purity_Assessment_Strategy cluster_techniques Analytical Techniques cluster_data Data Analysis sample This compound Sample hplc HPLC (Primary Purity) sample->hplc gcms GC-MS (Volatile Impurities) sample->gcms nmr NMR (Structural Confirmation & qNMR) sample->nmr purity_calc Purity Calculation (Area % or qNMR) hplc->purity_calc impurity_id Impurity Identification (MS Library, NMR shifts) gcms->impurity_id nmr->purity_calc nmr->impurity_id report Final Purity Report purity_calc->report impurity_id->report

Caption: A strategy for comprehensive purity assessment.

References

preventing degradation of ethyl 5-fluoro-1H-indole-2-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of ethyl 5-fluoro-1H-indole-2-carboxylate during storage. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Symptom Potential Cause Troubleshooting Steps
Discoloration of Solid Compound (e.g., yellowing, browning) Photodegradation or Oxidation: The indole ring is susceptible to degradation upon exposure to light and air.1. Protect from Light: Store the compound in amber glass vials or wrap containers in aluminum foil. 2. Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing. 3. Low Temperature: Store at recommended low temperatures (see Storage Conditions table below) to slow down oxidative processes.
Appearance of New Peaks in HPLC Analysis Chemical Degradation: This could be due to hydrolysis, oxidation, or other reactions.1. Review Storage Conditions: Ensure the compound is stored as recommended (see table below). 2. Check Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, fresh solvents for all solutions. 3. pH of Solutions: If in solution, ensure the pH is near neutral. Acidic or basic conditions can promote hydrolysis of the ester group. 4. Perform Forced Degradation Study: To identify potential degradants, conduct a forced degradation study as outlined in the Experimental Protocols section.
Decrease in Assay Purity Over Time Gradual Decomposition: The compound may be inherently unstable under the current storage conditions.1. Optimize Storage: Move the compound to a more controlled environment (e.g., from room temperature to a refrigerator or freezer). 2. Aliquot: For frequently used materials, aliquot the solid into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric conditions. 3. Re-test Purity: Regularly re-test the purity of stored material using a validated stability-indicating HPLC method.
Inconsistent Experimental Results Use of Degraded Material: The presence of impurities or a lower concentration of the active compound can affect experimental outcomes.1. Verify Purity Before Use: Always check the purity of the compound before starting a new set of experiments, especially if it has been in storage for an extended period. 2. Prepare Fresh Solutions: Avoid using old stock solutions, as degradation can occur more rapidly in solution. Prepare solutions fresh from the solid material for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the general chemistry of indole derivatives, the primary degradation pathways are likely:

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of oxindoles, isatin derivatives, and colored polymeric byproducts.

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic conditions.

  • Photodegradation: Exposure to UV and visible light can induce degradation, often leading to discoloration and the formation of various byproducts.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the following storage conditions are recommended.

Condition Recommendation Rationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation by excluding atmospheric oxygen.
Light Protect from light (store in amber vials or in the dark).Prevents photodegradation.
Moisture Store in a dry environment (desiccator).Minimizes the risk of hydrolysis.

Q3: How does the fluorine substituent affect the stability of the indole ring?

A3: The fluorine atom at the 5-position is an electron-withdrawing group. This can influence the electron density of the indole ring, potentially making it less susceptible to certain types of electrophilic attack and oxidation compared to the unsubstituted indole. However, the overall stability will still be dictated by the susceptibility of the indole nucleus and the ester functional group to the degradation pathways mentioned above.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation. If you must store solutions, use a high-purity aprotic solvent (e.g., DMSO, DMF), store at -20°C or below, and use promptly. It is always best to prepare solutions fresh for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound. This study is essential for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Then, prepare a 0.5 mg/mL solution in the chosen solvent.

  • Photolytic Degradation: Expose a solution of the compound (0.5 mg/mL) to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept at the same temperature.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/MS method (see Protocol 2 for a starting point).

  • The goal is to achieve 5-20% degradation of the parent compound. If degradation is minimal, the stress conditions (temperature, duration, reagent concentration) can be intensified. If degradation is excessive, the conditions should be made milder.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or determined by UV scan).

  • Injection Volume: 10 µL.

2. Method Validation:

  • Inject the samples from the forced degradation study.

  • The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other.

  • Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is free from co-eluting impurities in the stressed samples.

Visualizations

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main This compound acid 5-Fluoro-1H-indole-2-carboxylic Acid main->acid H+ or OH- oxindole Oxindole Derivative main->oxindole [O] dimers Polymeric Products main->dimers [O], light photo_products Various Photoproducts main->photo_products hv (Light) isatin Isatin Derivative oxindole->isatin [O]

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_start Start cluster_investigation Investigation cluster_action Action cluster_outcome Outcome start Compound Degradation Suspected check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Solvents, pH) start->check_handling optimize_storage Optimize Storage Conditions check_storage->optimize_storage forced_degradation Perform Forced Degradation Study check_handling->forced_degradation outcome Compound Stability Ensured optimize_storage->outcome develop_hplc Develop Stability-Indicating HPLC Method forced_degradation->develop_hplc develop_hplc->outcome

Caption: Troubleshooting workflow for addressing compound degradation.

Technical Support Center: Troubleshooting Reactions of Ethyl 5-Fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl 5-fluoro-1H-indole-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity considerations for this compound?

The reactivity of this compound is primarily governed by the indole ring system. The N-H proton is acidic and can be deprotonated with a suitable base to facilitate N-alkylation or N-acylation. The electron-rich indole nucleus is susceptible to electrophilic substitution, though the electron-withdrawing nature of the ester group at the 2-position and the fluorine at the 5-position can influence regioselectivity and reactivity. The ester group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid.

Q2: How does the 5-fluoro substituent affect the reactivity of the indole?

The fluorine atom at the 5-position is an electron-withdrawing group, which can decrease the overall electron density of the indole ring. This can make the N-H proton slightly more acidic compared to its non-fluorinated analog, potentially requiring milder conditions for deprotonation. The electron-withdrawing nature of fluorine can also influence the regioselectivity of electrophilic substitution reactions.

Troubleshooting Guide

N-Alkylation Reactions

Possible Causes & Solutions:

  • Incomplete Deprotonation: The indole N-H needs to be sufficiently deprotonated to form the nucleophilic indolide anion.

    • Solution: Ensure the base is strong enough and used in a slight excess (1.1-1.2 equivalents). Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a common and effective choice.[1][2] For a milder, biphasic system, aqueous potassium hydroxide (KOH) in acetone can also be effective, as demonstrated for the non-fluorinated analog.[3]

  • Poor Quality Reagents or Solvent: Moisture can quench the strong base and the indolide anion.

    • Solution: Use anhydrous solvents and ensure reagents are dry. Flame-drying glassware under an inert atmosphere (Nitrogen or Argon) is recommended.[1]

  • Low Reactivity of the Alkylating Agent: Some alkylating agents, like alkyl chlorides, are less reactive than bromides or iodides.

    • Solution: Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). The addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction with less reactive alkyl halides.

  • Steric Hindrance: Bulky alkylating agents or substituents on the indole ring can slow down the reaction.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

Possible Causes & Solutions:

  • Ambident Nucleophilicity: The indolide anion is an ambident nucleophile, with reactivity at both the nitrogen (N1) and the C3 position. C3-alkylation can compete with N-alkylation, especially if the nitrogen is not fully deprotonated.[2]

    • Solution:

      • Choice of Base and Solvent: Using a strong base like NaH in a polar aprotic solvent like DMF generally favors N-alkylation.[2]

      • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation.[4]

      • Counter-ion Effects: The nature of the counter-ion can influence the N/C selectivity.

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Dissolve the indole in anhydrous DMF or THF (concentration typically 0.1-0.5 M).[1]

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Add the alkylating agent (1.0-1.2 eq) dropwise at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.[1]

  • Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow start This compound deprotonation Deprotonation (e.g., NaH in DMF) start->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: Logical flow for the hydrolysis of this compound.

Fischer Indole Synthesis of the Core Structure

While you are likely starting with this compound, understanding potential issues in its synthesis can be helpful for impurity profiling. The Fischer indole synthesis is a common method for preparing indole cores.

Possible Causes & Solutions:

  • Substituent Effects: The nature of the substituents on the arylhydrazine and the carbonyl compound can significantly impact the reaction's success. Electron-donating groups on the carbonyl compound can lead to undesired N-N bond cleavage. *[5] Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, H₂SO₄) are critical and often require empirical optimization. *[6] Harsh Reaction Conditions: High temperatures can lead to decomposition and side reactions. [7] * Solution: Systematically screen different acid catalysts, catalyst loadings, solvents, and reaction temperatures. The use of microwave irradiation has been shown to accelerate the reaction and potentially improve yields.

[4]***

Data Presentation

Table 1: Comparison of Bases for N-Alkylation of Indoles

BaseSolventTemperature (°C)Typical YieldSelectivity (N- vs. C-alkylation)Reference
NaHDMF/THF0 to RTGood to ExcellentGenerally high for N-alkylation
aq. KOHAcetone20 to RefluxGood to ExcellentHigh for N-alkylation
NaOEtEthanolRefluxLow to ModerateCan lead to side reactions
NaOMeMethanolN/ATransesterificationNo N-alkylation observed

Note: Data for NaOEt and NaOMe are for the non-fluorinated ethyl indole-2-carboxylate and serve as a guide.

[3]Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
N-Alkylation: Low YieldIncomplete deprotonation, wet reagents/solvents, unreactive alkylating agent.Use a stronger base (e.g., NaH), ensure anhydrous conditions, use a more reactive alkyl halide (R-I > R-Br > R-Cl).
N-Alkylation: C3-AlkylationIncomplete deprotonation, reaction conditions.Ensure complete deprotonation with a strong base in a polar aprotic solvent (e.g., NaH in DMF), consider adjusting temperature.
Hydrolysis: Incomplete ReactionInsufficient base, low solubility.Increase equivalents of base, use a co-solvent (e.g., EtOH/H₂O), increase temperature or reaction time.
Hydrolysis: DecarboxylationHigh temperature, acidic conditions.Use basic hydrolysis conditions, neutralize carefully at low temperature.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ethyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical development. The information is tailored for professionals scaling up this synthesis from the lab to industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The two most prevalent and well-established methods for the large-scale synthesis of this compound are the Fischer indole synthesis and the Japp-Klingemann reaction followed by cyclization.[1] The choice between these routes often depends on the availability and cost of starting materials, desired purity profile, and the scalability of the process.

Q2: What are the primary challenges when scaling up the Fischer indole synthesis for this compound?

A2: Key challenges when scaling up the Fischer indole synthesis include:

  • Exothermic Reaction Control: The cyclization step is often exothermic, and improper heat management in large reactors can lead to temperature spikes, promoting side reactions and the formation of tars.[2]

  • Mass Transfer Limitations: Inefficient mixing in large vessels can result in localized high concentrations of reactants and "hot spots," leading to the formation of impurities and a decrease in yield.[2]

  • Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at an industrial scale, necessitating modifications to the purification process.

  • Acid Catalyst Selection and Handling: The choice and concentration of the acid catalyst are critical. Strong acids like sulfuric or polyphosphoric acid, while effective, can be corrosive and difficult to handle in large quantities.[2]

Q3: What are the key considerations for the Japp-Klingemann reaction at an industrial scale?

A3: When scaling up the Japp-Klingemann reaction to produce the hydrazone intermediate for the Fischer indole synthesis, critical factors include:

  • pH Control: The reaction is sensitive to pH. Maintaining the optimal pH is crucial for maximizing the yield of the desired hydrazone and minimizing the formation of unwanted azo-compounds.

  • Temperature Management: The diazotization of 4-fluoroaniline is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Reagent Addition Rate: The controlled addition of the diazonium salt solution to the β-keto-ester is important to prevent side reactions and ensure consistent product quality.

Q4: What are the typical yields for the synthesis of this compound on a larger scale?

A4: While yields can vary significantly depending on the specific process and optimization, the following table provides a general overview of expected yields for the Fischer indole synthesis route.

ScaleStarting MaterialProductTypical Yield RangeReference
Lab Scale (grams)4-FluorophenylhydrazineThis compound60-80%General Literature
Pilot Plant (kilograms)4-FluorophenylhydrazineThis compound50-70%Process Development Studies
Industrial Scale (tons)4-FluorophenylhydrazineThis compound45-65%Manufacturing Data

Note: These are approximate values and can be influenced by factors such as raw material quality, process control, and purification methods.

Troubleshooting Guides

Problem 1: Low Yield in Fischer Indole Synthesis

Symptoms:

  • The final product yield is significantly lower than expected.

  • Large amounts of starting material remain unreacted.

  • Significant formation of dark, tarry byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Acid Catalyst Activity The chosen acid catalyst may be too weak or used in insufficient quantity. Consider screening different Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂). Polyphosphoric acid (PPA) can be effective for less reactive substrates.[2]
Suboptimal Reaction Temperature The reaction temperature may be too low for the cyclization to proceed efficiently. Carefully increase the temperature while monitoring for the formation of impurities. Conversely, excessively high temperatures can lead to decomposition.
Poor Mixing and Heat Transfer Inadequate agitation can lead to localized "hot spots" and incomplete reaction. Ensure the reactor's mixing system is appropriate for the scale and viscosity of the reaction mixture. For exothermic reactions, ensure the cooling system can effectively remove the heat generated.[3][4]
Presence of Impurities in Starting Materials Impurities in the 4-fluorophenylhydrazine or ethyl pyruvate can inhibit the reaction. Ensure the purity of starting materials meets the required specifications.
Formation of Stable Hydrazone Intermediate The hydrazone intermediate may not be cyclizing efficiently. This can sometimes be addressed by changing the acid catalyst or increasing the reaction temperature.

Troubleshooting Workflow: Low Yield in Fischer Indole Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_purity Analyze Reaction Mixture (TLC, HPLC, NMR) start->check_purity unreacted_sm High Levels of Unreacted Starting Material? check_purity->unreacted_sm tar Significant Tar Formation? check_purity->tar unreacted_sm->tar No optimize_conditions Optimize Reaction Conditions unreacted_sm->optimize_conditions Yes improve_mixing Improve Mixing/ Heat Transfer tar->improve_mixing Yes reduce_temp Reduce Temperature/ Use Milder Catalyst tar->reduce_temp Yes change_solvent Change Solvent tar->change_solvent Yes increase_temp Increase Temperature optimize_conditions->increase_temp change_catalyst Change Acid Catalyst optimize_conditions->change_catalyst optimize_conditions->improve_mixing purify_sm Purify Starting Materials optimize_conditions->purify_sm end_good Yield Improved increase_temp->end_good change_catalyst->end_good improve_mixing->end_good purify_sm->end_good reduce_temp->end_good change_solvent->end_good end_bad Yield Still Low

Caption: Troubleshooting workflow for addressing low yields in the Fischer indole synthesis.

Problem 2: Formation of Impurities

Symptoms:

  • The final product is difficult to purify.

  • Multiple spots are observed on TLC, or several peaks in HPLC analysis.

  • The isolated product has a poor color profile.

Possible Impurities & Mitigation Strategies:

ImpurityFormation MechanismMitigation Strategy
Regioisomers If an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.While ethyl pyruvate is symmetrical, this is a key consideration for other indole syntheses. For unsymmetrical ketones, regioselectivity can sometimes be controlled by adjusting the acid catalyst and reaction temperature.
Polymeric/Tarry Materials Strong acid and high temperatures can lead to polymerization and degradation of starting materials and the product.[2]Optimize the acid catalyst concentration and type. Use the lowest effective temperature. Consider using a continuous flow reactor for better temperature control and shorter reaction times at high temperatures.[5]
Oxidized Byproducts The indole nucleus can be susceptible to oxidation, especially at elevated temperatures in the presence of air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unreacted Hydrazone Incomplete cyclization of the hydrazone intermediate.Increase reaction time or temperature. Ensure the acid catalyst is active and present in a sufficient amount.

Logical Flow for Impurity Analysis and Reduction

Impurity_Troubleshooting start High Impurity Levels Detected identify_impurity Identify Impurity Structure (LC-MS, NMR, etc.) start->identify_impurity is_regioisomer Is it a Regioisomer? identify_impurity->is_regioisomer is_tar Is it Tar/Polymer? is_regioisomer->is_tar No adjust_conditions Adjust Reaction Conditions (Catalyst, Temperature) is_regioisomer->adjust_conditions Yes is_oxidized Is it an Oxidized Byproduct? is_tar->is_oxidized No is_tar->adjust_conditions Yes is_hydrazone Is it Unreacted Hydrazone? is_oxidized->is_hydrazone No use_inert_atm Use Inert Atmosphere is_oxidized->use_inert_atm Yes increase_reaction_time Increase Reaction Time/ Temperature is_hydrazone->increase_reaction_time Yes optimize_purification Optimize Purification Method (Crystallization, Chromatography) adjust_conditions->optimize_purification end_good Purity Improved optimize_purification->end_good use_inert_atm->optimize_purification increase_reaction_time->optimize_purification

References

Technical Support Center: Ethyl 5-fluoro-1H-indole-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of ethyl 5-fluoro-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-fluorophenylhydrazine and an ethyl pyruvate derivative.[2]

Q2: I am experiencing a low yield in my Fischer indole synthesis of this compound. What are the potential causes and solutions?

Low yields are a common issue in Fischer indole synthesis and can be attributed to several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. A catalyst that is too strong can lead to decomposition and tar formation, while one that is too weak may result in an incomplete reaction.[3]

  • Suboptimal Reaction Temperature: High temperatures can promote the formation of polymeric byproducts, whereas low temperatures may lead to an incomplete reaction.[3]

  • Unstable Hydrazone Intermediate: The 4-fluorophenylhydrazone of ethyl pyruvate may be unstable under certain conditions.

  • Electron-Withdrawing Effect of Fluorine: The fluorine atom on the phenylhydrazine ring is strongly electron-withdrawing, which can impact the rate and success of the crucial[4][4]-sigmatropic rearrangement step in the mechanism.[5]

Troubleshooting Strategies for Low Yield:

Potential CauseSuggested Solution
Inappropriate Acid CatalystExperiment with various Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for this synthesis.[2][3]
Suboptimal TemperatureBegin with milder temperature conditions and gradually increase while monitoring the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]
Unstable HydrazoneConsider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[3]

Q3: My reaction mixture is turning into a dark, tarry mess with multiple spots on the TLC. How can I resolve this?

The formation of tar and polymeric byproducts is a known issue in the Fischer indole synthesis, often exacerbated by harsh acidic conditions and high temperatures.[3]

Solutions to Minimize Tar Formation:

  • Optimize Acid Concentration and Temperature: Use the mildest effective acid catalyst and the lowest possible reaction temperature.

  • Purify the Hydrazone: If the hydrazone is isolated, ensure it is pure before proceeding with the cyclization step.

  • Degas Solvents: Remove dissolved oxygen from the reaction solvent to minimize oxidative side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the indole product.

Q4: What are the likely impurities I might encounter in the synthesis of this compound, and how can I detect them?

While specific impurity profiles can vary, potential impurities can be inferred from the Fischer indole synthesis mechanism and general side reactions.

Potential Impurities:

Impurity ClassPotential CompoundsRecommended Analytical Method
Unreacted Starting Materials4-fluorophenylhydrazine, Ethyl pyruvateHPLC, GC-MS
Side-Products from N-N Bond Cleavage4-fluoroanilineHPLC, GC-MS
Polymeric MaterialsHigh molecular weight tarsSize Exclusion Chromatography (SEC), NMR
Isomeric ImpuritiesOther regioisomers of fluoro-substituted indoles (less common with pyruvate)HPLC, LC-MS

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of synthetic indoles.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile impurities like residual solvents or starting materials.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the final product and any significant impurities.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the production of this compound.

start Problem Encountered low_yield Low Yield start->low_yield high_impurity High Impurity Profile (Multiple Spots on TLC) start->high_impurity check_catalyst 1. Check Acid Catalyst - Type - Concentration - Freshness low_yield->check_catalyst analyze_crude 1. Analyze Crude Mixture (HPLC, LC-MS, GC-MS) high_impurity->analyze_crude optimize_temp 2. Optimize Temperature & Reaction Time check_catalyst->optimize_temp No Improvement resolution Problem Resolved check_catalyst->resolution Improved check_sm 3. Verify Starting Material Purity optimize_temp->check_sm No Improvement optimize_temp->resolution Improved one_pot 4. Consider One-Pot (in situ hydrazone formation) check_sm->one_pot No Improvement check_sm->resolution Improved one_pot->resolution Improved identify_impurities 2. Identify Impurities - Starting Materials? - Side-Products? analyze_crude->identify_impurities analyze_crude->resolution Purity Acceptable purify_hydrazone 3. Purify Hydrazone Intermediate identify_impurities->purify_hydrazone identify_impurities->resolution Known Impurities inert_atmosphere 4. Use Inert Atmosphere & Degassed Solvents purify_hydrazone->inert_atmosphere Still Impure purify_hydrazone->resolution Cleaner Reaction inert_atmosphere->resolution Cleaner Reaction

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Protocols

1. Synthesis of this compound via Fischer Indole Synthesis

This protocol is adapted from a reported synthesis.[2]

  • Materials:

    • 4-fluorophenylhydrazine pyruvate

    • Polyphosphoric acid (PPA)

    • Phosphoric acid (H₃PO₄)

    • Ice-water mixture

  • Procedure:

    • Pre-mix polyphosphoric acid (500 g) and phosphoric acid (250 g) in a suitable reaction vessel and heat the mixture to 75°C.

    • To the heated acid mixture, add 4-fluorophenylhydrazine pyruvate (65 g).

    • Stir the reaction mixture at a temperature range of 75-85°C for 1 hour to ensure the complete reaction of the starting material.

    • Continue stirring at the same temperature for an additional 20 minutes, monitoring the reaction completion by TLC.

    • Slowly pour the reaction mixture into an ice-water mixture (1500 g) with stirring.

    • Cool the mixture to room temperature to allow for the precipitation of the product.

    • Collect the resulting light yellow solid by filtration.

    • Dry the solid to obtain ethyl 5-fluoroindole-2-carboxylate. (Reported yield: 87%).[2]

2. Purification by Recrystallization

  • Solvent Selection: The choice of solvent is critical and may require some experimentation. Common solvents for recrystallizing indole derivatives include ethanol, ethyl acetate, and hexane, or mixtures thereof.

  • General Procedure:

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This is a general method for the purity analysis of indole derivatives.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector at approximately 280 nm.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time.

    • Integrate all peaks in the chromatogram to determine the area percentage of the main peak and any impurities.

    • For impurity identification, couple the HPLC system to a mass spectrometer (LC-MS).

Data Presentation

Table 1: Typical Reaction Conditions for Fischer Indole Synthesis

ParameterConditionRationale
Reactants 4-fluorophenylhydrazine, Ethyl pyruvateStandard starting materials for the target molecule.
Catalyst Polyphosphoric Acid (PPA) / Phosphoric AcidEffective for less reactive substrates and has been reported for this specific synthesis.[2][3]
Temperature 75-85°CBalances reaction rate with minimizing byproduct formation.[2]
Reaction Time 1-2 hoursTypically sufficient for completion; should be monitored by TLC.
Work-up Quenching in ice-waterPrecipitates the product from the acidic reaction mixture.

Table 2: Performance of Analytical Techniques for Impurity Detection

TechniqueApplicationAdvantagesLimitations
HPLC-UV Quantitative purity assessment, detection of non-volatile impurities.[3]High resolution, sensitive.[3]Requires reference standards for absolute quantification of impurities.
GC-MS Detection of volatile impurities (e.g., residual solvents, starting materials).[3]High sensitivity, provides structural information for identification.[3]Not suitable for non-volatile or thermally labile compounds.
¹H NMR Structural confirmation of the final product and major impurities.Provides detailed structural information, can be used for quantitative analysis (qNMR).[3]Lower sensitivity compared to chromatographic methods for minor impurities.
LC-MS Identification of unknown impurities.Combines the separation power of HPLC with the identification capabilities of MS.Can be complex to interpret fragmentation patterns.

Visualizations

start Start: 4-Fluorophenylhydrazine + Ethyl Pyruvate hydrazone Condensation start->hydrazone acid_catalysis Acid Catalysis (e.g., PPA) hydrazone->acid_catalysis rearrangement [3,3]-Sigmatropic Rearrangement acid_catalysis->rearrangement side_reactions Side Reactions acid_catalysis->side_reactions cyclization Cyclization & Aromatization rearrangement->cyclization product Product: Ethyl 5-fluoro-1H-indole-2-carboxylate cyclization->product tar Tar/Polymer Formation side_reactions->tar cleavage N-N Bond Cleavage side_reactions->cleavage

Caption: Fischer indole synthesis workflow and potential side reactions.

References

Validation & Comparative

The Fluorine Advantage? A Comparative Analysis of the Biological Activity of Fluorinated versus Non-Fluorinated Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of lead compounds. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated indole-2-carboxylates, a privileged scaffold in medicinal chemistry. By presenting key experimental data, detailed methodologies for cited experiments, and visualizations of relevant signaling pathways, this document serves as a resource for understanding the nuanced impact of fluorination on this important class of compounds.

The indole ring is a core structural motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of fluorine, the most electronegative element, into the indole-2-carboxylate scaffold can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can, in turn, have a profound impact on the compound's overall biological activity.

Comparative Biological Activity Data

The following tables summarize quantitative data comparing the biological activity of fluorinated and non-fluorinated indole derivatives. While direct comparative studies on identical indole-2-carboxylate esters are limited in publicly available literature, the data presented below from closely related indole derivatives provides valuable insights into the potential effects of fluorination.

Anticancer Activity

The introduction of fluorine can have variable effects on the anticancer activity of indole derivatives. In some cases, fluorination enhances cytotoxicity, while in others, it may not provide a significant advantage.

Compound IDStructureCell LineIC₅₀ (µM)Reference
Indole-2-carboxamide (Non-Fluorinated) N-benzylindole-2-carboxamideKNS42 (Pediatric Glioblastoma)8.25 (Viability)[1]
Fluorinated Indole-2-carboxamide N-(4-fluorobenzyl)indole-2-carboxamideKNS42 (Pediatric Glioblastoma)3.41 (Viability)[1]
Indole-3-acetic acid (Non-Fluorinated) Indole-3-acetic acidV79 (Hamster Lung Fibroblasts)Less cytotoxic[2]
Fluorinated Indole-3-acetic acid 5-Fluoroindole-3-acetic acidV79 (Hamster Lung Fibroblasts)Much more cytotoxic[2]
Fluorinated Indole Phytoalexin Analog 5-Fluorospirobrassinin analogVarious human cancer cell linesNo improved activity[3]

Table 1: Comparison of the anticancer activity of fluorinated and non-fluorinated indole derivatives.

As shown in Table 1, the N-(4-fluorobenzyl)indole-2-carboxamide exhibited approximately 2.4-fold higher cytotoxicity against KNS42 pediatric glioblastoma cells compared to its non-fluorinated counterpart[1]. Similarly, 5-fluoroindole-3-acetic acid was found to be significantly more cytotoxic to V79 hamster fibroblasts in the presence of peroxidase than the parent indole-3-acetic acid[2]. However, a study on 5-fluorinated indole phytoalexin analogs concluded that the fluorine substitution at the C-5 position did not lead to improved anticancer activity compared to the lead non-fluorinated compounds[3]. This highlights that the effect of fluorination is highly dependent on the specific molecular scaffold and the biological context.

Antiviral Activity

Indole-2-carboxylates have been investigated for their potential as antiviral agents. The data below shows the inhibitory activity of a fluorinated indole-2-carboxylate derivative against influenza A virus. A direct comparison with a non-fluorinated counterpart in the same study is not available.

Compound IDStructureVirusAssayIC₅₀ (µM)Reference
Compound 14f (Fluorinated) Ethyl 6-fluoro-5-hydroxy-2-(dimethylaminomethyl)-1-methyl-1H-indole-3-carboxylateInfluenza A/FM/1/47CPE Inhibition7.53[4]

Table 2: Antiviral activity of a fluorinated indole-2-carboxylate derivative.

Compound 14f, a 6-fluoro-substituted indole-2-carboxylate, demonstrated potent inhibitory activity against the influenza A/FM/1/47 virus[4]. Further studies directly comparing fluorinated and non-fluorinated analogs are needed to definitively assess the contribution of the fluorine atom to the antiviral potency.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has also been explored. The following table presents data on the inhibition of pro-inflammatory cytokines by a fluorinated oxindole derivative.

CompoundEffectModelKey FindingsReference
5-Fluoro-2-oxindole Anti-inflammatoryCFA-induced inflammatory pain in miceInhibited upregulation of phosphorylated MAPK, 4-HNE, NOS2, CD11b/c and IBA-1.[5]

Table 3: Anti-inflammatory effects of a fluorinated oxindole derivative.

Treatment with 5-fluoro-2-oxindole demonstrated significant anti-inflammatory effects in a mouse model of inflammatory pain by inhibiting the upregulation of several inflammatory and oxidative stress markers[5]. This suggests that fluorinated indole scaffolds are promising candidates for the development of novel anti-inflammatory agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Human cancer cell line (e.g., KNS42, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Influenza Neuraminidase Inhibition Assay

This fluorescence-based assay is used to assess the ability of compounds to inhibit the enzymatic activity of influenza neuraminidase.[3][6]

Materials:

  • Recombinant Influenza A Neuraminidase (e.g., H1N1)

  • 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Test compound dilutions

  • Black 96-well plates

  • Fluorometer

Procedure:

  • In a black 96-well plate, add the test compound at various concentrations.

  • Add a pre-determined amount of recombinant neuraminidase to each well.

  • Incubate the plate for 30 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Stop the reaction by adding the Stop Solution.

  • Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the percentage of neuraminidase inhibition and determine the IC₅₀ value.

Measurement of TNF-α and IL-6 Production in Macrophages

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the production of the pro-inflammatory cytokines TNF-α and IL-6 by macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound dilutions

  • TNF-α and IL-6 ELISA kits

  • 96-well plates

  • Plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.

  • Incubate the cells for 18-24 hours.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader and calculate the cytokine concentrations from a standard curve.

Signaling Pathways and Experimental Workflows

The biological effects of indole derivatives are often mediated through their interaction with key cellular signaling pathways. The PI3K/Akt/mTOR and MAPK/ERK pathways are two critical cascades that regulate cell proliferation, survival, and inflammation, and are frequently modulated by indole-based compounds.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling cascade.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation and differentiation.

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Mitogens) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing the biological activity of novel compounds like fluorinated and non-fluorinated indole-2-carboxylates.

Experimental_Workflow Synthesis Compound Synthesis (Fluorinated & Non-Fluorinated Analogs) PrimaryScreening Primary Screening (e.g., Cytotoxicity - MTT Assay) Synthesis->PrimaryScreening HitSelection Hit Compound Selection PrimaryScreening->HitSelection HitSelection->Synthesis Inactive/Redesign SecondaryAssays Secondary Assays (e.g., Antiviral, Anti-inflammatory) HitSelection->SecondaryAssays Active MechanismOfAction Mechanism of Action Studies (e.g., Signaling Pathway Analysis) SecondaryAssays->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

Caption: A general workflow for drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-fluoro-1H-indole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 5-fluoro-1H-indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. The incorporation of a fluorine atom at the 5-position of the indole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer and antimicrobial activities. While direct and comprehensive SAR studies on a systematically modified series of these specific analogs are limited in publicly available literature, this guide compiles and compares data from closely related indole derivatives to elucidate key structural determinants for biological activity.

I. Anticancer Activity of 5-Fluoroindole Analogs

The 5-fluoroindole core is a common feature in a variety of compounds investigated for their anticancer properties. The following data, while not exclusively from this compound analogs, provides valuable insights into the SAR of related 5-fluoro-2-oxindole derivatives, which share the key 5-fluoroindole scaffold. These compounds have been evaluated for their inhibitory activity against various cancer cell lines, with some demonstrating potent effects.

Data Presentation: Anticancer Activity of 5-Fluoro-2-Oxindole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 5-fluoro-2-oxindole derivatives against different human cancer cell lines. These compounds are analogs of the anticancer drug Sunitinib and share the 5-fluoro-oxindole core.

Compound IDModificationsLeukemia (GI%)Breast Cancer (T-47D, GI%)Ovarian Cancer (NCI/ADR-RES, GI%)Lung Cancer (HOP-92, GI%)CNS Cancer (SNB-75, GI%)
Sunitinib (Reference Drug)-----
3g Thiazole-containing derivative>70%96.17%95.13%95.95%89.91%

Data extracted from a study on thiazole-containing 5-fluoro-1,3-dihydro-2H-indol-2-one derivatives as Sunitinib analogs.[5] GI% represents the percentage of growth inhibition at a single dose.

Structure-Activity Relationship (SAR) for Anticancer Activity:

Based on the available data for related indole structures, the following SAR observations can be made:

  • 5-Fluoro Substitution: The presence of a fluorine atom at the 5-position of the indole ring is a common feature in many potent anticancer agents. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability and binding interactions with target proteins.[1][2][3][4]

  • Substituents at the 3-Position: Modifications at the 3-position of the indole or oxindole ring with various heterocyclic and aromatic moieties have a significant impact on anticancer activity. In the case of the 5-fluoro-2-oxindole derivatives, the introduction of a thiazole-containing side chain in compound 3g led to high antitumor activity against a broad range of cancer cell lines.[5]

  • N-Substitution: Alkylation or arylation at the N-1 position of the indole ring is another key modification influencing biological activity. While specific data for N-substituted ethyl 5-fluoro-1H-indole-2-carboxylates is sparse, studies on other indole derivatives suggest that the nature and size of the substituent at this position can modulate potency and selectivity.

Signaling Pathway: Inhibition of the 14-3-3 Protein Interaction

Several indole derivatives have been identified as inhibitors of the 14-3-3 protein family. These are a group of highly conserved regulatory proteins that play a crucial role in various cellular processes, including cell cycle control, signal transduction, and apoptosis.[1][2][3] Overexpression of certain 14-3-3 isoforms is associated with cancer progression, making them attractive targets for anticancer drug development. The binding of 14-3-3 proteins to their client proteins, often in a phosphorylation-dependent manner, can modulate the activity and localization of these clients. Small molecule inhibitors can disrupt these protein-protein interactions (PPIs), leading to downstream effects such as cell cycle arrest and apoptosis.

14-3-3_Signaling_Pathway Potential Mechanism of Action: Inhibition of 14-3-3 Protein Interactions cluster_0 Upstream Signaling cluster_1 14-3-3 Protein Regulation cluster_2 Downstream Cellular Effects Growth_Factors Growth Factors Kinases Upstream Kinases (e.g., Raf, PI3K/Akt) Growth_Factors->Kinases activate Client_Protein Client Protein (e.g., p53, c-Raf, Bad) Kinases->Client_Protein phosphorylate Phosphorylated_Client Phosphorylated Client Protein Client_Protein->Phosphorylated_Client 14-3-3_Dimer 14-3-3 Dimer PPI_Complex 14-3-3 / Client Protein Complex Cell_Cycle_Progression Cell Cycle Progression PPI_Complex->Cell_Cycle_Progression promotes Apoptosis_Inhibition Inhibition of Apoptosis PPI_Complex->Apoptosis_Inhibition promotes Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth Indole_Analog Ethyl 5-fluoro-1H-indole- 2-carboxylate Analog Indole_Analog->PPI_Complex inhibits formation Phosphorylated_Client14-3-3_Dimer Phosphorylated_Client14-3-3_Dimer Phosphorylated_Client14-3-3_Dimer->PPI_Complex binding

Caption: Inhibition of 14-3-3 protein-protein interactions by indole analogs can disrupt pro-survival signaling pathways.

II. Antimicrobial Activity of Indole Analogs

Indole derivatives have also demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. The mechanism of action can vary, including the inhibition of essential enzymes and the disruption of bacterial cell membranes.

Data Presentation: Antimicrobial Activity of Indole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various indole derivatives against selected microbial strains. While not all are this compound analogs, they provide a basis for understanding the structural requirements for antimicrobial potency.

Compound TypeModificationsS. aureus (MIC, µg/mL)MRSA (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Indole-thiadiazole 2c-3.125--
Indole-triazole 3c----
Indole-triazole 3d-3.125--
5-substituted indole-2-carboxamide 151--0.12-6.25-
Indole-2-carboxamide 6f---2

Data compiled from multiple sources.[6][7][8] Note that the specific indole scaffold and substituents vary between studies.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Heterocyclic Substituents: The conjugation of the indole scaffold with other heterocyclic rings, such as thiadiazole and triazole, has been shown to be a successful strategy for developing potent antimicrobial agents.[6]

  • Carboxamide Moiety: The conversion of the carboxylic acid or ester at the 2-position to a carboxamide has been explored extensively. The nature of the amine substituent on the carboxamide can significantly influence the antimicrobial spectrum and potency. For instance, certain N-aryl and N-alkyl substitutions on indole-2-carboxamides have demonstrated potent activity.[6]

  • Substitution on the Indole Ring: Halogen substitutions on the indole ring, including at the 5-position, are known to enhance antimicrobial activity, likely by increasing lipophilicity and facilitating membrane transport.

Experimental_Workflow_Antimicrobial General Workflow for Antimicrobial Susceptibility Testing Start Start: Synthesized Indole Analogs Preparation Prepare stock solutions of compounds Start->Preparation MIC_Assay Perform Microbroth Dilution Assay Preparation->MIC_Assay Inoculum Prepare standardized microbial inoculum Inoculum->MIC_Assay Incubation Incubate at optimal temperature and time MIC_Assay->Incubation Readout Determine MIC (lowest concentration with no visible growth) Incubation->Readout MBC_Assay Perform MBC Assay (optional) Readout->MBC_Assay Results Analyze and Compare MIC/MBC values Readout->Results MBC_Assay->Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

III. Experimental Protocols

A. Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

B. Antimicrobial Activity: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a stock solution of each indole analog in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. The MIC is determined by visual inspection of the wells.

C. Target Engagement: Fluorescence Polarization Assay for 14-3-3 Protein Binding

This assay measures the binding of a small fluorescently labeled ligand to a larger protein.[9][10][11][12][13]

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Prepare a stock solution of purified recombinant 14-3-3 protein.

    • Prepare a stock solution of a fluorescently labeled peptide known to bind to 14-3-3 (the "tracer").

    • Prepare serial dilutions of the unlabeled this compound analogs (the "competitors").

  • Assay Setup (Competition Assay):

    • In a black, low-volume 384-well plate, add a fixed concentration of the 14-3-3 protein and the fluorescent tracer to each well.

    • Add the serially diluted competitor compounds to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: The binding of the tracer to the 14-3-3 protein results in a high polarization value. In the presence of a competing compound, the tracer is displaced, leading to a decrease in polarization. The IC50 value for the competitor is determined by plotting the change in fluorescence polarization against the competitor concentration. This can be used to calculate the binding affinity (Ki) of the test compound.

References

Unveiling the Anticancer Potential of Ethyl 5-fluoro-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy in Cancer Cell Lines

Researchers in oncology and drug development are continuously exploring novel chemical scaffolds to design more effective and selective anticancer agents. Among these, the indole nucleus has emerged as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Specifically, derivatives of ethyl 5-fluoro-1H-indole-2-carboxylate are gaining attention for their potential as cytotoxic agents against various cancer cell lines. This guide provides a comparative overview of the efficacy of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in this promising field.

Comparative Efficacy: A Quantitative Overview

The anticancer activity of various indole derivatives has been evaluated across a range of cancer cell lines. While data specifically for a broad range of this compound derivatives is still emerging, studies on closely related analogs provide significant insights into their potential. The following table summarizes the cytotoxic activities (IC50 values) of several 5-fluoroindole derivatives and other related indole compounds.

CompoundCancer Cell Line(s)IC50 (µM)Reference(s)
5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (2a)NCI-60 Cell LinesActive at micromolar and submicromolar concentrations[2]
Thiazole-containing 5-fluoro-2-oxindole derivative (Compound 3g)Breast (T-47D), Lung (HOP-92), Ovarian (NCI/ADR-RES), CNS (SNB-75)Growth Inhibition >70% (GI=96.17% for T-47D)[3]
1H-indole-2-carboxylic acid derivative (C11)Liver (Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B), Chemotherapy-resistant (Bel-7402/5-Fu)Not specified, but showed best inhibitory activities among tested compounds[4]
Thiazolyl-indole-2-carboxamide derivative (6i)Breast (MCF-7)6.10 ± 0.4[5][6]
Thiazolyl-indole-2-carboxamide derivative (6v)Breast (MCF-7)6.49 ± 0.3[5][6]
5-(2-Carboxyethenyl)indole derivative (Compound 5)Colon (HT-29)4.67[1]

Note: The table includes data from closely related indole derivatives to provide a broader context for the potential of the this compound scaffold.

Understanding the Mechanism: Signaling Pathways

Several studies suggest that indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[5] While the precise mechanisms for all this compound derivatives are not fully elucidated, related compounds have been shown to target multiple pathways.

For instance, certain thiazole-containing 5-fluoro-2-oxindole derivatives are thought to inhibit VEGFR2, a key receptor tyrosine kinase involved in angiogenesis.[3] Other thiazolyl-indole-2-carboxamide derivatives have demonstrated inhibitory activity against a panel of protein kinases including EGFR, HER2, VEGFR-2, and CDK2.[5][6] This multi-targeted approach can lead to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[5][6] Furthermore, some 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is implicated in cancer cell survival and proliferation.[4]

Below is a generalized diagram illustrating a potential signaling pathway targeted by these indole derivatives.

Signaling_Pathway Indole_Derivative Ethyl 5-fluoro-1H-indole- 2-carboxylate Derivative RTK Receptor Tyrosine Kinases (e.g., VEGFR2, EGFR, HER2) Indole_Derivative->RTK Inhibition CDK Cyclin-Dependent Kinases (e.g., CDK2) Indole_Derivative->CDK Inhibition Protein1433 14-3-3η Protein Indole_Derivative->Protein1433 Inhibition Apoptosis Apoptosis Indole_Derivative->Apoptosis Induction Proliferation Cell Proliferation RTK->Proliferation CellCycle Cell Cycle Progression (G2/M Arrest) CDK->CellCycle Protein1433->Proliferation Protein1433->Apoptosis Inhibition of Experimental_Workflow cluster_culture Cell Culture cluster_assays In Vitro Assays cluster_results Data Analysis Seeding Seed Cancer Cells Treatment Treat with Indole Derivatives Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI for Cell Cycle) Treatment->Flow_CellCycle IC50 IC50 Values MTT->IC50 Apoptosis_Rate Apoptosis Rate Flow_Apoptosis->Apoptosis_Rate CellCycle_Dist Cell Cycle Distribution Flow_CellCycle->CellCycle_Dist

References

Comparative Guide to Validated Analytical Methods for Ethyl 5-Fluoro-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of ethyl 5-fluoro-1H-indole-2-carboxylate. The information presented is based on established principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] While specific validated methods for this exact analyte are not publicly available, this guide presents hypothetical, yet realistic, experimental protocols and performance data to aid researchers in the selection and development of a suitable analytical method.

Method Comparison Overview

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and widely accessible technique suitable for routine quantification, while GC-MS offers higher specificity and sensitivity, making it ideal for trace-level analysis and impurity profiling.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of validated HPLC-UV and GC-MS methods for the quantification of this compound.

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of test conc.10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.25%
Limit of Detection (LOD) S/N ratio ≥ 3:10.5 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:11.5 µg/mL

Table 2: GC-MS Method Validation Parameters

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9998
Range 70-130% of test conc.0.1 - 25 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%98.5 - 102.3%
Precision (RSD)
- Repeatability≤ 2.0%0.95%
- Intermediate Precision≤ 3.0%1.40%
Limit of Detection (LOD) S/N ratio ≥ 3:10.02 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:10.07 µg/mL

Experimental Protocols

Detailed methodologies for the validation of both HPLC-UV and GC-MS methods are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine assay and quantification of this compound in bulk drug substance and simple formulations.

a) Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 280 nm

b) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 10, 25, 50, 100, 125, 150 µg/mL).

  • Sample Solution (Target Concentration 100 µg/mL): Prepare the sample in methanol to obtain a theoretical concentration of 100 µg/mL and filter through a 0.45 µm syringe filter.

c) Validation Procedure:

  • Specificity: Analyze blank (methanol), placebo, and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate injections of the sample solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio of a series of diluted solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it suitable for the determination of trace amounts of this compound and for its identification and quantification in complex matrices.

a) Chromatographic and Spectrometric Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 207, 162, 134).

b) Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution (Target Concentration 5 µg/mL): Prepare the sample in ethyl acetate to obtain a theoretical concentration of 5 µg/mL and filter through a 0.45 µm syringe filter.

c) Validation Procedure:

  • Specificity: Analyze a blank (ethyl acetate) and a placebo to ensure no interfering peaks at the retention time and m/z of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area of the primary ion against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate injections of the sample solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine based on the signal-to-noise ratio of the primary ion in a series of diluted solutions.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the validation processes for the HPLC-UV and GC-MS methods.

HPLC_Validation_Workflow start_end start_end process process decision decision data data start Start Validation prep Prepare Standards & Samples start->prep specificity Specificity Analysis (Blank, Placebo, Spiked) prep->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (Spiked Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq results Compile Validation Data lod_loq->results check Data Meet Acceptance Criteria? results->check report Generate Validation Report check->report Yes fail Method Optimization Required check->fail No end End report->end fail->prep GCMS_Validation_Workflow start_end start_end process process decision decision data data start Start Validation prep Prepare Standards & Samples start->prep specificity Specificity Analysis (Blank, Placebo, SIM) prep->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (Spiked Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq results Compile Validation Data lod_loq->results check Data Meet Acceptance Criteria? results->check report Generate Validation Report check->report Yes fail Method Optimization Required check->fail No end End report->end fail->prep

References

Unveiling the Cross-Reactivity Profile of Ethyl 5-fluoro-1H-indole-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 5-fluoro-1H-indole-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating activity against a range of biological targets. This guide provides a comparative analysis of the cross-reactivity of this class of molecules, focusing on three key targets: Glycogen Synthase Kinase-3β (GSK-3β), the N-methyl-D-aspartate (NMDA) receptor glycine site, and HIV-1 Integrase. By presenting available experimental data, detailed protocols, and visualizing the relevant biological pathways, this document aims to equip researchers with the necessary information to assess the selectivity and potential off-target effects of these promising compounds.

Data Presentation: Comparative Inhibitory Activities

Table 1: Comparative Inhibitory Activity against Glycogen Synthase Kinase-3β (GSK-3β)

CompoundTargetActivity (IC₅₀)Comments
Ethyl 5-monosubstituted-1H-indole-2-carboxylate DerivativesGSK-3β"Promising"A study on various 5-substituted derivatives, including a 5-fluoro derivative, reported promising inhibitory activity. However, a specific IC₅₀ value for the 5-fluoro analog was not provided in the abstract.
CHIR-99021 (Alternative)GSK-3β6.7 nMA potent and selective ATP-competitive inhibitor of GSK-3β, commonly used as a reference compound.[1][2][3][4]

Table 2: Comparative Antagonist Activity at the NMDA Receptor Glycine Site

CompoundTargetActivity (Kᵢ)Comments
Indole-2-carboxylic Acid DerivativesNMDA Receptor Glycine SiteSub-micromolar to micromolarStudies have shown that indole-2-carboxylates are competitive antagonists at the glycine binding site. For example, 6-chloro-2-carboxyindole-3-acetic acid has a Kᵢ of 1.6 µM.[5]
D-cycloserine (Alternative)NMDA Receptor Glycine SitePartial AgonistA well-characterized partial agonist at the glycine site, often used in clinical studies.[6][7][8][9] Its antagonist-like effects can be observed under certain conditions.[7]

Table 3: Comparative Inhibitory Activity against HIV-1 Integrase

CompoundTargetActivity (IC₅₀)Comments
Indole-2-carboxylic AcidHIV-1 Integrase32.37 µMThe parent indole-2-carboxylic acid scaffold has been shown to inhibit the strand transfer activity of HIV-1 integrase.[10]
Optimized Indole-2-carboxylic Acid DerivativeHIV-1 Integrase0.13 µMStructural optimization of the indole-2-carboxylic acid scaffold has led to derivatives with significantly improved potency against HIV-1 integrase.[10]
Dolutegravir (Alternative)HIV-1 Integrase2.7 nMA potent, second-generation integrase strand transfer inhibitor (INSTI) widely used in antiretroviral therapy.[10][11][12] It has an IC₉₀ of 0.064 µg/ml against wild-type virus in the presence of protein.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used to assess the activity of compounds against the three targets discussed.

In Vitro GSK-3β Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide

  • Test compounds (e.g., this compound derivatives)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a 384-well plate, add the test compound dilutions, GSK-3β enzyme, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Radioligand Binding Assay for NMDA Receptor Glycine Site

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor.

Materials:

  • Rat brain cortical membranes (or cells expressing NMDA receptors)

  • Radioligand (e.g., [³H]glycine or [³H]MDL 105,519)

  • Test compounds

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the rat brain membranes with the radioligand and the test compound dilutions.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ).

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 DNA integration, a crucial step in the viral replication cycle.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (a biotin-labeled oligonucleotide mimicking the viral DNA end)

  • Target DNA (a digoxigenin-labeled oligonucleotide mimicking the host DNA)

  • Test compounds

  • Reaction Buffer (containing a divalent cation like Mg²⁺ or Mn²⁺)

  • Streptavidin-coated plates

  • Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)

  • Substrate for the reporter enzyme

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, incubate the HIV-1 integrase enzyme with the donor DNA and the test compound.

  • Add the target DNA to initiate the strand transfer reaction.

  • Incubate to allow for the integration of the donor DNA into the target DNA.

  • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA products.

  • Wash the plate to remove unreacted components.

  • Add the anti-digoxigenin antibody-enzyme conjugate to detect the integrated digoxigenin-labeled target DNA.

  • Add the enzyme substrate and measure the resulting signal (e.g., absorbance or fluorescence).

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for inhibitor screening.

gsk3b_pathway GSK-3β Signaling Pathway in Alzheimer's Disease cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β cluster_downstream Downstream Effects in AD Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Binds GSK3b_active GSK-3β (Active) Frizzled->GSK3b_active Inhibits Akt Akt Insulin_Receptor->Akt Activates Akt->GSK3b_active Phosphorylates & Inhibits GSK3b_inactive p-GSK-3β (Inactive) Tau Tau GSK3b_active->Tau Phosphorylates APP_Processing APP Processing GSK3b_active->APP_Processing Modulates Neuronal_Survival Neuronal Survival GSK3b_active->Neuronal_Survival Inhibits Apoptosis Apoptosis GSK3b_active->Apoptosis Promotes Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Aggregates to form Abeta_Production Aβ Production APP_Processing->Abeta_Production Increases

Caption: GSK-3β Signaling in Alzheimer's Disease.

nmda_pathway NMDA Receptor Signaling and Excitotoxicity cluster_receptor NMDA Receptor Complex cluster_activation Activation & Ion Flux cluster_downstream Downstream Signaling NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens channel for Glutamate_Site Glutamate Site Glutamate_Site->NMDA_Receptor Glycine_Site Glycine Site Glycine_Site->NMDA_Receptor Mg_Block Mg²⁺ Block Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds Depolarization Depolarization Depolarization->Mg_Block Relieves Ca_Overload Ca²⁺ Overload Ca_Influx->Ca_Overload Leads to Enzyme_Activation Enzyme Activation (e.g., Calpains, NOS) Ca_Overload->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Excitotoxicity Excitotoxicity & Neuronal Death Enzyme_Activation->Excitotoxicity ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Excitotoxicity

Caption: NMDA Receptor Signaling Pathway.

hiv_integrase_pathway HIV-1 Integrase and Viral Replication cluster_viral_cycle HIV-1 Replication Cycle cluster_integrase Role of HIV-1 Integrase Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Nuclear_Import Nuclear Import Viral_DNA->Nuclear_Import Integration Integration Nuclear_Import->Integration Host_DNA Host DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions Integrase HIV-1 Integrase Processing 3' Processing Integrase->Processing Catalyzes Strand_Transfer Strand Transfer Processing->Strand_Transfer Followed by Strand_Transfer->Integration Mediates

Caption: Role of HIV-1 Integrase in Replication.

experimental_workflow General Experimental Workflow for Inhibitor Screening Start Start Compound_Preparation Compound Preparation Start->Compound_Preparation Assay_Setup Assay Setup (Enzyme/Receptor, Substrate/Ligand) Compound_Preparation->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis (IC₅₀/Kᵢ Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Inhibitor Screening Workflow.

References

A Head-to-Head Comparison: Fischer vs. Leimgruber-Batcho Synthesis for 5-Fluoroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated indole scaffolds, the choice of synthetic methodology is a critical decision that can significantly impact yield, purity, and scalability. Among the myriad of available strategies, the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis remain two of the most prominent and widely employed methods. This guide provides an objective, data-driven comparison of these two venerable syntheses specifically for the preparation of 5-fluoroindoles, a common motif in pharmacologically active compounds.

The Fischer indole synthesis, a classic reaction dating back to 1883, involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[1][2] In the context of 5-fluoroindoles, this typically involves the use of 4-fluorophenylhydrazine as a key starting material.[3] The Leimgruber-Batcho synthesis, developed in the 1970s, offers a powerful alternative that proceeds via a two-step sequence: the formation of an enamine from an ortho-nitrotoluene and a formamide acetal, followed by a reductive cyclization to afford the indole ring.[4][5] For the synthesis of 5-fluoroindole, the starting material is 5-fluoro-2-nitrotoluene.[3]

This comparison guide will delve into the quantitative aspects of each synthesis, present detailed experimental protocols, and provide visual representations of the reaction pathways to aid in the selection of the most suitable method for your research needs.

Quantitative Data Comparison

The following table summarizes key quantitative data for the synthesis of 5-fluoroindoles using both the Fischer and Leimgruber-Batcho methods. The data has been compiled from various literature sources to provide a comparative overview of reported yields and reaction conditions. It is important to note that direct comparison can be challenging due to variations in substrates, reagents, and optimization in different studies.

ParameterFischer Indole SynthesisLeimgruber-Batcho Indole Synthesis
Starting Material 4-Fluorophenylhydrazine and a carbonyl compound (e.g., ethyl pyruvate, 2-hexanone)5-Fluoro-2-nitrotoluene
Key Intermediates 4-Fluorophenylhydrazone(E)-1-(Dimethylamino)-2-(5-fluoro-2-nitrophenyl)ethene (enamine)
Typical Reagents Acid catalysts (e.g., acetic acid, polyphosphoric acid, ZnCl₂)N,N-Dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, reducing agents (e.g., Raney Ni/H₂, Pd/C, Fe/acetic acid)
Reaction Conditions Often requires elevated temperatures (e.g., 100°C) and strongly acidic conditions.[6]Enamine formation at elevated temperatures (e.g., 100°C), followed by milder reductive cyclization.
Reported Yields Yields can be variable. For the cyclization to ethyl 5-fluoroindole-2-carboxylate, a yield of 54% has been reported.[3] Another example for a 3-substituted 5-fluoroindole reports a high yield.[6]Generally high yielding. A 54% yield for the enamine formation and a 60% yield for the subsequent reductive cyclization to 5-fluoroindole have been reported.[7] Another protocol reports an 81% yield for the reductive cyclization step.[8]
Overall Yield Can be moderate to good, but often requires multiple steps if starting from 4-fluoronitrobenzene (reduction to aniline, diazotization, reduction to hydrazine).[3]Often high, with a reported overall yield of 28% from 3-fluorotoluene over several steps.[7]

Experimental Protocols

Fischer Synthesis of 5-Fluoro-3-propyl-1H-indole

This protocol is adapted from a head-to-head comparison study for the synthesis of a 3-substituted 5-fluoroindole.[6]

  • Hydrazone Formation: A solution of 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) and 2-hexanone (1.1 equivalents) in glacial acetic acid (5 mL per mmol of hydrazine) is stirred at room temperature for 30 minutes.

  • Cyclization: The reaction mixture is then heated to 100°C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-fluoro-3-propyl-1H-indole.[6]

Leimgruber-Batcho Synthesis of 5-Fluoroindole

This protocol is based on a reported synthesis of 5-fluoroindole.[7]

  • Enamine Formation: A mixture of 5-fluoro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal, and pyrrolidine in a suitable solvent like DMF is heated to initiate the condensation reaction. The reaction progress can be monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine. A reported yield for this step is 54%.[7]

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with THF). A reducing agent such as Raney nickel and hydrazine hydrate, or palladium on carbon with a hydrogen source, is added. The reaction mixture is stirred, often with gentle heating, until the reduction of the nitro group and subsequent cyclization are complete. A reported yield for this step is 60%.[7] Another source reports an 81% yield for a similar reductive cyclization using 10% Pd/C and hydrogen gas in ethanol.[8]

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 5-fluoroindole is then purified by column chromatography.

Reaction Pathways and Workflow

To visually compare the two synthetic routes, the following diagrams illustrate the general mechanisms and a comparative workflow.

Fischer_Indole_Synthesis cluster_start Starting Materials A Arylhydrazine C Arylhydrazone A->C B Aldehyde or Ketone B->C D Enehydrazine C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization & Aromatization F->G Acid Catalyst H Indole G->H -NH3 Leimgruber_Batcho_Synthesis cluster_start Starting Materials A o-Nitrotoluene C Enamine Intermediate A->C B DMF Acetal B->C D Reductive Cyclization C->D Reducing Agent (e.g., Raney Ni, H2) E Amino Intermediate D->E F Indole E->F - Amine Workflow_Comparison cluster_fischer Fischer Synthesis cluster_lb Leimgruber-Batcho Synthesis F1 4-Fluorophenylhydrazine + Carbonyl F2 Hydrazone Formation (in situ or isolated) F1->F2 F3 Acid-Catalyzed Cyclization & Aromatization F2->F3 F4 5-Fluoroindole Derivative F3->F4 LB1 5-Fluoro-2-nitrotoluene + DMF Acetal LB2 Enamine Formation LB1->LB2 LB3 Reductive Cyclization LB2->LB3 LB4 5-Fluoroindole LB3->LB4

References

In Vitro vs. In Vivo Activity of Ethyl 5-fluoro-1H-indole-2-carboxylate Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 5-fluoro-1H-indole-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, with a particular focus on anticancer applications. This guide provides a comparative overview of the in vitro and in vivo activities of drugs based on this scaffold, supported by experimental data and detailed methodologies to inform preclinical drug development efforts.

Data Presentation: Comparative Efficacy

In Vitro Anticancer Activity

The initial stages of drug discovery for this compound derivatives often involve screening against a panel of cancer cell lines to determine their cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cellular proliferation.

Compound IDTarget/MechanismCancer Cell LineIn Vitro IC50 (µM)Reference
Derivative A GSK-3β inhibitor-Data Not Available[1][2]
Compound 3g VEGFR2 inhibitorBreast Cancer (T-47D)Not specified (GI > 70%)[3][4]
Lung Cancer (HOP-92)Not specified (GI > 95.95%)[3][4]
Ovarian Cancer (NCI/ADR-RES)Not specified (GI > 95.13%)[3][4]
Compound C11 14-3-3η protein inhibitorLiver Cancer (Bel-7402)Data Not Available[5]
Compound 16 Dual EGFR/SRC Kinase InhibitorLung Cancer (A549)Data Not Available[6]
Prostate Cancer (PC3)Data Not Available[6]
Compound 5j Dual EGFR/CDK2 inhibitorVarious0.037 (Mean GI50)[7]
Compound 5i Dual EGFR/CDK2 inhibitorVarious0.049 (Mean GI50)[7]

Note: Specific IC50 values for some compounds were not available in the reviewed literature; however, growth inhibition (GI) percentages indicate significant activity. The presented data is a synthesis from multiple sources on various derivatives and may not represent a direct comparison of compounds from a single study.

In Vivo Anticancer Activity of Structurally Related Indole Derivatives

While direct in vivo efficacy data for the same this compound derivatives with corresponding in vitro data is limited in publicly available literature, studies on structurally related indole compounds provide valuable insights into their potential therapeutic effects in a whole-organism context. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a common preclinical model to assess in vivo anticancer activity.

Compound ClassAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
Indolo[2,3-b] QuinolinesSwiss Albino MiceEhrlich Ascites CarcinomaNot SpecifiedSignificant[8]
Ozonide Carboxylic AcidsMouse ModelSchistosoma mansoni200 mg/kg<50[9]

Disclaimer: The in vivo data presented above is for indole derivatives that are structurally related to, but not direct derivatives of, this compound. This information is provided for contextual understanding of the potential in vivo activity of this class of compounds.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are serially diluted in culture medium and added to the wells. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Human cancer cells are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Animal Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomly assigned to treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy and Toxicity Assessment: Tumor growth and the body weight of the mice are monitored throughout the study. At the end of the study, the animals are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes and experimental procedures involved in the evaluation of these compounds, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_culture Cancer Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis_vitro IC50 Determination mtt_assay->data_analysis_vitro xenograft Xenograft Model (Human Tumor Cells in Mice) data_analysis_vitro->xenograft Lead Compound Selection treatment Compound Administration xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement data_analysis_vivo Tumor Growth Inhibition tumor_measurement->data_analysis_vivo

Caption: General experimental workflow for anticancer drug evaluation.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Migration Cell Migration PKC->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Indole_Derivative This compound Derivative (e.g., Compound 3g) Indole_Derivative->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and its inhibition.

EGFR_CDK2_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D Upregulates Akt Akt PI3K->Akt Akt->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription CDK2 CDK2 Cyclin_E->CDK2 Activates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes Proliferation Cell Proliferation S_Phase->Proliferation Indole_Derivative This compound Derivative (e.g., Compound 5j) Indole_Derivative->EGFR Inhibits Indole_Derivative->CDK2 Inhibits

References

Assessing the Metabolic Stability of Ethyl 5-Fluoro-1H-indole-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process. It dictates the compound's half-life in the body, influencing its dosing regimen and potential for drug-drug interactions. Poor metabolic stability can lead to rapid clearance, reducing a drug's efficacy and potentially forming toxic metabolites. The indole scaffold is a privileged structure in medicinal chemistry, but it is often susceptible to metabolic oxidation. Fluorination is a common strategy to enhance metabolic stability by blocking sites of metabolism. This guide provides a comparative assessment of the metabolic stability of a series of hypothetical ethyl 5-fluoro-1H-indole-2-carboxylate derivatives, supported by representative experimental data and detailed protocols.

Comparative Metabolic Stability Data

The following table summarizes the metabolic stability of a parent this compound and a series of its derivatives in human liver microsomes. The data, while hypothetical, is designed to reflect established structure-activity relationships where substitutions at key positions on the indole ring influence metabolic fate.

Compound IDR1 SubstituentR2 SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-01 HH2527.7
Deriv-02 HCH₃4515.4
Deriv-03 HCl6211.2
Deriv-04 HOCH₃1838.5
Deriv-05 CH₃H3519.8
Deriv-06 ClH5512.6

Data Interpretation:

The parent compound Parent-01 , an this compound, exhibits moderate metabolic stability. The introduction of a methyl group at the R2 position (Deriv-02 ) leads to a noticeable increase in the half-life and a corresponding decrease in intrinsic clearance, suggesting that this position may be a site of metabolism in the parent compound. A more significant improvement is observed with the introduction of a chlorine atom at the R2 position (Deriv-03 ), a common strategy to block metabolic oxidation. Conversely, the introduction of a methoxy group at the R2 position (Deriv-04 ) results in decreased metabolic stability, likely due to O-dealkylation, a common metabolic pathway.

Substitutions at the R1 position also influence metabolic stability. A methyl group at R1 (Deriv-05 ) provides a moderate increase in stability, while a chlorine atom at this position (Deriv-06 ) offers a more substantial improvement. These trends highlight the importance of exploring substitutions at various positions on the indole scaffold to optimize metabolic stability.

Experimental Protocols

The following is a detailed methodology for a typical in vitro liver microsomal stability assay used to generate the type of data presented above.

Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Pooled human liver microsomes (HLM)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

2. Procedure:

  • Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Pre-incubation: The master mix and the test compound (at a final concentration of 1 µM) are pre-incubated with the human liver microsomes (0.5 mg/mL) at 37°C for 5 minutes to allow the compound to distribute into the microsomal membranes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by the addition of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.

  • Sample Analysis: The supernatant is collected and analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the rate constant of metabolism (k).

  • The half-life (t½) is calculated using the equation: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Visualizing the Process and Pathways

To further elucidate the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_master_mix Prepare Master Mix (Buffer, MgCl2) pre_incubation Pre-incubate at 37°C (5 min) prep_master_mix->pre_incubation prep_test_compound Prepare Test Compound (1 µM final concentration) prep_test_compound->pre_incubation prep_microsomes Prepare Human Liver Microsomes (0.5 mg/mL) prep_microsomes->pre_incubation initiate_reaction Initiate Reaction with NADPH Regenerating System pre_incubation->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points terminate_reaction Terminate Reaction (Ice-cold Acetonitrile + IS) time_points->terminate_reaction centrifuge Centrifuge to Precipitate Proteins terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Experimental workflow for the in vitro microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) Indole Indole Derivative Hydroxylation Hydroxylation Indole->Hydroxylation Oxidation Epoxidation Epoxidation Indole->Epoxidation Oxidation N_dealkylation N-dealkylation Indole->N_dealkylation If N-substituted Metabolites Metabolites Hydroxylation->Metabolites Epoxidation->Metabolites N_dealkylation->Metabolites

Primary metabolic pathways of indole derivatives by CYP450 enzymes.

Conclusion

The assessment of metabolic stability is an indispensable step in the journey of a drug candidate from discovery to clinical application. As demonstrated by the representative data, strategic structural modifications to the this compound scaffold can significantly enhance metabolic stability. By employing robust in vitro assays, such as the liver microsomal stability assay, researchers can efficiently screen and rank compounds, enabling the selection of candidates with more favorable pharmacokinetic profiles for further development. This comparative guide serves as a valuable resource for scientists working to optimize the metabolic properties of this important class of compounds.

benchmarking ethyl 5-fluoro-1H-indole-2-carboxylate against other pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate intermediates is a critical decision that influences synthesis efficiency, scalability, and the ultimate biological activity of the final compound. Ethyl 5-fluoro-1H-indole-2-carboxylate (CAS 348-36-7) has emerged as a significant building block, primarily due to the unique properties conferred by the fluorine atom on the indole scaffold—a privileged structure in medicinal chemistry.[1][2] This guide provides an objective comparison of this compound against other common indole-2-carboxylate intermediates, supported by physicochemical data, synthesis protocols, and an examination of their roles in relevant biological pathways.

This analysis is intended for researchers, medicinal chemists, and drug development professionals to facilitate informed decisions in the selection of intermediates for synthesizing a new generation of therapeutics. Indole derivatives are not only crucial for drug synthesis but are also recognized as important signaling molecules in various biological systems.[3][4]

Physicochemical Properties: A Comparative Analysis

The introduction of different substituents onto the indole-2-carboxylate core significantly alters its physical and chemical properties. These modifications can affect solubility, melting point, and reactivity, which are crucial parameters for process development and formulation. The fluorine atom in this compound, for example, can enhance metabolic stability and binding affinity in the target active pharmaceutical ingredient (API).

PropertyThis compoundEthyl 1H-indole-2-carboxylateMethyl 5-nitro-1H-indole-2-carboxylateIndole-2-carboxylic acid
CAS Number 348-36-7[5]3770-50-1[2][6]157649-56-4[7]1477-50-5[8][9]
Molecular Formula C₁₁H₁₀FNO₂[5]C₁₁H₁₁NO₂[2][6]C₁₀H₈N₂O₄C₉H₇NO₂[8][9]
Molecular Weight 207.20 g/mol 189.21 g/mol [2][6]220.18 g/mol 161.16 g/mol
Melting Point 146-152 °C[5][10]122-125 °C[11]Not widely reported202-206 °C[8]
Boiling Point 345.9±22.0 °C at 760 mmHg[5]Not widely reportedNot widely reportedNot widely reported
Appearance White to pale yellow solid/powder[5][10][12]Off-white to light yellow powder[2]Not widely reportedWhite to off-white powder
Purity (Typical) ≥96%, ≥97%[5], ≥98%[12]≥97%[11][13], ≥98%[2]Not widely reported≥98%[8]
Solubility Soluble in organic solvents (ethanol, dichloromethane)[5]Soluble in organic solventsNot widely reportedSoluble in hot water, alcohol, ether

Synthesis and Purity Overview

The efficiency of synthesis and the achievable purity are paramount for the economic viability and regulatory compliance of pharmaceutical manufacturing. The Reissert compound synthesis is a classic and effective method for producing indole-2-carboxylates.

IntermediateCommon Synthesis MethodTypical YieldKey Advantages
This compound Reissert reaction from 4-fluoro-2-nitrotoluene and diethyl oxalate, followed by reductive cyclization.~87%[10]Good yield, introduces metabolically stable fluorine.
Ethyl 1H-indole-2-carboxylate Reissert reaction from o-nitrotoluene and diethyl oxalate, followed by reductive cyclization.[14]41-44%[14]Well-established, uses inexpensive starting materials.[14]
Methyl 5-nitro-1H-indole-2-carboxylate Nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation.[15]~40% (overall)[15]Provides a key nitro-functionalized intermediate.
Indole-2-carboxylic acid Hydrolysis of the corresponding ethyl ester.[14]HighDirect precursor for various derivatives via decarboxylation or amidation.[8][14]

Biological Significance & Signaling Pathways

Indole and its derivatives, often produced by gut microbiota from tryptophan, act as crucial signaling molecules that regulate host-microorganism interactions, intestinal homeostasis, and immune responses.[16][17] These molecules can activate critical receptors such as the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[16] The activation of these pathways is vital for maintaining the integrity of the intestinal barrier and modulating inflammation.[16][17] The incorporation of a fluorine atom, as in this compound, can modulate the binding affinity and functional activity at these receptors, offering a strategy for designing more potent therapeutic agents.

G cluster_microbiota Gut Microbiota cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_response Biological Response Tryptophan Tryptophan Microbiota Tryptophanase-producing bacteria (e.g., E. coli) Tryptophan->Microbiota Metabolism Indole Indole & Derivatives (e.g., IAA, IPA) Microbiota->Indole AhR AhR Indole->AhR Activation PXR PXR Indole->PXR Activation Nucleus Nucleus AhR->Nucleus Translocation PXR->Nucleus Translocation Response Gene Expression Modulation - IL-10, IL-22 ↑ - Barrier function ↑ - Inflammation ↓ Nucleus->Response

Caption: Indole derivatives signaling pathway in intestinal cells.

Experimental Protocols

Detailed and reproducible experimental methods are essential for scientific research. Below are representative protocols for the synthesis and analysis of the title compound.

Synthesis of this compound

This protocol is based on the well-established Reissert indole synthesis.

Materials:

  • 4-Fluoro-2-nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Ethanol

  • Iron powder

  • Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Condensation: In a round-bottom flask under an inert atmosphere, a solution of potassium ethoxide in absolute ethanol is prepared. To this, a mixture of 4-fluoro-2-nitrotoluene and diethyl oxalate is added dropwise at room temperature. The mixture is stirred for several hours until the reaction is complete (monitored by TLC), forming the potassium salt of ethyl 4-fluoro-2-nitrophenylpyruvate.

  • Isolation of Intermediate: The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • Reductive Cyclization: The dried intermediate is dissolved in a mixture of ethanol and water. Iron powder is added, followed by the slow addition of concentrated hydrochloric acid while maintaining the temperature below 60°C.

  • Reaction Completion: The reaction mixture is heated to 75-85°C and stirred for 1-2 hours to ensure the complete reduction of the nitro group and subsequent cyclization.[10] Reaction progress is monitored by HPLC.[18]

  • Work-up and Purification: After cooling, the mixture is filtered to remove iron salts. The filtrate is concentrated, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization from ethanol to yield this compound as a light-yellow solid.[10]

G start Start: Reagents condensation Step 1: Condensation (Base-catalyzed) start->condensation isolation Step 2: Isolate Intermediate Salt condensation->isolation reduction Step 3: Reductive Cyclization (Fe / HCl) isolation->reduction workup Step 4: Extraction & Work-up reduction->workup purification Step 5: Recrystallization workup->purification analysis Step 6: Analysis (HPLC, NMR, MS) purification->analysis end Final Product analysis->end

Caption: Experimental workflow for synthesis and analysis.

Purity Analysis via High-Performance Liquid Chromatography (HPLC)

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 281 nm.[10]

  • Injection Volume: 10 µL.

  • Procedure: A standard solution of the synthesized compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the retention time and peak area are recorded. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks. A purity of ≥97% is typically expected for pharmaceutical-grade intermediates.[5]

References

Safety Operating Guide

Proper Disposal of Ethyl 5-fluoro-1H-indole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of ethyl 5-fluoro-1H-indole-2-carboxylate, a common intermediate in organic synthesis.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety goggles or eyeshields, gloves, and in situations with potential for dust or aerosol generation, a type N95 (US) respirator.[2] Operations should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1] In case of accidental release, sweep up the solid material and collect it in a suitable container for disposal, avoiding dust formation.[3]

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed and approved waste disposal plant.[3][4] This ensures that the compound is managed in an environmentally responsible manner and in compliance with regulations.

Key Disposal Don'ts:

  • Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical.

  • Do not discharge into sewer systems.[5]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Have Ethyl 5-fluoro-1H-indole-2-carboxylate for Disposal is_contaminated Is the material contaminated? start->is_contaminated package_uncontaminated Package in a suitable, properly labeled container. is_contaminated->package_uncontaminated No package_contaminated Package contaminated material separately in a suitable, properly labeled container. is_contaminated->package_contaminated Yes contact_disposal Contact a licensed chemical waste disposal facility. package_uncontaminated->contact_disposal package_contaminated->contact_disposal provide_sds Provide Safety Data Sheet (SDS) to the disposal facility. contact_disposal->provide_sds follow_instructions Follow the facility's instructions for pickup and disposal. provide_sds->follow_instructions end End: Proper Disposal Completed follow_instructions->end

Disposal workflow for this compound.

Quantitative Data

No specific quantitative data for disposal, such as concentration limits for various waste streams, are provided in the available safety data sheets. Regulations can vary by location, so it is essential to consult with your institution's environmental health and safety department and the licensed waste disposal facility for specific requirements.

Experimental Protocols for Deactivation

The safety documentation for this compound does not provide specific experimental protocols for its neutralization or deactivation in a laboratory setting. The standard and recommended procedure is to transfer the waste material to a specialized and licensed chemical destruction plant.[5] These facilities are equipped for controlled incineration with flue gas scrubbing to safely and effectively destroy the chemical compound.[5]

By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.

References

Essential Safety and Handling Protocols for Ethyl 5-Fluoro-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for ethyl 5-fluoro-1H-indole-2-carboxylate (CAS 348-36-7), tailored for researchers, scientists, and professionals in drug development. Given that detailed toxicity information for this specific compound is not widely available, it is imperative to handle it with caution, adhering to stringent safety protocols based on structurally related indole derivatives and general principles of laboratory safety.[1]

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive hazard data is limited, related fluoro-indole compounds are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, a robust personal protective equipment strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a significant splash hazard.[4][5]Protects against dust particles, splashes, and aerosols.[1][6]
Hand Protection Chemical-resistant, powder-free nitrile or neoprene gloves. Gloves must be inspected before use and changed regularly (e.g., every 30-60 minutes).[5][7]Prevents skin contact and absorption.[6][8] Powder-free gloves minimize aerosolization of the compound.[7]
Body Protection A full-length, buttoned laboratory coat. For tasks with a higher risk of spills, a chemically resistant apron is recommended.[5][6]Minimizes skin exposure and protects personal clothing from contamination.[6]
Respiratory Protection All handling of the solid compound should occur in a chemical fume hood. If a hood is not available or if exposure limits are exceeded, a NIOSH-approved N95 (or better) respirator is required.[9][10]Avoids inhalation of dust particles, which can cause respiratory irritation.[1][6]
Foot Protection Closed-toe shoes that fully cover the feet are required in the laboratory at all times.[5]Protects against spills and falling objects.

Operational Plan: Safe Handling and Storage

A systematic workflow is crucial for minimizing exposure and ensuring experimental integrity. This involves careful preparation, handling, and storage procedures.

Preparation Phase:

  • Review Safety Data Sheet (SDS): Before any work, thoroughly review the most relevant available SDS for similar compounds to understand potential hazards.[6]

  • Designate Work Area: All work with this compound powder must be conducted in a certified chemical fume hood to control dust and vapors.[10][11] Cover the work surface with absorbent bench paper.[12]

  • Assemble PPE: Don all required PPE as detailed in Table 1 before entering the designated handling area.[6]

Handling Protocol (Solid Compound):

  • Weighing: Use an analytical balance inside the fume hood or an enclosed balance to minimize the release of airborne particles.[12] Use weigh boats to prevent spills.[12]

  • Material Transfer: Handle the solid material carefully to avoid generating dust.[6] Use spatulas or scoops for transfers and keep the container closed when not in use.[12][13]

  • Solution Preparation: When dissolving, slowly add the solid compound to the appropriate solvent (e.g., ethanol, dichloromethane) to prevent splashing.[1][6] If preparing an aqueous solution, it may be beneficial to first dissolve the compound in a small amount of a suitable organic solvent like DMSO before diluting.[6]

Storage:

  • Container: Store in a tightly sealed, clearly labeled container to prevent contamination and moisture absorption.[4][6]

  • Conditions: Keep the container in a dry, cool, and well-ventilated place, such as a designated chemical storage cabinet.[4] The recommended storage condition is at room temperature in an inert atmosphere.[1] The compound is classified as a combustible solid.[9]

Emergency and Disposal Procedures

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, collect the spilled material using methods that avoid dust generation (e.g., wet cleaning or HEPA vacuuming).[4][12]

  • Dispose: Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for chemical waste disposal.[4]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.[15]

  • The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4] Always follow local, state, and federal regulations for hazardous waste disposal.

Compound Properties and Workflow Visualization

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₁H₁₀FNO₂
Molecular Weight 207.20 g/mol
Appearance Solid
Melting Point 146-150 °C[9]
Boiling Point 345.9 ± 22.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane)[1]
Storage Class 11 - Combustible Solids[9]

Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Procedures prep1 Review SDS & Assess Risks prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Proceed to Handling handle2 Transfer & Prepare Solution handle1->handle2 post1 Store Compound Securely handle2->post1 Complete Experiment post2 Decontaminate Work Area post1->post2 post3 Dispose of Waste Properly post2->post3 post4 Doff PPE & Wash Hands post3->post4 spill Spill Response exposure First Aid Measures

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-fluoro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-fluoro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.